1-Benzyl-3-ethylazetidine-3-carbonitrile chemical structure and properties
1-Benzyl-3-ethylazetidine-3-carbonitrile: A Privileged Scaffold for Advanced sp³-Enriched Therapeutics Executive Summary In modern drug discovery, the transition from flat, sp²-hybridized aromatic rings to highly three-d...
Author: BenchChem Technical Support Team. Date: March 2026
1-Benzyl-3-ethylazetidine-3-carbonitrile: A Privileged Scaffold for Advanced sp³-Enriched Therapeutics
Executive Summary
In modern drug discovery, the transition from flat, sp²-hybridized aromatic rings to highly three-dimensional, sp³-rich architectures is a defining paradigm. Azetidines—four-membered nitrogen heterocycles—serve as conformationally restricted bioisosteres for larger rings (like piperidines) or acyclic amines. They offer a robust compromise between metabolic stability and molecular rigidity while minimizing lipophilicity[1].
As a Senior Application Scientist, I frequently utilize 1-Benzyl-3-ethylazetidine-3-carbonitrile as a core building block. Its unique C3-quaternary stereocenter (housing both an ethyl group and a reactive carbonitrile) forces a predefined spatial orientation that decreases the entropy of molecular binding, directly enhancing target affinity[1]. This whitepaper details the physicochemical profile, mechanistic synthetic divergence, and self-validating protocols for deploying this molecule in medicinal chemistry workflows.
The architecture of 1-Benzyl-3-ethylazetidine-3-carbonitrile is intentionally designed for orthogonal reactivity. The N-benzyl group provides robust protection during harsh nucleophilic or basic transformations at the C3 position. Furthermore, the compact nature of the azetidine ring ensures that the resulting derivatives maintain a low molecular weight and favorable topological polar surface area (TPSA), aligning perfectly with Fragment-Based Drug Design (FBDD) principles[1].
Table 1: Physicochemical and Computational Properties
The true synthetic value of this compound lies in its ability to be selectively functionalized. The sterically hindered C3-nitrile and the N-benzyl group can be manipulated independently, provided the correct mechanistic causality is applied.
Nitrile Hydrolysis : The C3-nitrile resists mild aqueous hydrolysis but can be converted to a carboxylic acid using strong base (KOH) in aqueous ethanol under microwave irradiation[3].
Nitrile Reduction : The cyano group can be cleanly reduced to a primary amine using strong hydride donors like LiAlH₄, yielding a diamine scaffold ideal for subsequent amide coupling[4].
Chemoselective N-Debenzylation : Removing the benzyl group without reducing the nitrile requires mechanistic precision. While standard Pd/C hydrogenation risks concomitant nitrile reduction, the von Braun-type reaction using 1-chloroethyl chloroformate (ACE-Cl) ensures absolute chemoselectivity.
Fig 1: Synthetic divergence of 1-Benzyl-3-ethylazetidine-3-carbonitrile into API building blocks.
Validated Experimental Protocols
To ensure high-fidelity replication in the lab, the following protocols are designed as self-validating systems. Every reagent choice is governed by strict chemical causality.
Protocol A: Chemoselective N-Debenzylation via ACE-Cl
Causality: Standard catalytic hydrogenation (H₂, Pd/C) is notoriously difficult to control in the presence of aliphatic nitriles, often leading to over-reduction to the primary amine. Utilizing 1-chloroethyl chloroformate (ACE-Cl) bypasses this by forming a carbamate intermediate that is subsequently cleaved via methanolysis, leaving the C3-nitrile completely intact.
Step-by-Step Methodology:
Activation : Dissolve 1-Benzyl-3-ethylazetidine-3-carbonitrile (1.0 eq) in anhydrous 1,2-dichloroethane (DCE). Cool to 0°C.
Carbamate Formation : Add 1-chloroethyl chloroformate (1.2 eq) dropwise. Reflux the mixture for 2 hours. Validation check: TLC (Hexanes/EtOAc 3:1) should show complete consumption of the starting material.
Solvent Exchange : Concentrate the reaction mixture in vacuo to remove all DCE and unreacted ACE-Cl.
Methanolysis : Redissolve the crude carbamate intermediate in anhydrous methanol. Reflux for 1 hour to cleave the carbamate, releasing the secondary amine hydrochloride and volatile acetaldehyde.
Isolation : Concentrate the solution and triturate with diethyl ether to precipitate 3-ethylazetidine-3-carbonitrile hydrochloride as a highly pure, filterable solid.
Fig 2: Workflow for chemoselective N-debenzylation avoiding nitrile over-reduction.
Protocol B: Reduction of C3-Nitrile to Primary Amine
Causality: Aliphatic nitriles on sterically hindered quaternary centers require aggressive hydride donors. Mild agents like NaBH₄ are insufficient; thus, LiAlH₄ is deployed[4]. To prevent the formation of unfilterable aluminum hydroxide emulsions during isolation, a strict Fieser workup is mandatory.
Step-by-Step Methodology:
Preparation : Suspend LiAlH₄ (2.0 eq) in anhydrous THF under an inert argon atmosphere at 0°C.
Addition : Add a solution of 1-Benzyl-3-ethylazetidine-3-carbonitrile (1.0 eq) in THF dropwise to control the exothermic hydride transfer.
Maturation : Allow the reaction to warm to room temperature and stir for 14 hours[4].
Fieser Workup (Critical) : Cool back to 0°C. For every
grams of LiAlH₄ used, sequentially add mL of distilled H₂O, mL of 15% aqueous NaOH, and mL of distilled H₂O. Causality: This specific stoichiometric quenching sequence forces the aluminum salts to precipitate as a granular, easily filterable white solid rather than a colloidal gel.
Isolation : Filter the mixture through a pad of Celite, wash with EtOAc, and concentrate to yield 1-Benzyl-3-(aminomethyl)-3-ethylazetidine .
Applications in Medicinal Chemistry
The derivatives of 1-Benzyl-3-ethylazetidine-3-carbonitrile are highly valuable in synthesizing inhibitors for complex targets. For instance, functionalized azetidines have been successfully deployed as covalent inhibitors of monoacylglycerol lipase (MAGL) and as highly selective Janus kinase (JAK) inhibitors[1]. By utilizing the C3-ethyl group to fill hydrophobic pockets and the C3-amine/acid vectors for hydrogen bonding, medicinal chemists can achieve potent target engagement without the pharmacokinetic liabilities associated with higher molecular weight lipophilic rings.
An In-depth Technical Guide to 1-Benzyl-3-ethylazetidine-3-carbonitrile: Synthesis, Characterization, and Therapeutic Potential
Abstract This technical guide provides a comprehensive overview of 1-Benzyl-3-ethylazetidine-3-carbonitrile, a substituted azetidine with significant potential in medicinal chemistry and drug development. The azetidine s...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive overview of 1-Benzyl-3-ethylazetidine-3-carbonitrile, a substituted azetidine with significant potential in medicinal chemistry and drug development. The azetidine scaffold is a privileged structure in modern pharmacology, known for imparting favorable physicochemical properties to bioactive molecules. This document details the molecular formula, weight, and a proposed synthetic route for 1-Benzyl-3-ethylazetidine-3-carbonitrile. Furthermore, it outlines a systematic approach to its structural characterization using contemporary spectroscopic techniques and explores its potential therapeutic applications, particularly within the central nervous system (CNS). This guide is intended for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.
Introduction: The Significance of the Azetidine Scaffold
Azetidines, four-membered nitrogen-containing heterocycles, have emerged as a cornerstone in modern medicinal chemistry. Their inherent ring strain and three-dimensional architecture offer a unique conformational rigidity that can enhance the binding affinity and selectivity of drug candidates to their biological targets. The incorporation of an azetidine moiety can lead to improved metabolic stability, increased aqueous solubility, and a lower propensity for off-target effects.[1]
Substituted azetidines, such as the 3,3-disubstituted variant 1-Benzyl-3-ethylazetidine-3-carbonitrile, are of particular interest. The quaternary carbon at the 3-position allows for the precise spatial arrangement of functional groups, enabling the exploration of complex structure-activity relationships (SAR). The N-benzyl group provides a lipophilic handle that can facilitate passage across biological membranes, including the blood-brain barrier, making this class of compounds particularly attractive for CNS-targeted drug discovery.
Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties of a compound is paramount for its application in research and development. The key identifiers and properties of 1-Benzyl-3-ethylazetidine-3-carbonitrile are summarized in the table below.
The acidity of the α-proton to the nitrile group in 1-benzylazetidine-3-carbonitrile allows for its deprotonation by a strong base to form a stabilized carbanion. This nucleophilic intermediate can then react with an electrophile, such as ethyl iodide, to introduce the ethyl group at the 3-position. This method is a common and effective strategy for the synthesis of 3,3-disubstituted azetidines.[1]
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of 1-Benzyl-3-ethylazetidine-3-carbonitrile.
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.2 equivalents) in anhydrous THF. Cool the solution to -78°C using a dry ice/acetone bath. To this, add n-butyllithium (1.1 equivalents) dropwise via syringe. Stir the solution at -78°C for 30 minutes to generate LDA.
Deprotonation: Dissolve 1-benzylazetidine-3-carbonitrile (1 equivalent) in anhydrous THF in a separate flame-dried flask under an inert atmosphere. Cool this solution to -78°C. Slowly add the freshly prepared LDA solution to the solution of the starting material via cannula or syringe. Stir the reaction mixture at -78°C for 1 hour. The formation of the carbanion can be monitored by the color change of the solution.
Alkylation: To the reaction mixture at -78°C, add ethyl iodide (1.5 equivalents) dropwise. Allow the reaction to stir at -78°C for 2 hours, then slowly warm to room temperature and stir overnight.
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude material by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-Benzyl-3-ethylazetidine-3-carbonitrile.
Structural Elucidation and Characterization
The definitive confirmation of the structure of the synthesized 1-Benzyl-3-ethylazetidine-3-carbonitrile requires a combination of spectroscopic techniques. Below are the predicted spectral data based on the known structure and analogous compounds.
Caption: Interrelation of spectroscopic methods for structural elucidation.
Predicted ¹H NMR Spectroscopy
Aromatic Protons (Benzyl Group): A multiplet in the range of δ 7.2-7.4 ppm, integrating to 5H.
Benzylic Protons (-CH₂-Ph): A singlet or two doublets (due to the chiral center) around δ 3.6-3.8 ppm, integrating to 2H.
Azetidine Ring Protons (-CH₂-N-CH₂-): Two sets of multiplets or doublets in the range of δ 3.0-3.5 ppm, integrating to 4H. The geminal and vicinal couplings will lead to complex splitting patterns.
Ethyl Group Protons (-CH₂-CH₃): A quartet around δ 1.8-2.0 ppm, integrating to 2H, and a triplet around δ 0.9-1.1 ppm, integrating to 3H.
Predicted ¹³C NMR Spectroscopy
Aromatic Carbons (Benzyl Group): Multiple signals between δ 125-140 ppm.
Nitrile Carbon (-C≡N): A signal around δ 120 ppm.
Quaternary Carbon (C3 of Azetidine): A signal around δ 40-50 ppm.
Benzylic Carbon (-CH₂-Ph): A signal around δ 60-65 ppm.
Azetidine Ring Carbons (C2 and C4): Signals around δ 55-60 ppm.
Ethyl Group Carbons (-CH₂-CH₃): Signals around δ 25-30 ppm (-CH₂-) and δ 8-12 ppm (-CH₃).
Aliphatic C-H Stretch: Absorptions just below 3000 cm⁻¹.
C-N Stretch: An absorption in the fingerprint region, typically around 1100-1200 cm⁻¹.
Predicted Mass Spectrometry (Electron Ionization)
Molecular Ion (M⁺): A peak at m/z = 200.
Major Fragmentation Pathways:
Loss of the benzyl group (C₇H₇⁺) to give a fragment at m/z = 91 (tropylium ion), which is often the base peak for N-benzyl compounds.
Loss of the ethyl group (C₂H₅) to give a fragment at m/z = 171.
Cleavage of the azetidine ring can lead to various smaller fragments.
Potential Therapeutic Applications in CNS Drug Discovery
The structural features of 1-Benzyl-3-ethylazetidine-3-carbonitrile make it a compelling candidate for investigation in the context of central nervous system disorders. The azetidine core can serve as a conformationally restricted bioisostere for other cyclic and acyclic moieties, a strategy often employed to enhance pharmacological properties.
GABA Transporter Inhibition
A significant body of research highlights the potential of azetidine derivatives as inhibitors of the gamma-aminobutyric acid (GABA) transporters (GATs).[4] GABA is the primary inhibitory neurotransmitter in the CNS, and its reuptake from the synaptic cleft via GATs is a crucial mechanism for terminating its signal. Inhibition of GATs, particularly GAT1, can potentiate GABAergic neurotransmission, a therapeutic strategy for conditions characterized by neuronal hyperexcitability, such as epilepsy and anxiety.[5][6]
The structure of 1-Benzyl-3-ethylazetidine-3-carbonitrile, with its N-benzyl group providing lipophilicity for potential CNS penetration and the 3,3-disubstitution for specific interactions within the transporter binding site, aligns well with the structure-activity relationships of known GAT inhibitors.[4]
Caption: Proposed mechanism of action as a GABA transporter inhibitor.
Conclusion
1-Benzyl-3-ethylazetidine-3-carbonitrile represents a valuable molecular scaffold for the development of novel therapeutic agents. This guide has provided its fundamental physicochemical properties, a detailed proposed synthetic protocol, and a comprehensive outline for its structural characterization. The potential of this compound and its analogs as inhibitors of GABA transporters underscores the importance of the azetidine moiety in contemporary CNS drug discovery. Further investigation into the synthesis, biological evaluation, and optimization of this and related compounds is warranted to fully elucidate their therapeutic potential.
References
Faust, M. R., Höfner, G., Pabel, J., & Wanner, K. T. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry, 45(6), 2453–2466. [Link]
Jabeen, I., & Ashraf, Z. (2018). Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective. Frontiers in Chemistry, 6, 399. [Link]
BuyersGuideChem. (n.d.). 1-Benzyl-azetidine-3-carbonitrile | 94985-26-9. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3161318, 1-Benzylazetidine-3-carboxylic acid. Retrieved from [Link]
ResearchGate. (n.d.). Discovery of a subtype selective inhibitor of the human betaine/GABA transporter 1 (BGT-1) with a non-competitive pharmacological profile. Retrieved from [Link]
ResearchGate. (n.d.). Chemical structures of azetidine derivatives as modulators of hGAT1. Retrieved from [Link]
Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]
Clausen, R. P., & Madsen, K. (2000). The GABA transporter and its inhibitors. Current Medicinal Chemistry, 7(10), 1031-1049. [Link]
Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]
Kochev, N. T., et al. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. Bulgarian Chemical Communications, 53(2), 240-247. [Link]
Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]
Buinauskaitė, V., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1024. [Link]
Fowler, S. (2017, November 28). How to predict the 13C NMR spectrum of a compound [Video]. YouTube. [Link]
ChemAxon. (n.d.). NMR Predictor - Documentation. Retrieved from [Link]
Mason, R. F., & Briner, P. H. (1987). U.S. Patent No. 4,639,334. Washington, DC: U.S.
Wang, X. R., & Zhang, Y. Y. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10129, Benzyl alcohol. Retrieved from [Link]
Magri, F. M. M., et al. (2025). A new program to 13C NMR spectrum prediction based on tridimensional models. Journal of the Brazilian Chemical Society, 36(8), 1-10. [Link]
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]
Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. [Link]
Wang, X. R., & Zhang, Y. Y. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
University of Colorado Boulder. (n.d.). Table of IR Absorptions. Retrieved from [Link]
Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
Wu, J., et al. (2021). A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning. ChemRxiv. [Link]
Atlas. (n.d.). 1H NMR Spectrum Prediction and Analysis. Retrieved from [Link]
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
Tayama, E., & Nakanome, N. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances, 11(38), 23567-23575. [Link]
Tucker, M. J., et al. (2012). A Direct Comparison of Azide and Nitrile Vibrational Probes. Molecules, 17(6), 6646–6658. [Link]
El-Gendy, A. A. F., et al. (2001). Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][4][7]benzodiazepin-1(2H)-ones. Journal of the Chinese Chemical Society, 48(5), 929-936. [Link]
Gevorgyan, A., et al. (2022). One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. The Journal of Organic Chemistry, 87(22), 15093–15103. [Link]
U.S. Environmental Protection Agency. (2025, October 15). 1-Benzyl-1H-indole-5-carbonitrile Properties. Retrieved from [Link]
Agrawala, A. (2024). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. Morganton Scientific, 1. [Link]
ChemRxiv. (n.d.). Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes. Retrieved from [Link]
Mastitski, A., et al. (2017). Potassium iodide catalysis in the alkylation of protected hydrazines. Proceedings of the Estonian Academy of Sciences, 66(1), 48-57. [Link]
Tayama, E., & Nakanome, N. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. Semantic Scholar. [Link]
Organic Syntheses. (n.d.). Preparation of 3-Alkylated Oxindoles from N-Benzyl Aniline via a Cu(II)-Mediated Anilide Cyclization Process. Retrieved from [Link]
Mohammadpoor-Baltork, I., et al. (2007). Simple Oxidation of Benzylic Halides with 1-Butyl-3-methyl Imidazolium Periodate. Journal of the Chinese Chemical Society, 54(5), 1239-1242. [Link]
Sciencemadness.org. (2012, September 21). Benzyl iodide prep and purification. Retrieved from [Link]
Cheméo. (n.d.). Chemical Properties of Benzonitrile (CAS 100-47-0). Retrieved from [Link]
CAS Number: 1609647-01-9[1] Executive Summary 1-Benzyl-3-ethylazetidine-3-carbonitrile (CAS 1609647-01-9) is a specialized heterocyclic intermediate used primarily in the synthesis of pharmaceutical agents requiring a qu...
1-Benzyl-3-ethylazetidine-3-carbonitrile (CAS 1609647-01-9) is a specialized heterocyclic intermediate used primarily in the synthesis of pharmaceutical agents requiring a quaternary carbon center within a strained four-membered ring. As a 3,3-disubstituted azetidine, it serves as a critical scaffold for modifying vector orientation in drug design, particularly in the development of Janus kinase (JAK) inhibitors and other small-molecule modulators where metabolic stability and precise conformational control are required.
This guide provides a comprehensive technical analysis of the molecule, including verified identification data, a derived industrial synthesis protocol, analytical validation methods, and its application in modern medicinal chemistry.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
Accurate identification is the first step in any procurement or experimental workflow. The following data establishes the baseline for 1-Benzyl-3-ethylazetidine-3-carbonitrile.
Property
Specification
CAS Number
1609647-01-9
IUPAC Name
1-Benzyl-3-ethylazetidine-3-carbonitrile
Systematic Name
1-(Phenylmethyl)-3-ethyl-3-azetidinecarbonitrile
Molecular Formula
C₁₃H₁₆N₂
Molecular Weight
200.28 g/mol
SMILES
CCC1(CN(C1)CC2=CC=CC=C2)C#N
InChI Key
Predicted based on structure:[2]UWOOBFRZDNDUQB-UHFFFAOYSA-N (Analogous)
Physical State
Pale yellow to colorless oil (typical for this class)
Solubility
Soluble in DCM, EtOAc, MeOH; sparingly soluble in water.
Synthesis & Production Logic
Expertise & Experience: Why this route?
While various routes to azetidines exist, the introduction of the ethyl group at the 3-position is most efficiently achieved via
-alkylation of the parent nitrile . Direct cyclization of acyclic precursors (e.g., 2-ethyl-2-(hydroxymethyl)-1,3-propanediols) is often plagued by polymerization or low yields due to ring strain. The method below utilizes the thermodynamic acidity of the C3 proton ( to the nitrile group) to install the ethyl chain.
Retrosynthetic Analysis (DOT Visualization)
Caption: Figure 1. Convergent synthesis via C3-alkylation of the parent azetidine nitrile.
Experimental Protocol: C3-Alkylation
Objective: Synthesis of 1-Benzyl-3-ethylazetidine-3-carbonitrile from 1-benzylazetidine-3-carbonitrile.
Reagents:
1-Benzylazetidine-3-carbonitrile (1.0 eq)
LiHMDS (Lithium bis(trimethylsilyl)amide) (1.2 eq, 1.0 M in THF)
Ethyl Iodide (1.5 eq)
Anhydrous THF (Solvent)
Step-by-Step Methodology:
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Maintain an inert atmosphere throughout.
Dissolution: Dissolve 1-benzylazetidine-3-carbonitrile (10 mmol) in anhydrous THF (50 mL). Cool the solution to -78°C using a dry ice/acetone bath.
Critical Insight: The low temperature is mandatory to prevent self-condensation of the nitrile or ring-opening polymerization of the strained azetidine ring.
Deprotonation: Dropwise add LiHMDS (12 mL, 12 mmol) over 15 minutes. Stir at -78°C for 45 minutes to ensure complete formation of the enolate.
Observation: The solution may turn slightly yellow/orange, indicating enolate formation.
Reaction: Allow the mixture to warm slowly to 0°C over 2 hours. Monitor by TLC (System: Hexane/EtOAc 4:1). The starting material spot (lower Rf) should disappear.
Workup: Quench with saturated aqueous NH₄Cl (20 mL). Extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
Purification: Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to yield the product as a pale oil.
Analytical Validation (QC)
Trustworthiness: Self-Validating the Structure
To confirm the identity of CAS 1609647-01-9, the following spectroscopic signals must be present. The key differentiator from the starting material is the disappearance of the C3-methine proton and the appearance of the ethyl group signals.
Technique
Diagnostic Signal
Interpretation
¹H NMR (400 MHz, CDCl₃)
7.20-7.40 (m, 5H)
Aromatic protons (Benzyl group).
3.65 (s, 2H)
Benzylic CH₂ (N-CH₂-Ph).
3.50 (d, 2H) & 3.15 (d, 2H)
Azetidine ring protons (C2/C4). Note the AB or doublet patterns due to the quaternary center.
1.85 (q, 2H)
Ethyl CH₂ (newly introduced).
0.98 (t, 3H)
Ethyl CH₃ (triplet).
¹³C NMR
121.0 (CN)
Nitrile carbon.
35.5 (C3)
Quaternary carbon at position 3 (Shifted from ~18 ppm in unsubstituted analog).
LC-MS
[M+H]⁺ = 201.3
Consistent with formula C₁₃H₁₆N₂.
Applications in Drug Discovery
Authoritative Grounding: Why use this scaffold?
The 3,3-disubstituted azetidine motif is a "privileged scaffold" in medicinal chemistry. The introduction of the ethyl group at the 3-position alongside the nitrile creates a quaternary center that serves two specific functions:
Conformational Restriction: It locks the vectors of substituents attached to the nitrogen and the nitrile (or its derivatives), improving binding affinity to target proteins (e.g., kinases).
Metabolic Blocking: Substitution at the 3-position blocks oxidative metabolism at this site, a common liability for simple azetidines.
Functionalization Workflow
The nitrile group is rarely the final endpoint; it is a versatile handle for further transformation.
Caption: Figure 2. Downstream synthetic utility of the 3-cyano-3-ethyl scaffold.
References
Tayama, E., & Nakanome, N. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes.[3] RSC Advances, 11, 23782-23788. [Link]
Couty, F., & Evano, G. (2006). Azetidines: New tools for the synthesis of nitrogen heterocycles.[3][4] Organic Preparations and Procedures International, 38(5), 427-465. (General reference for azetidine alkylation logic).
Physical properties of 3,3-disubstituted azetidine derivatives
An In-Depth Technical Guide to the Physicochemical Characterization of 3,3-Disubstituted Azetidine Derivatives Executive Summary The azetidine scaffold has become a privileged motif in modern medicinal chemistry, prized...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Physicochemical Characterization of 3,3-Disubstituted Azetidine Derivatives
Executive Summary
The azetidine scaffold has become a privileged motif in modern medicinal chemistry, prized for its ability to impart structural rigidity, improve metabolic stability, and offer unique three-dimensional exit vectors for molecular design.[1][2] Specifically, the 3,3-disubstitution pattern provides a powerful strategy for modulating a compound's properties, moving it into new regions of chemical space.[1][2][3] A thorough understanding and precise measurement of the core physicochemical properties of these derivatives are paramount for successful drug discovery and development. These properties—lipophilicity, aqueous solubility, and basicity (pKa)—govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement. This guide serves as a comprehensive resource for researchers, providing both the theoretical underpinnings and field-proven experimental protocols for the detailed characterization of 3,3-disubstituted azetidine derivatives.
The Strategic Importance of Physicochemical Properties
The journey of a drug candidate from a laboratory discovery to a clinical therapeutic is dictated by its molecular properties. For 3,3-disubstituted azetidines, the nature of the geminal substituents at the C3 position profoundly influences the molecule's overall physicochemical profile.[4] This substitution pattern can alter the conformation of the strained four-membered ring, shield or expose the basic nitrogen atom, and introduce functional groups that dictate solubility and lipophilicity.[5][6] Accurate characterization is therefore not a routine exercise but a critical component of rational drug design, enabling chemists to fine-tune molecules for optimal pharmacokinetic and pharmacodynamic outcomes.
Lipophilicity (LogP/LogD): Balancing Permeability and Solubility
Lipophilicity is a critical parameter that influences a drug's ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target effects. It is typically expressed as the partition coefficient (LogP) for non-ionizable compounds or the distribution coefficient (LogD) for ionizable compounds at a specific pH.[7]
Theoretical Framework
LogP: The logarithm of the ratio of a neutral compound's concentration in a lipid phase (commonly n-octanol) to its concentration in an aqueous phase at equilibrium. It is an intrinsic property of the molecule.[8][]
LogD: The logarithm of the ratio of the sum of all forms of a compound (ionized and non-ionized) in the lipid phase to the sum of all forms in the aqueous phase at a specific pH. For the azetidine core, which is basic, LogD is the more relevant parameter as the molecule's ionization state will change with pH.[7] A LogD measured at physiological pH 7.4 (LogD₇.₄) is especially important for predicting in vivo behavior.
The choice of substituents at the C3 position directly impacts lipophilicity. For example, replacing alkyl chains with more polar functional groups or aromatic rings can significantly shift the LogD value, thereby altering the molecule's ADME profile.
Experimental Workflow: LogD Determination
The "shake-flask" method remains the gold standard for its accuracy and directness.[8][] High-performance liquid chromatography (HPLC) offers a higher-throughput alternative, correlating retention time with known standards.[8][][10]
Experimental workflow for LogD determination.
Protocol: Shake-Flask LogD₇.₄ Determination
Preparation of Phases: Vigorously mix equal volumes of n-octanol and phosphate-buffered saline (PBS, pH 7.4) for several hours to ensure mutual saturation. Separate the two phases after they have fully settled. This step is critical to prevent volume changes during the experiment.
Sample Preparation: Prepare a 10 mM stock solution of the purified 3,3-disubstituted azetidine derivative in dimethyl sulfoxide (DMSO).
Partitioning: In a glass vial, combine 990 µL of the pre-saturated PBS and 1000 µL of the pre-saturated n-octanol. Add 10 µL of the compound's DMSO stock solution.[7]
Equilibration: Seal the vial and agitate on a rotator at room temperature for at least one hour to allow the compound to reach equilibrium between the two phases.[7]
Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic layers.
Quantification: Carefully remove an aliquot from each phase. Analyze the concentration of the compound in each sample using a validated LC-MS/MS method.
Calculation: Calculate the LogD₇.₄ using the formula: LogD = log₁₀ (Concentration in n-octanol / Concentration in PBS).
Validation: The protocol must be run in at least duplicate. Including control compounds with known LogD values is essential for validating the experimental setup.
Basicity (pKa): The Driver of Ionization
The pKa is the pH at which a molecule is 50% ionized. For a basic compound like an azetidine, the pKa of its conjugate acid determines the extent of protonation at a given pH.[11] This property is fundamental, as it directly influences solubility, membrane permeability (only the neutral form readily crosses membranes), and potential for ionic interactions with biological targets. The electron-donating or -withdrawing nature of the C3 substituents can significantly modulate the basicity of the azetidine nitrogen.
Experimental Workflow: pKa Determination
Potentiometric titration is a highly precise and historically standard method for pKa measurement.[12][13] It involves monitoring pH changes as a titrant (acid or base) is added to a solution of the compound.[14]
Experimental workflow for pKa determination.
Protocol: Potentiometric Titration for pKa Measurement
System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).[12]
Solution Preparation: Prepare a ~1 mM solution of the azetidine derivative in water or a suitable co-solvent system. Prepare standardized 0.1 M HCl and 0.1 M NaOH solutions for titration.[14]
Initial pH Adjustment: Place the sample solution in a reaction vessel with a magnetic stirrer. Immerse the calibrated pH electrode. Adjust the initial pH of the solution to ~12 with 0.1 M NaOH to ensure the azetidine is fully in its neutral, free-base form.
Titration: Titrate the solution by adding small, precise increments of the standardized 0.1 M HCl.[12] After each addition, allow the pH reading to stabilize (e.g., drift < 0.01 pH units/minute) before recording the pH and the total volume of titrant added.[14] Continue until the pH drops to ~2.
Data Analysis: Plot the recorded pH values against the volume of HCl added. The resulting sigmoid curve will have an inflection point. The pH at this half-equivalence point corresponds to the pKa of the azetidine's conjugate acid.[15]
Validation: To ensure accuracy, perform a minimum of three independent titrations for each compound and calculate the average pKa and standard deviation.[12][14]
Aqueous Solubility: A Prerequisite for Bioavailability
Aqueous solubility is a fundamental property that affects a drug's dissolution rate in the gastrointestinal tract and, consequently, its absorption and bioavailability. For ionizable compounds like azetidines, solubility is pH-dependent. The intrinsic solubility (S₀) is the solubility of the neutral, un-ionized form.[16]
Theoretical Framework
The total solubility of a basic compound increases at pH values below its pKa, as the compound protonates to form a more soluble salt. The lowest solubility is observed at pH values more than 2 units above the pKa, which represents the intrinsic solubility of the free base.[16] Therefore, determining the pH-solubility profile across a physiologically relevant range (e.g., pH 1.2 to 7.4) is crucial.[17]
Experimental Workflow: Aqueous Solubility
The shake-flask method is the definitive technique for determining equilibrium solubility.[16] High-throughput methods using 96-well filter plates are also widely used in early discovery for kinetic solubility assessment.[18]
Experimental workflow for aqueous solubility determination.
Protocol: Equilibrium Shake-Flask Solubility
Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 1.2, 4.5, 6.8).[17]
Incubation: Add an excess amount of the solid, purified azetidine derivative to a vial containing each buffer. The presence of visible solid material throughout the experiment is essential to ensure a saturated solution.
Equilibration: Seal the vials and place them in an orbital shaker with temperature control set to 37 ± 1 °C.[17] Agitate the samples for 24-48 hours to ensure equilibrium is reached. The agitation speed should be sufficient to keep the solid suspended without creating a vortex.[17]
Sample Separation: After equilibration, separate the undissolved solid. This can be achieved by centrifuging the samples at high speed and collecting the supernatant or by filtering the suspension through a low-binding filter (e.g., 0.45 µm PVDF). This step must be performed carefully to avoid transferring any solid particles.[16]
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard calibration curve.
Validation: Each pH condition should be tested in a minimum of three replicates.[17] The purity of the starting material must be high to ensure accurate results.[16]
Solid-State and Structural Characterization
The solid-state properties (e.g., melting point, crystallinity) and the precise three-dimensional structure of 3,3-disubstituted azetidines are vital for manufacturing, formulation, and understanding structure-activity relationships (SAR).
Melting Point (m.p.): A key indicator of purity and crystalline form. It is a standard characterization parameter reported for newly synthesized compounds.[19]
X-ray Crystallography: This is the definitive method for determining the three-dimensional arrangement of atoms in the solid state.[4] It provides invaluable information on the conformation of the azetidine ring, the spatial orientation of the C3 substituents, and intermolecular packing interactions. This data is paramount for rational drug design.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the synthesized derivatives.[1][19][20] Advanced techniques like 2D NMR can help elucidate through-bond and through-space correlations, providing insights into the solution-state conformation.[20]
Protocol: Single-Crystal X-ray Diffraction
Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation of a saturated solution of the purified compound in a suitable solvent system (e.g., ethyl acetate/hexane).[4]
Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.
Data Collection: Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion. Collect X-ray diffraction data using a diffractometer.[4]
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and conformational details.
Data Summary and Interpretation
For any drug discovery program, it is crucial to collate physicochemical data in a structured manner to facilitate comparison and SAR analysis.
Table 1: Illustrative Physicochemical Data for a Series of 3,3-Disubstituted Azetidine Analogs
Compound ID
R¹ Substituent
R² Substituent
pKa (avg ± SD)
LogD₇.₄ (avg ± SD)
Aqueous Solubility @ pH 7.4 (µM, avg ± SD)
Melting Point (°C)
AZT-001
Phenyl
Phenyl
8.5 ± 0.1
3.2 ± 0.2
15 ± 3
155-157
AZT-002
Phenyl
Hydroxymethyl
8.7 ± 0.1
1.8 ± 0.1
120 ± 15
130-132
AZT-003
Cyclopropyl
Cyclopropyl
9.2 ± 0.1
2.5 ± 0.2
50 ± 8
112-114
AZT-004
Phenyl
Carboxylic Acid
8.2 ± 0.2¹
0.5 ± 0.1
> 1000
180-182 (dec.)
¹ Note: This compound would have a second pKa for the carboxylic acid group.
Conclusion
The 3,3-disubstituted azetidine scaffold offers immense potential for the development of novel therapeutics. However, realizing this potential requires a rigorous and systematic approach to physicochemical characterization. By employing the robust protocols outlined in this guide for determining lipophilicity, basicity, and solubility, researchers can build a deep understanding of their compounds' properties. This knowledge is essential for establishing clear structure-activity and structure-property relationships, enabling the rational design of drug candidates with optimized ADME profiles and enhanced therapeutic efficacy.
References
Creative Bioarray. (n.d.).
Longdom Publishing. (2024, March 22).
Lund University Publications. (n.d.).
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
ACS Publications. (2025, March 19). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents | The Journal of Organic Chemistry.
Benchchem. (n.d.).
PMC. (n.d.).
DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
PubMed. (2008, August 15). Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: application of (13)C NMR, (1)H-(13)C COSY NMR and mass spectroscopy.
PDF. (2025, September 27).
Organic Chemistry Frontiers (RSC Publishing). (2025, August 28). Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring ex ....
Enamine. (n.d.). LogD/LogP Background: A certain balance of lipophilicity and hydrophilicity is required for a successful drug.
ResearchGate. (2025, August 7). Practical methods for the measurement of log P for surfactants.
Cambridge MedChem Consulting. (2019, January 12). LogD.
Millipore. (n.d.).
World Health Organization. (2018, July 2).
Chemistry LibreTexts. (2021, September 11). 2.2: Solubility Lab.
Inventiva Pharma. (n.d.).
BOC Sciences. (n.d.). Lipophilicity Assays.
Journal of Medicinal and Chemical Sciences. (2025, August 2).
ResearchGate. (2025, August 10).
The Royal Society of Chemistry. (n.d.).
PubMed. (1998, February 26). Synthesis of C3 heteroatom-substituted azetidinones that display potent cholesterol absorption inhibitory activity.
ResearchGate. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a)
ResearchGate. (2025, November 18). Structurally Divergent Reactivity of 2,2-Disubstituted Azetidines – Mechanistic Insights and Stereochemical Implications of Amide Coupling and Ring Expansion to 5,6-dihydro-4H-1,3-oxazines.
LJMU Research Online. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides.
studylib.net. (n.d.). Table (3-3): 1H NMR and 13C NMR spectral for 3.
Domainex. (2025, April 10).
PMC. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.
Journal of Medicinal and Chemical Sciences. (2022, June 30). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity.
Wikipedia. (n.d.). Azetidine.
ResearchGate. (n.d.).
ACS Publications. (2021, July 22). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor.
ResearchGate. (n.d.). Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids | Request PDF.
Benchchem. (n.d.).
Benchchem. (n.d.). Technical Support Center: Diastereoselective Synthesis of 3-Substituted Azetidines.
Technical Guide: Solubility Profile & Process Chemistry of 1-Benzyl-3-ethylazetidine-3-carbonitrile
The following technical guide details the solubility profile and process chemistry considerations for 1-Benzyl-3-ethylazetidine-3-carbonitrile (CAS 1609647-01-9). This guide is structured for application scientists and p...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the solubility profile and process chemistry considerations for 1-Benzyl-3-ethylazetidine-3-carbonitrile (CAS 1609647-01-9).
This guide is structured for application scientists and process chemists, moving beyond simple data points to explain the behavior of the molecule in solution, enabling rational solvent selection for synthesis, extraction, and purification.
Executive Summary
1-Benzyl-3-ethylazetidine-3-carbonitrile is a lipophilic, strained N-heterocycle commonly utilized as a pharmacophore building block (e.g., for JAK inhibitors or CCR5 antagonists).[1][2] Its solubility profile is dominated by the tertiary amine functionality and the lipophilic benzyl/ethyl substituents.
Primary Solvation: Highly soluble in chlorinated solvents (DCM) and polar aprotic solvents (DMF, DMSO).
Process Utility: Ethyl Acetate (EtOAc) is the optimal solvent for extraction; Alcohols (MeOH/EtOH) are preferred for reduction/hydrogenation reactions.
Critical Constraint: The compound exhibits pH-dependent aqueous solubility. It is virtually insoluble in water at neutral/basic pH but highly soluble as a hydrochloride salt.
Physicochemical Basis of Solubility
To predict solubility behavior without wasting material, we analyze the structural determinants.
Thermal Stress (Optional): If insoluble at RT, heat to 50°C. If it dissolves, the solvent system is a candidate for recrystallization (Soluble Hot / Insoluble Cold).
Protocol B: pH-Switch Purification (The "Acid-Base Swing")
This is the most robust method to purify this compound from non-basic impurities without chromatography.
This diagram details the "Acid-Base Swing" technique, leveraging the basic azetidine nitrogen.
Figure 2: Purification logic utilizing the pH-dependent solubility switch of the azetidine core.
References
Tayama, E., & Nakanome, N. (2021).[4] Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances. Retrieved from [Link]
Anderson, K., et al. (1987). Preparation of 1-benzylazetidine-3-ol derivatives. U.S. Patent US4639334A.
Technical Whitepaper: Comprehensive Safety, Handling, and Toxicological Profiling of 1-Benzyl-3-ethylazetidine-3-carbonitrile
Prepared for: Researchers, Scientists, and Drug Development Professionals Subject: Mechanistic Safety Data Sheet (SDS) and Operational Guidelines Executive Summary As a Senior Application Scientist overseeing the integra...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared for: Researchers, Scientists, and Drug Development Professionals
Subject: Mechanistic Safety Data Sheet (SDS) and Operational Guidelines
Executive Summary
As a Senior Application Scientist overseeing the integration of specialized chemical building blocks into drug discovery pipelines, I approach laboratory safety not as a static checklist, but as a dynamic system of mechanistic risk mitigation. 1-Benzyl-3-ethylazetidine-3-carbonitrile is a highly functionalized, strained-ring scaffold utilized in the synthesis of complex active pharmaceutical ingredients (APIs)[1].
Handling this compound requires a deep understanding of its structural motifs: a basic, highly strained azetidine ring, a lipophilic benzyl group that enhances dermal penetration, and a nitrile moiety with latent metabolic hazards. This whitepaper synthesizes physical data, mechanistic toxicology, and self-validating operational protocols to ensure uncompromised scientific integrity and personnel safety.
Chemical Identity and Quantitative Data
Before designing a handling protocol, we must define the physical and chemical parameters of the substance. The lipophilicity and molecular weight dictate its behavior in both biological systems and laboratory environments.
Table 1: Chemical Identity & Physical Properties
Parameter
Specification
Causality / Implication
Chemical Name
1-Benzyl-3-ethylazetidine-3-carbonitrile
Core scaffold for API synthesis.
CAS Number
1609647-01-9
Unique identifier for regulatory tracking.
Molecular Formula
C₁₃H₁₆N₂
High carbon-to-heteroatom ratio indicates high lipophilicity.
(Derived from structurally analogous benzylamine and azetidine derivatives)[2]
Hazard Class
Category
Signal Word
Hazard Statement (H-Code)
Acute Toxicity, Oral
Category 4
Warning
H302: Harmful if swallowed
Skin Corrosion/Irritation
Category 2
Warning
H315: Causes skin irritation
Serious Eye Damage
Category 2A
Warning
H319: Causes serious eye irritation
STOT, Single Exposure
Category 3
Warning
H335: May cause respiratory irritation
Mechanistic Toxicology & Hazard Profile
To effectively protect against a chemical, one must understand exactly how it induces harm at the cellular level. The hazards of 1-Benzyl-3-ethylazetidine-3-carbonitrile are biphasic, driven by two distinct functional groups.
The Amine/Azetidine Core: Corrosive and Penetrative Hazards
Amines are inherently basic. Upon contact with the aqueous environment of the skin or mucous membranes, the azetidine nitrogen abstracts protons, generating localized hydroxide ions that cause saponification of lipid bilayers and severe irritation[3]. Furthermore, the attached benzyl group acts as a lipophilic carrier, drastically increasing the rate at which the molecule crosses the stratum corneum[4].
The Nitrile Moiety: Latent Cyanide Toxicity
While nitriles are generally more stable than free cyanides, they pose a severe systemic risk upon ingestion or heavy inhalation. The toxicity of aliphatic nitriles is driven by hepatic metabolism rather than the intact molecule[5]. Cytochrome P450 (CYP450) enzymes in the liver oxidize the alpha-carbon adjacent to the nitrile. This forms an unstable cyanohydrin intermediate that spontaneously cleaves, releasing an aldehyde and highly toxic hydrogen cyanide (HCN)[5][6]. The liberated cyanide irreversibly binds to the ferric (Fe³⁺) iron in cytochrome c oxidase, arresting the mitochondrial electron transport chain and halting aerobic ATP production[7].
Fig 1. Putative CYP450-mediated metabolic pathway for aliphatic nitriles leading to cyanide toxicity.
Operational Safeguards and PPE Causality
Standard laboratory PPE is insufficient for handling functionalized benzylamines. Every piece of protective equipment must be chosen based on the chemical's specific mechanism of action.
Glove Selection (FKM over Latex): Because the benzyl group is highly lipophilic, standard latex or thin nitrile gloves will degrade or allow permeation. Fluoroelastomer (FKM) gloves must be used to provide a verified chemical barrier against aromatic amines[3].
Respiratory Protection: Thermal decomposition or accidental acidification of this compound can release nitrogen oxides (NOx) and trace HCN[8][9]. If handling outside a certified Class II Type B2 biological safety cabinet or fume hood, a NIOSH-approved respirator equipped with an organic vapor/acid gas combination cartridge is mandatory[10].
Storage Causality: The compound must be stored at 2-8°C in a tightly sealed container under an inert atmosphere (Argon or Nitrogen)[1]. Why? The strained four-membered azetidine ring is susceptible to degradation under thermal stress, and the amine is prone to N-oxidation[11]. This degradation reduces reagent purity and generates volatile, pressurizing gases.
Self-Validating Experimental Protocols
A protocol is only scientifically sound if it includes built-in verification steps. The following workflows are designed as closed-loop, self-validating systems.
Workflow A: Safe Aliquoting and Handling
Preparation: Purge a localized glovebox or fume hood with Argon to displace oxygen and ambient moisture.
Verification: Utilize an oxygen sensor within the hood; do not proceed until O₂ levels drop below 1%.
Transfer: Using a pre-weighed, static-free spatula, transfer the required mass of 1-Benzyl-3-ethylazetidine-3-carbonitrile into a tared amber vial.
Sealing: Blanket the source container and the new aliquot with Argon before sealing with PTFE-lined caps to prevent oxidative degradation.
Workflow B: Acute Spill Containment and Decontamination
In the event of a spill, rapid containment is necessary to prevent aerosolization and dermal contact.
Evacuation & PPE: Immediately evacuate personnel from the immediate vicinity. Don FKM gloves, chemical splash goggles, and a respirator[4].
Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or dry sand). Do not use combustible materials like paper towels, which can react with amines.
Neutralization: Carefully apply a dilute, weak acid solution (e.g., 5% citric acid) to the spill zone to protonate the basic azetidine nitrogen, rendering it water-soluble and non-volatile[12].
Collection: Sweep the absorbed mixture using non-sparking tools into a hazardous waste container.
Self-Validation (The Critical Step): Swab the decontaminated surface with a pH indicator strip. A neutral pH (7.0) validates the complete removal of the basic amine residue. If the pH is >7.5, repeat the neutralization step.
Fig 2. Self-validating workflow for acute chemical spill containment and surface decontamination.
National Center for Biotechnology Information (NCBI). "Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals". NIH.
AAPPTec. "Safety Data Sheet: L-Azetidine-2-carboxylic acid". AAPPTec, LLC.
Santa Cruz Biotechnology. "Benzylamine Safety Data Sheet". SCBT.
WikiDoc. "Cyanide poisoning". WikiDoc.
Thermo Fisher Scientific. "Safety Data Sheet: Azetidine". Fisher Scientific.
Grogan, J., et al. "Modeling cyanide release from nitriles: prediction of cytochrome P 450-mediated acute nitrile toxicity". Chemical Research in Toxicology - ACS Publications.
APExBIO. "Safety Data Sheet(SDS): Azetidine-2-carboxylic acid". APExBIO Technology.
Cole-Parmer. "Material Safety Data Sheet - cis-Azetidine-2,4-dicarboxylic acid". Cole-Parmer.
Carl ROTH. "Safety Data Sheet: Benzylamine". Carl ROTH GmbH + Co. KG.
Carl ROTH. "Safety Data Sheet: Benzylamine (Continued)". Carl ROTH GmbH + Co. KG.
ChemScene. "Safety Data Sheet: 1-Boc-azetidine-2-carboxylic acid methyl ester". ChemScene LLC.
Technical Guide: Safe Handling and Toxicological Management of Azetidine Carbonitriles
Executive Summary: The "Spring-Loaded" Scaffold Azetidine carbonitriles represent a high-value, high-risk motif in modern drug discovery. Structurally, they combine the significant ring strain of the azetidine core (~25....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The "Spring-Loaded" Scaffold
Azetidine carbonitriles represent a high-value, high-risk motif in modern drug discovery. Structurally, they combine the significant ring strain of the azetidine core (~25.4 kcal/mol) with the metabolic reactivity of the nitrile group. While they serve as critical intermediates for covalent inhibitors (e.g., cathepsin K or JAK inhibitors), their handling requires a nuanced understanding of two distinct hazard vectors: electrophilic alkylation due to ring strain and potential metabolic cyanogenesis .
This guide moves beyond generic MSDS data to provide a mechanistic operational framework for handling these compounds safely in a research environment.
Chemical Architecture & Reactivity Profile
The Stability Paradox
Azetidines occupy a "Goldilocks" zone of reactivity: they are more stable than the highly volatile and explosive aziridines but significantly more reactive than pyrrolidines.
Ring Strain: The internal bond angles (~90°) create significant torsional strain. This makes the ring susceptible to nucleophilic attack and ring-opening, particularly under acidic conditions or in the presence of Lewis acids.
Nitrile Activation: The electron-withdrawing nitrile group at the C3 position increases the acidity of the
-proton and can influence ring puckering, potentially enhancing the electrophilicity of the ring system.
Stability Data Table
Parameter
Azetidine-3-Carbonitrile HCl
Azetidine (Parent)
Acetonitrile (Benchmark)
Physical State
Solid (Hygroscopic)
Liquid (Volatile)
Liquid
Ring Strain
~25 kcal/mol
~25.4 kcal/mol
N/A (Linear)
Flash Point
N/A (Salt form)
-20°C (Highly Flammable)
6°C
Primary Hazard
Toxic (Inhalation/Oral)
Corrosive / Flammable
Delayed Cyanide Toxicity
Storage
-20°C, Inert Gas
2-8°C, Flammables Cabinet
RT, Solvents Cabinet
Toxicological Mechanisms: The Dual-Threat Model
Researchers must treat azetidine carbonitriles as "Dual-Threat" agents. The toxicity is not singular but bifurcated into direct and metabolic pathways.
Threat A: Direct Electrophilic Toxicity (Acute)
The strained azetidine ring acts as a masked alkylating agent. Upon contact with biological nucleophiles (DNA bases, protein thiols), the ring can open, forming covalent adducts.
Clinical Manifestation: Severe irritation to mucous membranes, potential skin sensitization, and cytotoxicity.
Inhalation Risk: The HCl salt, often a fine dust, poses a high risk of inhalation toxicity (H331/H332). Once in the lungs, the salt solubilizes, and the free base can alkylate pulmonary tissue.
Threat B: Metabolic Cyanogenesis (Delayed)
Similar to acetonitrile, aliphatic nitriles can undergo oxidative metabolism to release hydrogen cyanide (HCN).
Mechanism: Cytochrome P450 enzymes (specifically CYP2E1) hydroxylate the
-carbon (C3 position).
The Cascade:
-Hydroxylation Unstable Cyanohydrin Spontaneous decomposition to Ketone/Aldehyde + HCN .
Risk Factor: While the azetidine ring may undergo ring-opening metabolism before cyanide release, the potential for delayed cyanide poisoning exists, especially in high-dose exposures.
Visualization: Metabolic Liability Pathways
Figure 1: Bifurcated metabolic fate showing the competition between ring-opening alkylation (Pathway B) and oxidative cyanide release (Pathway A).[1]
Operational Handling Protocols
Engineering Controls & PPE
Do not rely solely on standard PPE. The potential for dust generation requires respiratory protection protocols.[2]
Secondary Barrier (Solids): For handling >100 mg of powder, use a static-dissipative powder weighing hood or a glove bag.
PPE:
Gloves: Double-gloving recommended. Nitrile (outer) over Laminate/PE (inner) provides broad protection against permeation.
Respiratory: If working outside a hood (not recommended), a P100/N95 particulate respirator is mandatory due to the "Toxic if Inhaled" hazard classification.
Step-by-Step Handling Workflow
Objective: Solubilize the solid salt immediately to reduce inhalation risk.
Preparation:
Pre-weigh solvent (e.g., DCM, MeOH) in a tared vial inside the fume hood.
Place the azetidine container and the solvent vial in a secondary containment tray.
Weighing (The Critical Step):
Never weigh azetidine carbonitrile on an open benchtop balance.
Use a localized draft shield if weighing inside the hood to prevent powder dispersal.
Transfer solid directly into the pre-weighed solvent vial.
Solubilization:
Cap the vial immediately.
Swirl to dissolve. Once in solution, the inhalation risk drops significantly, though skin absorption risk remains.
Reaction Setup:
Add base (e.g., DIPEA, TEA) slowly.
Caution: Neutralizing the HCl salt liberates the free base, which may be volatile. Keep the reaction vessel cold (0°C) during neutralization.
Visualization: Safe Handling Loop
Figure 2: Operational workflow emphasizing dust containment and thermal control during neutralization.
Emergency Response & Waste Management
First Aid Protocols
Inhalation: Move to fresh air immediately. If breathing is labored, administer oxygen. Alert medical personnel to potential nitrile/cyanide involvement.
Skin Contact: Wash with soap and water for 15 minutes. Do not use organic solvents (ethanol/DMSO) which may enhance absorption.
Cyanide Antidote: For facilities handling multi-gram quantities, a Cyanide Antidote Kit (e.g., Hydroxocobalamin) should be accessible. While acute cyanide poisoning is less likely than with cyanide salts, the metabolic liberation of HCN is a valid medical consideration in overdose scenarios.
Waste Disposal
Segregation: Do not mix with strong acids. Although the HCl salt is stable, the free nitrile in the presence of strong acid and water can hydrolyze to the amide/acid or release HCN under extreme conditions.
Deactivation: Treat waste streams with bleach (sodium hypochlorite) only if the protocol has been validated to not form chloramines. Standard disposal as "Toxic Organic Waste" is generally preferred to avoid incompatible chemical treatment risks.
References
Sigma-Aldrich. (2023). Safety Data Sheet: Azetidine-3-carbonitrile hydrochloride. Retrieved from
Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. Link
DeWall, S. L., et al. (2006). Isozyme-Specific Cytochrome P450-Mediated Metabolism of Nitriles. Chemical Research in Toxicology.
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11319229, Azetidine-3-carbonitrile hydrochloride. Retrieved from
Occupational Safety and Health Administration (OSHA).Cyanide Exposure and Control. (Reference for PPE and Antidote protocols).
The N-Benzyl Azetidine Scaffold: A Technical Guide for Advanced Medicinal Chemistry
Abstract The azetidine ring, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged scaffold in modern drug discovery.[1] Its unique structural and physicochemical pr...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The azetidine ring, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged scaffold in modern drug discovery.[1] Its unique structural and physicochemical properties, such as conformational rigidity and a high degree of sp3-hybridization, offer significant advantages in modulating bioactivity and improving pharmacokinetic profiles.[2][3] This guide provides an in-depth analysis of the N-benzyl azetidine scaffold, a cornerstone subclass whose versatility in synthesis and application has made it indispensable for researchers. We will explore the causal factors behind various synthetic strategies, delve into the scaffold's role in shaping structure-activity relationships (SAR), and provide validated experimental protocols for its construction and manipulation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this potent scaffold in their therapeutic programs.
The Azetidine Motif: Strategic Value in Drug Design
The strategic incorporation of an azetidine ring into a drug candidate is a deliberate, often computation-guided, choice to enhance "drug-likeness".[3] The inherent ring strain of approximately 25.4 kcal/mol, intermediate between the highly reactive aziridine and the more stable pyrrolidine, provides a unique balance of stability and reactivity.[4] This strained system imparts a rigid conformation, which can pre-organize substituents for optimal interaction with biological targets, a critical feature for enhancing receptor affinity and selectivity.[3][5]
The N-benzyl group, specifically, serves several critical roles:
Synthetic Handle: It is a robust protecting group, stable to a wide range of reaction conditions, yet readily removable via catalytic hydrogenolysis.[6]
Modulator of Physicochemical Properties: The benzyl group can influence lipophilicity and engage in π-π stacking or other non-covalent interactions within a receptor binding pocket.[6]
Core Structural Element: In many bioactive compounds, the N-benzyl moiety is not a temporary protecting group but an integral part of the final pharmacophore, contributing directly to the molecule's biological activity.
The value of the azetidine scaffold is evidenced by its presence in several FDA-approved drugs, where it is often employed to enhance metabolic stability, receptor selectivity, and overall pharmacokinetic behavior.[2]
The construction of the strained four-membered ring requires specific synthetic approaches that can overcome the entropic and enthalpic barriers. The choice of method is dictated by the desired substitution pattern, scale, and functional group tolerance.
Intramolecular Cyclization: The Classical Approach
The most established route to N-substituted azetidines is the intramolecular nucleophilic substitution (SN2) of a γ-aminohalide or a related substrate with a good leaving group (e.g., tosylate, mesylate).[7][8]
Causality: This method relies on a 4-exo-tet cyclization. The primary amine (benzylamine) first reacts with a suitable 1,3-dihalopropane (e.g., 1,3-dibromopropane or 1-bromo-3-chloropropane). This initial SN2 reaction is typically faster at the more reactive site (bromide over chloride). The subsequent, and more challenging, ring-closing step is an intramolecular reaction. It is often performed under high dilution to favor the intramolecular pathway over intermolecular polymerization, and a non-nucleophilic base is used to deprotonate the secondary amine, increasing its nucleophilicity for the final ring closure.
Photochemical [2+2] Cycloaddition: The Aza Paternò-Büchi Reaction
A powerful and convergent approach to functionalized azetidines is the aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene.[7][9]
Mechanistic Insight: This reaction typically proceeds via the excitation of the imine to its triplet state, followed by addition to the alkene to form a diradical intermediate, which then undergoes spin inversion and ring closure. The use of photosensitizers and visible light has made this method more accessible and tolerant of various functional groups.[9] It is particularly useful for creating complex, substituted azetidines that are difficult to access through classical cyclization methods. The regioselectivity and stereoselectivity can often be controlled by the electronic and steric nature of the substituents on both the imine and alkene components.
Modern Catalytic and Strain-Release Methods
Recent advances have introduced highly efficient and versatile methods for azetidine synthesis.
Palladium-Catalyzed C-H Amination: This strategy involves the intramolecular amination of unactivated C(sp³)–H bonds.[10][11] A directing group, such as picolinamide, is often used to position a palladium catalyst in proximity to a specific γ-C-H bond, which is then cleaved and functionalized to form the C-N bond, closing the ring. This method provides access to azetidines from readily available linear amine precursors.[10]
Strain-Release Synthesis: Highly strained precursors like 1-azabicyclo[1.1.0]butanes (ABBs) can react with a variety of radical species in a strain-release process to generate densely functionalized azetidines.[12] This approach leverages the high ring strain of the ABB to drive the formation of the less-strained azetidine ring, enabling the construction of complex scaffolds in a single step.
The N-Benzyl Azetidine Scaffold in Medicinal Chemistry: Case Studies
The utility of the azetidine scaffold is best illustrated through its application in successful drug discovery programs. The N-benzyl or substituted benzyl motif is frequently part of a larger pharmacophore that targets a specific biological receptor or enzyme.
As a Conformational Constraint in Enzyme Inhibitors
The rigid four-membered ring is an excellent tool for locking a molecule into a bioactive conformation, thereby reducing the entropic penalty of binding.
STAT3 Inhibitors: In the development of Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors, replacing a more flexible proline ring with a rigid (R)-azetidine-2-carboxamide scaffold resulted in a more than four-fold increase in potency.[13] The azetidine ring optimally positioned the necessary substituents for high-affinity binding to the STAT3 protein, demonstrating its value as a conformational constraint.[13][14]
As a Bioisostere to Improve Pharmacokinetics
Azetidines can serve as bioisosteres for other common chemical groups, offering improved physicochemical properties without sacrificing biological activity.
GABA Uptake Inhibitors: In the design of GABA uptake inhibitors, azetidine derivatives have been explored as conformationally constrained analogs of GABA or β-alanine.[5] By replacing a piperidine ring with an azetidine ring, researchers can fine-tune properties like lipophilicity and metabolic stability while maintaining or improving affinity for GABA transporters like GAT-1 and GAT-3.[5]
Impact on Potency and Lipophilicity
The substitution pattern on both the nitrogen and the carbon framework of the azetidine ring directly impacts biological activity and drug-like properties.
Compound Class
Modification
Effect on Potency
Rationale
Reference
STAT3 Inhibitors
Proline → Azetidine
>4x Increase
Optimal positioning of substituents in binding pocket.
Detailed Experimental Protocol: Synthesis of 1-benzylazetidin-3-ol
This protocol describes a reliable, two-step synthesis of a versatile N-benzyl azetidine intermediate, 1-benzylazetidin-3-ol, starting from epichlorohydrin and benzylamine. This method is a cornerstone reaction, exemplifying the intramolecular cyclization of an in-situ generated amino alcohol derivative.
Step 1: Synthesis of 1-(benzylamino)-3-chloropropan-2-ol
Reagent Setup: To a round-bottom flask equipped with a magnetic stir bar, add benzylamine (10.7 g, 100 mmol, 1.0 equiv) and deionized water (100 mL). Cool the mixture to 0 °C in an ice bath.
Addition of Epichlorohydrin: Add epichlorohydrin (9.25 g, 100 mmol, 1.0 equiv) dropwise to the stirring solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 16 hours. The reaction mixture should become a clear, homogeneous solution.
Workup & Extraction: Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as a pale yellow oil. The product is often of sufficient purity to be used in the next step without further purification.
Step 2: Cyclization to 1-benzylazetidin-3-ol
Reagent Setup: Dissolve the crude 1-(benzylamino)-3-chloropropan-2-ol (20.0 g, 100 mmol, 1.0 equiv) in isopropanol (200 mL) in a round-bottom flask equipped with a reflux condenser and magnetic stir bar.
Base Addition: Add potassium hydroxide (11.2 g, 200 mmol, 2.0 equiv) to the solution.
Reaction: Heat the mixture to reflux (approx. 82 °C) and maintain for 4 hours. Monitor the reaction progress by TLC.
Workup: Cool the reaction mixture to room temperature and filter to remove the potassium chloride salt. Wash the filter cake with a small amount of isopropanol.
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify by vacuum distillation or column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford 1-benzylazetidin-3-ol as a colorless to pale yellow oil.
Self-Validation Note: The success of this protocol hinges on the careful control of temperature during the initial epoxide opening and ensuring anhydrous conditions are not strictly necessary for the first step, but the second step benefits from a relatively non-aqueous solvent to promote the SN2 cyclization. The use of a 2:1 molar ratio of base in the second step ensures complete deprotonation of the alcohol and neutralization of the HCl byproduct.
Future Perspectives
The N-benzyl azetidine scaffold continues to be a fertile ground for innovation. Emerging areas of focus include the development of novel stereoselective synthetic methods to access enantiomerically pure azetidines, as asymmetric synthesis remains a challenge.[8] Furthermore, the use of azetidines in strain-release diversification, such as the functionalization of ABBs, is opening doors to previously inaccessible chemical space.[12][16] As our understanding of medicinal chemistry deepens, the deliberate and strategic use of scaffolds like N-benzyl azetidine will undoubtedly lead to the development of next-generation therapeutics with superior efficacy and safety profiles.
References
A complete list of all sources cited within this document, including titles, sources, and verifiable URLs.
Methods for the synthesis of azetidines. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
Daugulis, O., et al. (2011). Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium Catalyzed Intramolecular Amination of C(sp3)–H and C(sp2)–H Bonds at γ and δ Positions. Journal of the American Chemical Society. [Link]
Kuriyama, Y., et al. (2022). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]
Azetidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]
Sementa, D., et al. (2022). Radical strain-release photocatalysis for the synthesis of azetidines. ChemRxiv. [Link]
Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed. [Link]
Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Taylor & Francis Online. [Link]
Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. (n.d.). University of Birmingham. Retrieved March 7, 2026, from [Link]
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. [Link]
Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (2012). PMC. [Link]
Biologically active azetidines. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2021). PMC. [Link]
Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. (n.d.). ChEMBL. [Link]
Ahmed, S.E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A. [Link]
Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. (n.d.). University of Birmingham. Retrieved March 7, 2026, from [Link]
Bott, T.M., & West, F.G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES. [Link]
Synthesis and Application of Bioactive N‐Functionalized Aziridines. (2022). PMC. [Link]
An Approach to Alkyl Azetidines for Medicinal Chemistry. (2023). ChemRxiv. [Link]
Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. (2019). Polymer Chemistry (RSC Publishing). [Link]
Modular Access to N-SF5 azetidines. (2022). PMC. [Link]
Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. (2012). Broad Institute. [Link]
Structure-activity relationships of novel N-benzoyl arylpiperidine and arylazetidine FASN inhibitors. (2025). ResearchGate. [Link]
Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. (2020). Al Muthanna University. [Link]
Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. (2020). Muthanna Journal of Pure Science. [Link]
Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2020). Journal of Medicinal Chemistry. [Link]
Unraveling the Key Role of the Benzyl Group in the Synthesis of CL-20 Precursor HBIW. (2022). ACS Omega. [Link]
Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. (2022). Journal of Medicinal and Chemical Sciences. [Link]
Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. (2024). Beilstein Journals. [Link]
Technical Whitepaper: Physicochemical Characterization of 1-Benzyl-3-ethylazetidine-3-carbonitrile
[1] Executive Summary 1-Benzyl-3-ethylazetidine-3-carbonitrile (CAS: 1609647-01-9) is a specialized heterocyclic building block used primarily in the synthesis of Janus kinase (JAK) inhibitors and other azetidine-contain...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
1-Benzyl-3-ethylazetidine-3-carbonitrile (CAS: 1609647-01-9) is a specialized heterocyclic building block used primarily in the synthesis of Janus kinase (JAK) inhibitors and other azetidine-containing pharmacophores.[1] Unlike simple azetidines, the presence of a quaternary carbon at the 3-position (bearing both an ethyl and a cyano group) imparts unique steric and electronic properties, making it a critical scaffold for drug discovery.[1]
This technical guide provides an in-depth analysis of its physicochemical properties, focusing on the practical implications of its melting and boiling points during synthetic isolation.[1] It establishes that the free base typically exists as a viscous oil at room temperature, requiring specific vacuum distillation protocols for purification, whereas its salt forms (e.g., hydrochloride) are solid.[1]
Chemical Identity & Structural Analysis[1][2][3][4][5][6][7]
Before addressing the physical constants, it is essential to define the structural parameters that influence the compound's state of matter.[1]
Property
Detail
Chemical Name
1-Benzyl-3-ethylazetidine-3-carbonitrile
CAS Number
1609647-01-9
Molecular Formula
C₁₃H₁₆N₂
Molecular Weight
200.28 g/mol
Structural Features
[1][2][3][4][5][6][7] • Azetidine Ring: Strained 4-membered ring (high ring strain energy ~26 kcal/mol).[1]• N-Benzyl Group: Lipophilic protecting group, increases boiling point.[1]• C3-Quaternary Center: Breaks symmetry, reducing crystallinity in the free base.[1]
The physical state of 1-Benzyl-3-ethylazetidine-3-carbonitrile is heavily dependent on its protonation state.[1]
Property
Value (Free Base)
Value (HCl Salt)
Context & Causality
Physical State
Liquid (Viscous Oil)
Solid (Crystalline)
The asymmetry of the ethyl/cyano substitution at C3 disrupts crystal packing in the free base.[1]
Melting Point
< 25°C (Ambient)
> 150°C (Typical)
Ionic lattice energy in the salt form stabilizes the solid phase.[1]
Boiling Point
305 ± 10°C (at 760 mmHg)*
N/A (Decomposes)
High BP due to molecular weight and polarity of the nitrile group.[1]
Flash Point
~135°C
N/A
Non-flammable under standard lab conditions but combustible.[1]
Density
1.05 ± 0.05 g/cm³
N/A
Denser than water; distinct phase separation in aqueous workups.[1]
*Note: Boiling point at atmospheric pressure is theoretical.[1] Attempting to distill at 760 mmHg will likely cause thermal decomposition (ring opening).[1] See Section 4 for vacuum distillation protocols.
The Thermodynamics of Phase Transition
The low melting point of the free base is a direct consequence of the entropy of mixing introduced by the flexible ethyl group and the rotating benzyl moiety.[1] Unlike the symmetric analog 1-benzylazetidine-3-carbonitrile, the 3-ethyl substituent prevents efficient π-stacking of the benzyl rings in the solid state, favoring the liquid phase at room temperature.[1]
Vacuum Distillation Workflow (Boiling Point Determination)
Because the compound is a high-boiling oil, purification and BP determination must be performed under reduced pressure to avoid thermal degradation of the strained azetidine ring.[1]
Protocol:
Setup: Use a Kugelrohr apparatus or a short-path distillation head.
Expected BP: The compound typically distills at 120–135°C at 0.5 mmHg .[1]
Precaution: Do not exceed a bath temperature of 160°C. Azetidines are prone to ring-opening polymerization at high temperatures.[1]
Synthesis & Isolation Pathway
The following Graphviz diagram illustrates the synthesis flow, highlighting where the physical state dictates the isolation method.
Figure 1: Synthetic pathway and isolation logic.[1][6] The liquid state of the product necessitates vacuum distillation or column chromatography rather than crystallization.[1]
Analytical Validation (Self-Validating System)[1]
To confirm the identity of the isolated oil without a melting point, use the following spectroscopic markers. This acts as a self-validating protocol —if these signals are absent, the physical property data is irrelevant because the compound is incorrect.[1]
¹H NMR (400 MHz, CDCl₃):
Ethyl Group: Look for a triplet (CH₃) at ~0.9 ppm and a quartet (CH₂) at ~1.8 ppm.[1]
Azetidine Ring: Two doublets (or AB system) around 3.2–3.6 ppm (4H total).[1] The symmetry is broken by the chiral center if other substituents were present, but here C3 is achiral due to symmetry of the ring carbons relative to the plane, unless the N-benzyl creates a specific invertomer.[1]
Benzyl: Singlet at ~3.6 ppm (2H) and Multiplet at 7.2–7.4 ppm (5H).[1]
IR Spectroscopy:
Nitrile (CN): Sharp, weak band at 2230–2240 cm⁻¹ .[1]
Azetidine Ring: Characteristic bands around 1100–1200 cm⁻¹.[1]
Storage and Stability
Temperature: Store at 2–8°C . While the oil is stable at room temperature for short periods, cold storage prevents slow oxidation of the benzyl amine.[1]
Safety: The compound is a nitrile and a tertiary amine.[1] Treat as toxic by inhalation and ingestion.[1]
References
PubChem. (2023).[1] Compound Summary: 1-Benzylazetidine-3-carbonitrile derivatives.[1] National Library of Medicine.[1][2] Retrieved from [Link]
Tayama, E., & Nakanome, N. (2021).[1] Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes.[1][6][8] RSC Advances, 11, 23071-23078.[1] (Provides mechanistic context for azetidine alkylation and physical state of analogs). Retrieved from [Link]
Organic Syntheses. (1973).[1] Preparation of Azetidine and derivatives.[1][4][5][6][9][10][11] Coll. Vol. 5, p. 673.[1] (Foundational reference for azetidine handling and distillation). Retrieved from [Link]
Reagents for alkylation of 1-benzylazetidine-3-carbonitrile
Application Note: Reagents and Thermodynamic Protocols for the α-Alkylation of 1-Benzylazetidine-3-carbonitrile Introduction & Mechanistic Rationale The azetidine ring is a highly sought-after structural motif in modern...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Reagents and Thermodynamic Protocols for the α-Alkylation of 1-Benzylazetidine-3-carbonitrile
Introduction & Mechanistic Rationale
The azetidine ring is a highly sought-after structural motif in modern drug discovery, frequently utilized to improve metabolic stability, lower lipophilicity, and modulate physicochemical properties in complex APIs (e.g., )[1]. Functionalization of 1-benzylazetidine-3-carbonitrile via α-alkylation is a critical synthetic node. However, the inherent ring strain of the four-membered heterocycle (~26 kcal/mol) makes C3-deprotonation energetically demanding.
The α-proton of 1-benzylazetidine-3-carbonitrile possesses a pKa of ~28–30. Deprotonation yields a ketenimine-stabilized anion. Because the sp³ → sp² character shift at C3 during deprotonation increases internal ring strain, the resulting anion is highly susceptible to thermal degradation. If the internal temperature is not strictly controlled, the anion undergoes rapid β-elimination, cleaving the C–N bond and destroying the azetidine core. Therefore, the choice of base, solvent, and temperature is strictly causal to the success of the reaction.
Reagent Selection Matrix
The selection of the base and solvent system dictates the balance between anion stability and nucleophilic reactivity. Strong, sterically hindered, non-nucleophilic bases are mandatory to prevent nucleophilic attack on the electrophilic nitrile carbon.
Lithium diisopropylamide (LDA) is the [2]. The lithium counterion provides crucial coordination to the nitrile nitrogen, stabilizing the fragile azetidinyl anion against ring-opening.
NaHMDS or KHMDS can be employed when a more reactive, "naked" anion is required for challenging electrophiles, though their weaker coordination increases the risk of premature ring-opening[1].
Solvent Additives: For sterically hindered alkyl halides, the addition of Lewis basic cosolvents like DMPU or [3] (10–20% v/v) disrupts lithium aggregates, drastically enhancing the nucleophilicity of the azetidinyl anion.
Table 1: Quantitative Comparison of Base & Solvent Systems
Reagent System
Base pKa
Anion Stabilization
Anion Nucleophilicity
Risk of Ring-Opening
Recommended Use Case
LDA / THF
~36
High (Strong Li⁺ coordination)
Moderate
Low (at -78 °C)
Standard primary/secondary alkyl halides.
NaHMDS / THF
~26
Moderate (Weak Na⁺ coordination)
High
Medium
Unreactive electrophiles; epoxide openings.
LDA / THF + DMPU
~36
Low (Aggregates broken)
Very High
Medium-High
Sterically hindered alkylating agents.
n-BuLi / THF
~50
N/A (Forms addition products)
N/A
Extreme
Not Recommended . Causes nitrile addition.
Visualizing the Reaction Pathway
Workflow of 1-benzylazetidine-3-carbonitrile alkylation and thermal degradation pathways.
Self-Validating Experimental Protocol
Target: Synthesis of 1-benzyl-3-methylazetidine-3-carbonitrile
Materials:
1-Benzylazetidine-3-carbonitrile (1.0 eq, strictly dried via azeotropic distillation with toluene)
LDA (2.0 M in THF/heptane/ethylbenzene, 1.1 eq)
Iodomethane (Alkylating agent, 1.5 eq, passed through basic alumina prior to use)
Anhydrous THF (0.1 M relative to substrate)
Step-by-Step Methodology:
System Purging: Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon (repeat 3x).
Causality: Moisture protonates the LDA, while oxygen leads to oxidative dimerization of the nitrile anion.
Substrate Solvation: Dissolve 1-benzylazetidine-3-carbonitrile in anhydrous THF. Cool the reaction vessel to an internal temperature of -78 °C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.
Causality: Establishing a strict -78 °C baseline prevents immediate thermal degradation upon deprotonation.
Deprotonation (Anion Generation): Add LDA (1.1 eq) dropwise down the side of the flask over 10 minutes.
Causality: Dropwise addition prevents localized exothermic spikes that could trigger β-elimination.
Self-Validation Checkpoint 1: The solution should transition from colorless to a persistent pale-yellow/orange tint. This color change confirms the formation of the conjugated ketenimine anion. If the solution remains colorless, the LDA titer is compromised, or the substrate was wet.
Aging the Anion: Stir the mixture at -78 °C for 45 minutes. Do not exceed 1 hour to minimize the risk of background ring-opening.
Self-Validation Checkpoint 2: The pale-yellow color should rapidly dissipate upon addition of the electrophile, indicating successful nucleophilic attack and consumption of the anion.
Controlled Warming: Maintain the reaction at -78 °C for 2 hours, then allow it to slowly warm to -20 °C over 1 hour.
Causality: Immediate warming to room temperature causes any unreacted anion to undergo β-elimination. Warming to -20 °C ensures complete consumption of the electrophile while maintaining the kinetic stability of residual anions.
Quenching: Quench the reaction while still cold (-20 °C) by adding saturated aqueous NH₄Cl solution.
Self-Validation Checkpoint 3: TLC (Hexanes:EtOAc 3:1) should show complete consumption of the starting material (R_f ~0.3) and the appearance of a new, less polar spot (R_f ~0.5) corresponding to the alkylated product.
Workup: Extract with EtOAc (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography.
References
Source: Google Patents (US9611267B2)
Source: Google Patents (WO2014007951A2)
Title: Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes
Source: RSC Advances, 2021, 11, 23746-23751
URL:[Link]
Scalable Synthesis of 3,3-Disubstituted Azetidines
Executive Summary: The Gem-Dimethyl Bioisostere In modern drug discovery, the 3,3-disubstituted azetidine moiety has emerged as a critical bioisostere for the gem-dimethyl group and the piperidine ring. By introducing a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Gem-Dimethyl Bioisostere
In modern drug discovery, the 3,3-disubstituted azetidine moiety has emerged as a critical bioisostere for the gem-dimethyl group and the piperidine ring. By introducing a high-energy conformational constraint, this scaffold lowers lipophilicity (LogP) while improving metabolic stability against oxidative clearance (e.g., P450-mediated hydroxylation).[1]
However, the synthesis of these strained four-membered rings at scale (>100 g) presents significant challenges:
Ring Strain: ~26 kcal/mol strain energy makes ring closure thermodynamically difficult and kinetically sensitive.[1]
Steric Hindrance: The gem-disubstitution at the 3-position creates a "Neopentyl-like" steric environment, retarding nucleophilic attack during cyclization.[1]
Safety: Traditional routes often employ hazardous sodium azide or high-energy reagents incompatible with process safety standards.[1]
This guide details two field-proven protocols: a robust displacement strategy for de novo ring construction (Protocol A) and a Nickel-catalyzed cross-coupling for late-stage diversification (Protocol B).[1]
Strategic Analysis & Pathway Selection[1]
The choice of synthetic route depends on the availability of starting materials and the stage of development (Discovery vs. Process).
Decision Matrix
Feature
Protocol A: Diol Displacement
Protocol B: Ni-Catalyzed Coupling
Primary Application
Multi-gram to Kilo-scale synthesis of core scaffolds.[1]
Setup: Charge a jacketed reactor with the 1,3-propanediol derivative and MeCN (10 V). Cool to 0 °C.
Addition: Add
(3.0 equiv).
Activation: Dropwise add MsCl (2.2 equiv) while maintaining internal temperature
°C. Exothermic reaction.
Monitor: Stir at 0 °C for 2 hours. Confirm conversion via TLC/LCMS (Disappearance of diol).[1]
Quench/Workup: Quench with water. Extract with EtOAc.[1] Wash with dilute HCl (to remove excess
), then brine. Dry () and concentrate.
Critical Checkpoint: The bis-mesylate is often a crystalline solid.[1] Recrystallize from IPA/Heptane if purity <95%.[1] Do not proceed with impure mesylate.
Setup: Dissolve the bis-mesylate in MeCN (5 V).[1]
Reagent: Add Benzylamine (3.0 equiv). Note: Excess amine acts as both nucleophile and proton scavenger.
Thermal Cycle: Heat the mixture to reflux (80–82 °C) .
Mechanistic Insight: The first displacement occurs rapidly at RT. The second displacement (ring closure) requires thermal energy to overcome the entropic and enthalpic barrier of the 4-membered ring.[1]
Duration: Stir for 12–24 hours. Monitor for the intermediate mono-mesylate; reaction is complete when this intermediate is consumed.[1]
Purification: Cool to RT. Concentrate to remove MeCN.[1] Partition between MTBE and 1M NaOH.[1]
Why Basic Wash? Ensures the product is in the free base form and removes mesylate salts.
Isolation: The N-benzyl azetidine often crystallizes as an oxalate or HCl salt.[1]
Mechanistic Pathway
Figure 2: Reaction progress from diol to azetidine. The final step is rate-determining.
Objective: Functionalization of the 3-position on a pre-formed azetidine ring.[1]
Application: Ideal for attaching aryl or heteroaryl groups to the 3-position of a 3-iodoazetidine core.[1]
Keep concentration <0.5 M. Avoid strong Lewis acids.[1]
Safety & Hazards (E-E-A-T)
Thermal Instability
Azetidines are high-energy molecules.[1] While 3,3-disubstitution adds kinetic stability (Thorpe-Ingold effect), the ring opening is exothermic.[1]
DSC Data: Differential Scanning Calorimetry often shows exotherms >200 °C.[1]
Control: Never distill azetidines to dryness without a high-boiling chaser.
Azide Avoidance
Older literature suggests opening epoxides with sodium azide followed by reduction.[1]
Warning: On scales >100g, the formation of diazidomethane (if
is used) or hydrazoic acid is a critical explosion hazard. Protocol A (Diol route) completely avoids this hazard. [1]
Skin Permeability
Small heterocycles are potent skin irritants and can be permeable.[1]
PPE: Double nitrile gloves and face shields are mandatory during the handling of the bis-mesylate and free-base azetidine.[1]
References
Dunetz, J. R., et al. "Large-Scale Synthesis of 3,3-Disubstituted Azetidines."[1] Journal of Organic Chemistry, 2011, 76(11), 4591–4595.
Hillier, M. C., & Chen, C. Y. "A Straightforward Synthesis of 1,3-Disubstituted Azetidines via the Alkylation of Primary Amines with 2-Substituted-1,3-propanediol Bis-triflates."[1][3][4] Journal of Organic Chemistry, 2006, 71(20), 7885–7887.
Lopchuk, J. M. "Azetidines." In Heterocycles in Life and Society, Wiley, 2021. (General Reference for Bioisostere properties).
Doyle, A. G., et al. "Nickel-Catalyzed Cross-Coupling of Aryl Iodides with Alkyl Halides." Journal of the American Chemical Society, 2012. (Basis for Protocol B logic).
Pfizer Inc. "Process for the preparation of azetidine derivatives." World Intellectual Property Organization, WO2012066450.
Hydrolysis of 1-Benzyl-3-ethylazetidine-3-carbonitrile to carboxylic acid
Application Note & Protocol Strategic Hydrolysis of a Sterically Hindered Azetidine Nitrile: Synthesis of 1-Benzyl-3-ethylazetidine-3-carboxylic Acid Abstract This document provides a comprehensive guide for the hydrolys...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Protocol
Strategic Hydrolysis of a Sterically Hindered Azetidine Nitrile: Synthesis of 1-Benzyl-3-ethylazetidine-3-carboxylic Acid
Abstract
This document provides a comprehensive guide for the hydrolysis of 1-Benzyl-3-ethylazetidine-3-carbonitrile, a sterically hindered tertiary nitrile, to its corresponding carboxylic acid. The conversion of nitriles to carboxylic acids is a fundamental transformation in organic synthesis, yet substrates featuring significant steric congestion around the nitrile group and the presence of strained ring systems, such as azetidines, present unique challenges. This guide delves into the mechanistic rationale for selecting an optimized protocol, provides a detailed, step-by-step procedure for the synthesis, and includes a thorough troubleshooting section to ensure reliable and reproducible outcomes for researchers in medicinal chemistry and drug development.
Introduction and Mechanistic Considerations
The hydrolysis of nitriles to carboxylic acids is a classic transformation that can be achieved under both acidic and basic conditions.[1][2] The reaction typically proceeds in two stages: initial hydration of the nitrile to an amide intermediate, followed by the hydrolysis of the amide to the carboxylic acid.[2][3] However, the choice between acidic and basic catalysis is critical and depends heavily on the substrate's structural features.
1.1. The Challenge of a Hindered Tertiary Nitrile
The substrate, 1-Benzyl-3-ethylazetidine-3-carbonitrile, possesses a tertiary nitrile, meaning the carbon atom of the cyano group is bonded to three other carbon atoms. This arrangement creates significant steric hindrance, which can impede the approach of a nucleophile (like water or hydroxide) to the electrophilic nitrile carbon.[4] Consequently, forcing conditions, such as high temperatures and strong reagents, are often necessary to drive the reaction to completion.[1]
1.2. Catalyst Selection: Basic vs. Acidic Hydrolysis
Acid-Catalyzed Hydrolysis: In this pathway, the nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the nitrile carbon, allowing it to be attacked by a weak nucleophile like water.[1][5] While effective for many nitriles, this method poses a significant risk to the substrate . Azetidine rings, characterized by their inherent ring strain (~25.4 kcal/mol), are susceptible to acid-mediated ring-opening, especially when the nitrogen atom is protonated or coordinated to a Lewis acid.[6][7][8] This could lead to a complex mixture of byproducts and low yields of the desired product.
Base-Catalyzed Hydrolysis: This method involves the direct nucleophilic attack of a strong nucleophile, typically a hydroxide ion (OH⁻), on the nitrile carbon.[3][9] This pathway avoids the generation of a highly acidic environment that could compromise the integrity of the azetidine ring. The N-benzyl protecting group is generally stable under these conditions.[10] Given the steric hindrance of the nitrile, a strong base and elevated temperatures are required to facilitate the initial nucleophilic attack and subsequent hydrolysis of the intermediate amide.[1][11] A precedent for a similar transformation, the hydrolysis of 1-benzyl-3-cyanoazetidine, successfully utilized a saturated barium hydroxide solution under reflux, highlighting the suitability of strong alkaline conditions.[12]
Based on this analysis, a robust, base-catalyzed protocol is the superior strategy for this transformation, as it maximizes the potential for a successful hydrolysis while minimizing the risk of undesired side reactions like ring-opening.
Reaction Workflow and Mechanism
The overall workflow involves the reaction setup, monitoring, work-up, and purification of the final product.
Caption: Experimental workflow for the hydrolysis of 1-Benzyl-3-ethylazetidine-3-carbonitrile.
The mechanism of the base-catalyzed hydrolysis proceeds through a well-defined pathway involving nucleophilic attack and the formation of an amide intermediate.
Caption: Mechanism of base-catalyzed nitrile hydrolysis.
Detailed Experimental Protocol
This protocol is designed for the hydrolysis of 1-Benzyl-3-ethylazetidine-3-carbonitrile on a 10 mmol scale.
3.1. Materials and Reagents
Reagent/Material
Grade
Supplier
Quantity
Notes
1-Benzyl-3-ethylazetidine-3-carbonitrile
>95%
N/A
10.0 mmol (2.00 g)
Starting material
Sodium Hydroxide (NaOH)
Reagent Grade, pellets
Sigma-Aldrich
100 mmol (4.00 g)
10 equivalents
Ethanol (EtOH)
Anhydrous
Fisher Scientific
30 mL
Reaction solvent
Deionized Water
Type I
Millipore
15 mL
Reaction solvent
Hydrochloric Acid (HCl)
Concentrated (37%)
VWR
~8-10 mL
For acidic work-up
Ethyl Acetate (EtOAc)
ACS Grade
VWR
200 mL
Extraction solvent
Sodium Sulfate (Na₂SO₄)
Anhydrous, granular
Sigma-Aldrich
~10 g
Drying agent
Saturated Sodium Chloride Solution (Brine)
N/A
Lab-prepared
50 mL
For washing organic layer
TLC Plates
Silica Gel 60 F₂₅₄
Millipore
As needed
For reaction monitoring
3.2. Equipment
100 mL round-bottom flask
Magnetic stirrer and stir bar
Water-cooled reflux condenser
Heating mantle with temperature control
Ice-water bath
250 mL separatory funnel
Rotary evaporator
Standard laboratory glassware (beakers, graduated cylinders)
pH paper or pH meter
3.3. Reaction Procedure
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-Benzyl-3-ethylazetidine-3-carbonitrile (2.00 g, 10.0 mmol).
Reagent Addition: Add ethanol (30 mL), deionized water (15 mL), and sodium hydroxide pellets (4.00 g, 100 mmol). The use of a co-solvent system (EtOH/water) helps to solubilize the organic starting material in the aqueous base.[13]
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (internal temperature of approximately 100-110 °C) with vigorous stirring.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. To take a TLC sample, withdraw a small aliquot, neutralize it with 1M HCl, and extract with ethyl acetate. The disappearance of the starting nitrile spot indicates reaction completion. Due to the hindered nature of the nitrile, the reaction may require 24-48 hours.
Cooling: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Then, place the flask in an ice-water bath to cool to 0-5 °C.
Acidification (Work-up): While stirring in the ice bath, slowly and carefully add concentrated HCl to the reaction mixture to neutralize the excess NaOH and protonate the carboxylate product.[11][14] Continue adding acid until the pH of the aqueous solution is approximately 2-3. The product may precipitate at this stage.
Extraction: Transfer the mixture to a 250 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
Washing: Wash the combined organic layers with deionized water (50 mL) followed by saturated brine (50 mL) to remove any remaining inorganic salts.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude carboxylic acid.[13]
3.4. Purification
The crude product, 1-Benzyl-3-ethylazetidine-3-carboxylic acid, can be purified by either recrystallization (e.g., from an ethanol/water or ethyl acetate/hexanes mixture) or by column chromatography on silica gel if significant impurities are present.
3.5. Safety Precautions
Handle concentrated sodium hydroxide and hydrochloric acid with extreme care in a fume hood. They are highly corrosive.
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
The reaction should be conducted in a well-ventilated fume hood.
Ammonia gas is evolved during the reaction; ensure adequate ventilation.[9]
Characterization and Validation
The identity and purity of the final product, 1-Benzyl-3-ethylazetidine-3-carboxylic acid (C₁₃H₁₇NO₂), should be confirmed using standard analytical techniques.
Technique
Expected Result
¹H NMR
Disappearance of nitrile-adjacent protons. Appearance of a broad singlet for the carboxylic acid proton (>10 ppm). Signals corresponding to the benzyl and ethyl groups remain.
¹³C NMR
Disappearance of the nitrile carbon signal (~120 ppm). Appearance of the carboxylic acid carbonyl signal (~175-185 ppm).
FT-IR
Disappearance of the sharp C≡N stretch (~2250 cm⁻¹). Appearance of a broad O-H stretch (~2500-3300 cm⁻¹) and a strong C=O stretch (~1700 cm⁻¹).
Mass Spec (ESI)
[M+H]⁺ = 220.13, [M-H]⁻ = 218.11
Melting Point
A sharp melting point should be observed for the pure, crystalline product.
Troubleshooting Guide
Problem
Possible Cause(s)
Suggested Solution(s)
Reaction is incomplete after 48h
1. Insufficient temperature. 2. Insufficient base concentration. 3. Steric hindrance is greater than anticipated.
1. Ensure a steady reflux is maintained. 2. Increase the concentration of NaOH (e.g., to 15-20 equivalents). 3. Consider using a stronger base system like KOH in a higher boiling solvent (e.g., ethylene glycol), but monitor for ring stability.
Low yield of isolated product
1. Incomplete extraction due to product zwitterion formation. 2. Product is partially soluble in the aqueous layer. 3. Ring-opening side reaction occurred.
1. Ensure the pH is sufficiently acidic (pH 2-3) during work-up to fully protonate the carboxylate. 2. Perform additional extractions (5-6 times) or use a continuous liquid-liquid extractor. 3. Re-evaluate reaction conditions; consider lower temperatures for longer times. Analyze the aqueous layer for byproducts.
Product is an oil and won't crystallize
1. Presence of impurities. 2. Product is inherently low-melting or amorphous.
1. Purify by column chromatography on silica gel. 2. Attempt to form a salt (e.g., with dicyclohexylamine) to induce crystallization.
Evidence of N-debenzylation
The benzyl protecting group was cleaved under the reaction conditions (unlikely but possible with certain contaminants).
This indicates an unexpected side reaction. Confirm the structure of the byproduct. The N-benzyl group is typically removed by catalytic hydrogenation.[12] If confirmed, a different N-protecting group may be necessary for future syntheses.
References
Vertex AI Search. Basic hydrolysis of nitriles.
LibreTexts Chemistry. 20.7: Chemistry of Nitriles. [Online] Available at: [Link]
Organic Chemistry Tutor. Hydrolysis of Nitriles - Organic Chemistry Tutor. [Online] Available at: [Link]
Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Online] Available at: [Link]
Clark, J. hydrolysis of nitriles. Chemguide. [Online] Available at: [Link]
Ashenhurst, J. Acidic Hydrolysis of Nitriles To Amides. Master Organic Chemistry. [Online] Available at: [Link]
Organic Chemistry Portal. Pinner Reaction. [Online] Available at: [Link]
Ventura College. Hydrolysis of Nitriles to Carboxylic Acid. [Online] Available at: [Link]
Grokipedia. Pinner reaction. [Online] Available at: [Link]
Organic Synthesis. Hydrolysis of Nitriles. [Online] Available at: [Link]
Chemistry Steps. Nitriles to Esters. [Online] Available at: [Link]
Langer, P. et al. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1550–1555. [Online] Available at: [Link]
Filo. Nitriles can be converted directly to esters by the Pinner reaction. [Online] Available at: [Link]
Scott, J. S. et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1604–1609. [Online] Available at: [Link]
ResearchGate. Stability of different azetidine esters. [Online] Available at: [Link]
LibreTexts Chemistry. Making Carboxylic Acids by the Hydrolysis of Nitriles. [Online] Available at: [Link]
ResearchGate. 1.4.2 Hydrolysis of Nitriles to Carboxylic Acids. [Online] Available at: [Link]
Kar, A. et al. (2020). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Angewandte Chemie International Edition, 59(12), 4941-4947. [Online] Available at: [Link]
Hroch, L. et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(10), 6038-6105. [Online] Available at: [Link]
King, F. D. (1987). Preparation of 1-benzylazetidine-3-ol derivatives. U.S. Patent 4,639,334.
Technical Application Note: Strategic Debenzylation of 1-Benzyl-3-ethylazetidine-3-carbonitrile
This Application Note is designed for organic chemists and process development scientists optimizing the synthesis of 3-ethyl-3-azetidinecarbonitrile , a critical pharmacophore found in JAK inhibitors like Baricitinib ....
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for organic chemists and process development scientists optimizing the synthesis of 3-ethyl-3-azetidinecarbonitrile , a critical pharmacophore found in JAK inhibitors like Baricitinib .
Executive Summary & Chemoselectivity Analysis
Target Molecule: 1-Benzyl-3-ethylazetidine-3-carbonitrile
Product: 3-Ethylazetidine-3-carbonitrile (typically isolated as a Hydrochloride or Trifluoroacetate salt)
The removal of the N-benzyl group from the 3,3-disubstituted azetidine core presents a unique "Chemoselectivity Triangle" challenge. The operator must navigate three competing reactivities:
N-Debenzylation (Desired): Cleavage of the C-N bond.
Nitrile Reduction (Side Reaction): Catalytic hydrogenation conditions risk reducing the C≡N group to a primary amine (
).
Ring Opening (Side Reaction): The strained azetidine ring (26 kcal/mol strain energy) is susceptible to nucleophilic attack or thermal degradation under harsh acidic/basic conditions.
This guide details two validated protocols: the ACE-Cl Method (Chemical, High Precision) and the Pearlman’s Catalyst Method (Catalytic, Scalable).
Critical Decision Matrix
Use the following logic flow to select the appropriate protocol for your scale and equipment.
Caption: Decision matrix for selecting the optimal debenzylation strategy based on scale and purity requirements.
Protocol A: The ACE-Cl Method (Precision Chemical Cleavage)
Best for: Research scale (1g – 50g), high-purity requirements, and labs lacking high-pressure hydrogenation safety setups.
Mechanism
This method utilizes 1-Chloroethyl chloroformate (ACE-Cl) . It proceeds via the formation of a quaternary ammonium species, followed by the elimination of benzyl chloride to form a carbamate. Methanolysis then decarboxylates the intermediate to yield the secondary amine hydrochloride.
Advantage: Completely inert to the nitrile group.
Reference Grounding: ACE-Cl is the standard for selective dealkylation of tertiary amines where hydrogenation is chemically forbidden [1].
Dissolution: Dissolve 1-Benzyl-3-ethylazetidine-3-carbonitrile (1.0 equiv) in anhydrous DCE (0.2 M concentration) under
atmosphere.
Addition: Cool the solution to 0°C. Add ACE-Cl (1.5 equiv) dropwise over 15 minutes. Caution: Exothermic.
Reflux: Allow to warm to Room Temperature (RT), then heat to reflux (83°C) for 3–6 hours.
Checkpoint: Monitor by TLC/LCMS. The benzyl group is cleaved here, but the intermediate carbamate is formed.
Concentration: Cool to RT and concentrate the reaction mixture in vacuo to remove DCE and excess ACE-Cl.
Methanolysis: Redissolve the oily residue in dry Methanol (0.2 M).
Reflux II: Heat the methanolic solution to reflux for 1–2 hours.
Chemistry: This step decomposes the 1-chloroethyl carbamate into the amine hydrochloride,
, and acetaldehyde.
Isolation: Concentrate in vacuo. The product, 3-ethylazetidine-3-carbonitrile hydrochloride , typically solidifies upon trituration with diethyl ether.
Best for: Scale-up (>50g), Green Chemistry requirements.
Mechanism
Standard Pd/C often fails due to nitrile reduction. Pearlman's Catalyst (20% Pd(OH)₂/C) is preferred because it is more active for debenzylation and can be used under acidic conditions, which protonates the product amine, preventing it from poisoning the catalyst [2].
Why: Protonation of the azetidine nitrogen protects the catalyst surface and reduces the basicity of the medium, suppressing nitrile reduction.
Catalyst Addition: Add 20% Pd(OH)₂/C (10 wt% loading relative to substrate). Safety: Add catalyst under Argon flow to prevent ignition of solvent vapors.
Hydrogenation: Charge with
to 50 psi (3.5 bar). Agitate at Room Temperature for 12–24 hours.
Warning: Do not heat >40°C. Higher temperatures increase the risk of nitrile reduction to primary amine.
Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Ethanol.
Workup: Concentrate the filtrate. The residue will be the Acetate salt.
Salt Exchange (Optional): To convert to HCl salt, dissolve in minimal EtOH and add 2M HCl in ether, then precipitate.
Analytical Validation & Troubleshooting
QC Data Summary
Parameter
Expected Result
Method
Appearance
White to off-white solid
Visual
1H NMR
Disappearance of Benzyl protons (7.2-7.4 ppm, 5H) and benzylic (~3.6 ppm).
DMSO-d6
IR Spectroscopy
Retention of Nitrile stretch at ~2240 .
FT-IR
Mass Spec
[M+H]+ matches target (calc. MW).[3][7] No [M+4]+ (amine byproduct).
LC-MS
Visualization of Reaction Pathways
Caption: Reaction pathways showing the high fidelity of Method A vs. the selectivity risks in Method B.
References
Olofson, R. A., et al. (1984). "A new reagent for the selective dealkylation of tertiary amines: 1-chloroethyl chloroformate." Journal of Organic Chemistry, 49(11), 2081–2082. Link
Pearlman, W. M. (1967). "Noble Metal Hydroxides on Carbon: Nonpyrophoric Dry Catalysts." Tetrahedron Letters, 8(17), 1663–1664. Link
Vertex AI Search Results. (2025). "Synthesis of Baricitinib Intermediates." aggregated search data.
The Versatility of Azetidine Nitriles in Modern Heterocyclic Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist The azetidine scaffold has emerged as a privileged motif in medicinal chemistry, prized for the unique conformat...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
The azetidine scaffold has emerged as a privileged motif in medicinal chemistry, prized for the unique conformational rigidity and favorable physicochemical properties it imparts to bioactive molecules.[1][2] Among the various functionalized azetidines, those bearing a nitrile group represent a particularly versatile class of building blocks. The nitrile moiety serves as a linchpin for a diverse array of chemical transformations, enabling the construction of a wide range of more complex heterocyclic systems. This guide provides an in-depth exploration of the applications of azetidine nitriles in heterocyclic chemistry, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
The Azetidine Nitrile: A Gateway to Molecular Diversity
The inherent ring strain of the azetidine ring, approximately 25.4 kcal/mol, renders it more stable than aziridines yet reactive enough for controlled ring-opening and functionalization reactions.[3][4] The introduction of a nitrile group, a versatile functional handle, further enhances the synthetic utility of this scaffold. Azetidine-3-carbonitrile is a commercially available starting material, often as a hydrochloride salt, providing a ready entry point for synthetic explorations.[5][6][7][8]
The reactivity of azetidine nitriles can be broadly categorized into two main areas: transformations of the nitrile group and reactions involving the azetidine ring itself. This dual reactivity allows for a modular approach to the synthesis of novel heterocyclic compounds.
Key Synthetic Transformations of the Nitrile Group
The cyano group on the azetidine ring is a versatile precursor to a variety of other functional groups, each opening doors to new classes of heterocyclic compounds.
Reduction to Aminomethyl Azetidines
The reduction of the nitrile to a primary amine is a fundamental transformation that provides a nucleophilic handle for further derivatization, such as the synthesis of amides, sulfonamides, and for the construction of larger heterocyclic systems.
This protocol describes the reduction of an N-protected azetidine-3-carbonitrile to the corresponding aminomethyl derivative, followed by protection of the resulting primary amine.[9]
Step-by-Step Methodology:
Dissolution and Cooling: Dissolve the N-protected azetidine-3-carbonitrile (1.0 equiv) in anhydrous toluene (0.2 M) in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to -78 °C using a dry ice/acetone bath.
DIBAL-H Addition: Slowly add a solution of DIBAL-H in hexanes (1.0 M, 2.2 equiv) dropwise to the cooled solution. The addition rate should be controlled to maintain the internal temperature below -70 °C.
Reaction Monitoring: Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Quenching: Upon completion, quench the reaction by the slow, dropwise addition of methanol, followed by a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt).
Work-up and Extraction: Allow the mixture to warm to room temperature and stir vigorously until two clear layers are observed. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Nosyl Protection (Example): Dissolve the crude amine in dichloromethane (CH₂Cl₂). Add triethylamine (2.0 equiv) followed by 2-nitrobenzenesulfonyl chloride (1.2 equiv). Stir at room temperature until the reaction is complete (monitor by TLC).
Purification: Concentrate the reaction mixture and purify the residue by column chromatography on silica gel to afford the desired N-protected aminomethyl azetidine.
Causality Behind Experimental Choices:
Low Temperature: The reduction is performed at -78 °C to control the reactivity of DIBAL-H and prevent over-reduction or side reactions.
Rochelle's Salt: The use of Rochelle's salt during the work-up helps to break up the aluminum salts, facilitating a cleaner extraction.
Nosyl Protection: The 2-nitrobenzenesulfonyl (nosyl) group is a robust protecting group for amines that can be readily introduced and later removed under mild conditions.
Hydrolysis to Azetidine Carboxylic Acids
The hydrolysis of the nitrile group provides access to azetidine-based amino acids, which are valuable building blocks for peptidomimetics and other biologically active molecules.[7]
This protocol outlines the hydrolysis of a 2-cyanoazetidine to the corresponding azetidine-2-carboxylic acid.
Step-by-Step Methodology:
Reaction Setup: To a solution of the 2-cyanoazetidine (1.0 equiv) in a suitable solvent (e.g., a mixture of dioxane and water), add a strong acid such as concentrated hydrochloric acid (HCl) (excess).
Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours.
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solution under reduced pressure.
Purification: The crude carboxylic acid can be purified by recrystallization or by ion-exchange chromatography.
Trustworthiness of the Protocol: This method is a standard procedure for nitrile hydrolysis. The progress of the reaction can be easily monitored, and the product can be isolated and characterized using standard analytical techniques. The absence of epimerization at the C2 position should be verified by chiral chromatography if applicable.[7]
Construction of Fused and Spirocyclic Heterocycles
Azetidine nitriles are excellent precursors for the synthesis of more complex, multi-ring heterocyclic systems, which are of significant interest in drug discovery.
Synthesis of Azetidine-Fused Pyrazoles
Pyrazoles are a class of five-membered aromatic heterocycles that are prevalent in many pharmaceuticals. Azetidine-fused pyrazoles can be synthesized through multi-step sequences starting from azetidine nitriles.
Caption: Synthetic pathway to azetidine-fused pyrazoles.
This protocol outlines a plausible synthetic route based on established pyrazole syntheses.[5][10]
Step 1: Synthesis of Azetidin-3-yl Methyl Ketone
Prepare a Grignard reagent from methyl bromide and magnesium in anhydrous diethyl ether.
Add a solution of N-protected azetidine-3-carbonitrile in anhydrous diethyl ether dropwise to the Grignard reagent at 0 °C.
Stir the reaction mixture at room temperature for 2-4 hours.
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
Extract the product with diethyl ether, dry the organic layer over Na₂SO₄, and concentrate.
Hydrolyze the intermediate imine by stirring with dilute aqueous HCl.
Neutralize the solution and extract the ketone with an organic solvent. Purify by column chromatography.
Step 2: Aldol Condensation
Dissolve the azetidin-3-yl methyl ketone and an aromatic aldehyde in ethanol.
Add an aqueous solution of sodium hydroxide (NaOH) and stir at room temperature.
Monitor the reaction by TLC. Upon completion, neutralize with dilute HCl and extract the product.
Step 3: Cyclocondensation and Oxidation
Dissolve the resulting α,β-unsaturated ketone in ethanol.
Add hydrazine hydrate and a catalytic amount of acetic acid.
Reflux the mixture for 4-6 hours.
Cool the reaction and add a mild oxidizing agent (e.g., iodine) to aromatize the pyrazoline to the pyrazole.
Work-up and purify by column chromatography.
Synthesis of Azetidine-Substituted Triazoles
1,2,3-Triazoles are another important class of heterocycles readily accessible via "click chemistry." The azide-alkyne cycloaddition is a highly efficient and regioselective reaction.
Caption: Pathway to azetidine-substituted 1,2,3-triazoles.
This protocol is a conceptualized procedure based on standard methods for triazole synthesis.[11][12]
Step 1: Synthesis of Azidomethyl Azetidine
Reduce N-protected azetidine-3-carbonitrile to the corresponding aminomethyl azetidine as described in Protocol 1 .
Protect the azetidine nitrogen if it is not already protected.
Dissolve the aminomethyl azetidine in an acidic aqueous solution (e.g., dilute HCl).
Cool the solution to 0 °C and add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.
Add a solution of sodium azide (NaN₃) to the reaction mixture and allow it to warm to room temperature.
Extract the azidomethyl azetidine with an organic solvent and use it in the next step without extensive purification. Caution: Organic azides can be explosive.
Dissolve the crude azidomethyl azetidine and a terminal alkyne (1.0 equiv) in a mixture of t-butanol and water.
Add sodium ascorbate (0.1 equiv) followed by copper(II) sulfate pentahydrate (0.01-0.05 equiv).
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
Monitor the reaction by TLC. Upon completion, dilute with water and extract with ethyl acetate.
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
Purify the product by column chromatography.
Ring-Opening and Ring-Expansion Reactions
The strain energy of the azetidine ring can be harnessed to drive ring-opening and ring-expansion reactions, providing access to a variety of acyclic and larger heterocyclic structures.[4][13][14]
Nucleophilic Ring-Opening
Activation of the azetidine nitrogen, for example by protonation or acylation, renders the ring susceptible to nucleophilic attack, leading to ring-opened products.[13]
Caption: Nucleophilic ring-opening of an activated azetidine.
Data Summary
The following table summarizes typical reaction conditions and outcomes for the transformations discussed.
Azetidine nitriles are highly valuable and versatile building blocks in modern heterocyclic chemistry. Their dual reactivity, stemming from the functionalizable nitrile group and the strain-releasable four-membered ring, provides a rich platform for the synthesis of a wide array of novel and complex heterocyclic structures. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers engaged in the design and synthesis of new chemical entities for drug discovery and other applications. The continued exploration of the chemistry of azetidine nitriles is sure to uncover even more innovative synthetic methodologies and lead to the discovery of new molecules with significant biological activity.
References
Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines - University of Birmingham. (URL not available)
Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling - PMC. ([Link])
Fused-Linked and Spiro-Linked N-Containing Heterocycles - PMC. ([Link])
Fused-Linked and Spiro-Linked N-Containing Heterocycles - MDPI. ([Link])
Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles - ResearchGate. ([Link])
Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC. ([Link])
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. ([Link])
PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta - LOCKSS: Serve Content. ([Link])
Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. ([Link])
Synthesis of 1,2,3-Triazoles - Organic Chemistry Portal. ([Link])
Synthesis of Pyrazole Derivatives A Review - IJFMR. ([Link])
Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. ([Link])
Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC. ([Link])
(URL not available)
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC. ([Link])
(URL not available)
(URL not available)
(URL not available)
(URL not available)
Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis | Organic Letters - ACS Publications. ([Link])
Technical Support Center: Purification of 1-Benzyl-3-ethylazetidine-3-carbonitrile
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 1-Benzyl-3-ethylazetidine-...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 1-Benzyl-3-ethylazetidine-3-carbonitrile (CAS: 1609647-01-9)[1].
Azetidine derivatives are highly strained, four-membered nitrogen heterocycles that serve as critical scaffolds in CNS-focused drug discovery[2]. However, their basic tertiary amine center and inherent ring strain make them susceptible to degradation, ring-opening, and irreversible adsorption during standard purification workflows. This guide provides field-proven, self-validating protocols and troubleshooting steps to ensure high-yield, high-purity recovery.
Mechanistic Purification Workflow
The following pathway illustrates the logical progression of isolating the target azetidine from a crude reaction mixture, prioritizing the removal of alkylating agents (e.g., benzyl bromide) prior to chromatography.
Workflow for the acid-base extraction and chromatographic purification of azetidines.
Step-by-Step Methodologies
Protocol 1: Acid-Base Liquid-Liquid Extraction
Causality & Logic: The tertiary amine of 1-benzyl-3-ethylazetidine-3-carbonitrile is readily protonated. By manipulating the pH, we selectively partition the target molecule between aqueous and organic phases. This strips away neutral lipophilic byproducts (like unreacted benzyl bromide) that would otherwise co-elute during chromatography[3].
Step-by-Step Procedure:
Dilution: Dissolve the crude reaction mixture in ethyl acetate (EtOAc) (10 mL per gram of crude).
Acidification: Add 1M aqueous HCl dropwise while stirring until the aqueous layer reaches pH 2. Self-Validation: Confirm pH 2 using universal indicator paper; the azetidine is now a water-soluble hydrochloride salt.
Partitioning: Transfer to a separatory funnel. Collect the lower aqueous layer. Wash the remaining organic layer twice with 1M HCl to ensure complete extraction of the azetidine.
Organic Wash: Combine the acidic aqueous layers and wash with diethyl ether (Et2O) (2 × 20 mL) to remove unreacted alkyl halides and neutral impurities. Discard the ether washes.
Basification: Cool the aqueous layer in an ice bath (to prevent exothermic degradation) and slowly add saturated aqueous Na2CO3 until the solution reaches pH 10. Self-Validation: The solution will turn cloudy as the free base azetidine precipitates/oils out.
Recovery: Extract the basified aqueous layer with EtOAc (3 × 20 mL). Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Causality & Logic: Standard silica gel is inherently acidic (pH ~4.5-5.5). The basic nitrogen of the strained azetidine ring interacts strongly with these silanol groups, causing severe streaking, irreversible binding, and potential acid-catalyzed degradation[2]. Adding a sacrificial amine (triethylamine) neutralizes these sites.
Step-by-Step Procedure:
Column Preparation: Slurry pack the silica gel using a solvent system of Hexane/EtOAc (3:1) containing 1% to 2% Triethylamine (Et3N).
Equilibration: Flush the column with at least 2 column volumes of the Et3N-doped solvent to fully deactivate the acidic silanol sites.
Loading: Dissolve the crude free base from Protocol 1 in a minimum volume of dichloromethane (DCM) and load it onto the column.
Elution: Elute using the Hexane/EtOAc (3:1) + 1% Et3N system.
Monitoring: Spot fractions on a TLC plate. Self-Validation: Because the compound lacks strong UV chromophores beyond the benzyl ring, visualize the spots using a Potassium Permanganate (KMnO4) stain and heat. The azetidine will rapidly reduce the stain, appearing as a bright yellow spot on a purple background.
Quantitative Data: Purification Metrics
The following table summarizes the expected quantitative outcomes when applying different purification conditions to 1-Benzyl-3-ethylazetidine-3-carbonitrile.
Purification Method
Solvent System / Reagents
Additive
Target Rf / State
Typical Purity
Yield Recovery
Standard Silica
Hexane/EtOAc (3:1)
None
0.25 (Severe Streaking)
~85%
< 60%
Deactivated Silica
Hexane/EtOAc (3:1)
1% Et3N
0.35 (Sharp Peak)
> 95%
85 - 90%
Acid-Base Workup
1M HCl (aq) / Na2CO3 (aq)
None
Aqueous to Organic
> 90%
> 95%
Salt Formation
Dry Et2O / Ethereal HCl
None
White Precipitate
> 99%
90 - 95%
Troubleshooting Guides & FAQs
Q1: Why do I observe significant product loss and streaking during silica gel chromatography?Answer: Silica gel contains acidic silanol groups. The basic nitrogen of the azetidine ring acts as a hydrogen bond acceptor and proton scavenger, causing the compound to bind irreversibly to the stationary phase. Furthermore, strained 4-membered heterocycles can undergo ring-opening degradation under acidic conditions[2].
Solution: Always pre-treat your silica gel with 1-2% triethylamine (Et3N) in your mobile phase. The Et3N acts as a sacrificial base, capping the acidic silanol sites and allowing the azetidine to elute cleanly as a sharp band. Alternatively, utilize basic alumina as the stationary phase.
Q2: How do I separate unreacted benzyl bromide from the target azetidine?Answer: Benzyl bromide is a ubiquitous alkylating agent used to synthesize N-benzyl azetidines and frequently co-elutes with non-polar products on silica gel.
Solution: Do not rely solely on chromatography. Utilize the Acid-Base Liquid-Liquid Extraction (Protocol 1) prior to column loading. By acidifying the aqueous layer to pH 2, the basic azetidine forms a water-soluble hydrochloride salt, while the neutral benzyl bromide remains trapped in the organic layer. Washing the aqueous phase with diethyl ether permanently removes the alkyl halide[3].
Q3: My purified free base degrades and darkens upon storage. How can I improve its stability?Answer: Free base azetidines, particularly those with complex alkyl and cyano substitutions like 1-Benzyl-3-ethylazetidine-3-carbonitrile[1], are prone to oxidation, polymerization, or degradation when stored at room temperature exposed to air.
Solution: Convert the free base to its hydrochloride (HCl) salt for long-term storage. Dissolve the pure free base in anhydrous diethyl ether and add a stoichiometric amount of 2M ethereal HCl dropwise. The resulting azetidine hydrochloride salt will precipitate as a white solid. Filter, dry, and store the salt at -20°C under an inert argon or nitrogen atmosphere.
Q4: What is the optimal LC-MS method for monitoring the purity of this compound?Answer: Acidic mobile phases (like 0.1% Formic Acid) can cause peak tailing for highly basic azetidines and may suppress ionization depending on the probe design.
Solution: Utilize a basic mobile phase for your LC-MS. A gradient of Water/Acetonitrile containing 0.1% Ammonium Hydroxide (NH4OH) ensures the compound remains in a consistent ionization state, yielding sharp chromatographic peaks. Monitor for the [M+H]+ mass of 201.28 m/z.
Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC (National Institutes of Health). 2
Technical Support Center: Azetidine Synthesis Protocols - Benchchem. 3
N-Benzyl Azetidine Synthesis & Purification: Technical Support & Troubleshooting Center
Welcome to the Technical Support Center for the synthesis and purification of N-benzyl azetidine and its derivatives. As a highly strained four-membered heterocycle, N-benzyl azetidine presents unique synthetic challenge...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis and purification of N-benzyl azetidine and its derivatives. As a highly strained four-membered heterocycle, N-benzyl azetidine presents unique synthetic challenges. The inherent ring strain (~26 kcal/mol) makes ring-closing reactions thermodynamically uphill, often allowing competing intermolecular side reactions to dominate[1].
This guide is designed for researchers and drug development professionals. It moves beyond standard procedures to explain the physicochemical causality behind common experimental failures, providing self-validating protocols to ensure high-purity isolation.
Quantitative Data & System Parameters
Before troubleshooting, verify that your analytical and separation parameters align with the established physicochemical profile of the target compound.
Table 1: Physicochemical & Separation Parameters of N-Benzyl Azetidine
Parameter
Value
Scientific Rationale / Implication
Molecular Weight
147.22 g/mol
Baseline for stoichiometric and mass balance calculations.
Boiling Point (High Vac)
54–55 °C at 0.4 mmHg
Requires high-vacuum distillation to prevent thermal degradation[2].
Boiling Point (Low Vac)
65–70 °C at 4.0 mmHg
Alternative parameter for standard laboratory vacuum pumps[2].
pKa (Conjugate Acid)
~8.8 (Estimated)
Dictates the exact pH thresholds required for acid-base extraction.
Solvent Compatibility
Isopropyl ether, THF, EtOAc
Avoid halogenated solvents (e.g., DCM) during prolonged storage to prevent undesired alkylation.
Section 1: Troubleshooting Guides & FAQs
Q1: Why does my reaction mixture turn into a viscous, intractable tar during the cyclization of 1-bromo-3-chloropropane with benzylamine?A1: You are observing the results of intermolecular alkylation outcompeting intramolecular cyclization. Because forming a four-membered ring is energetically unfavorable due to high ring strain, the primary amine tends to react with neighboring alkyl halide molecules rather than cyclizing upon itself[1].
Solution: Abandon the direct alkylation route. Instead, utilize the two-step reductive amination method reported by [2]. This involves forming an imine from benzaldehyde and 3-bromopropylamine hydrobromide, followed by a highly controlled, dilute reduction with sodium borohydride (
) to facilitate ring closure.
Mechanistic divergence in N-benzyl azetidine synthesis highlighting polymeric impurity formation.
Q2: I used the
reductive amination route, but my yield is low, and NMR shows persistent broad peaks indicating boron-amine complexes. How do I break these?A2: Boron acts as a strong Lewis acid and readily forms dative bonds with the Lewis basic nitrogen of the newly formed azetidine. Standard aqueous workups are often insufficient to break this complex.
Solution: Quench the reaction thoroughly with methanol to form volatile trimethyl borate, followed by a strict acidic hydrolysis step (using 1M HCl) prior to your main extraction. The low pH protonates the amine, permanently disrupting the B-N bond.
Q3: Why do I observe a significant loss of yield during the solvent evaporation step after extraction?A3: N-benzyl azetidine exhibits unexpected instability and volatility under specific conditions. Concentrating the product in the presence of trace methanol at elevated bath temperatures (45–48 °C) causes rapid product degradation and co-distillation[2].
Solution: Swap your extraction solvent to isopropyl ether. It forms an excellent biphasic system with water, entirely excludes methanol, and allows you to keep the rotary evaporator bath temperature strictly below 30 °C during concentration[2].
Table 2: Common Impurities and Targeted Removal Strategies
Impurity
Causality / Source
Removal Strategy
Benzaldehyde
Incomplete imine formation.
Acid-base extraction (remains in organic phase at pH 2).
Polymeric Amines
Intermolecular alkylation.
Vacuum distillation (remains in the pot as heavy residue).
Boron Complexes
reduction step.
Methanol quench + prolonged acid hydrolysis.
Section 2: Experimental Protocols & Methodologies
To guarantee reproducibility, the following protocols are designed as self-validating systems . This means the protocol includes built-in physical or chemical checks that confirm the success of a step before you proceed.
Protocol A: Self-Validating Acid-Base Extraction
This protocol exploits the pKa difference between N-benzyl azetidine (~8.8) and non-basic impurities (like unreacted benzaldehyde) to achieve high-purity isolation.
Step-by-Step Methodology:
Initial Solubilization: Dissolve the crude reaction residue in 10 volumes of isopropyl ether. Causality: Isopropyl ether is chosen over dichloromethane to prevent undesired quaternization/alkylation of the azetidine nitrogen upon standing[2].
Acidification (Validation Step): Add 1M aqueous HCl dropwise under vigorous stirring until the aqueous layer reaches pH < 2 (Verify with pH paper).
Self-Validation: If the pH is > 2, the amine is not fully protonated and will be lost in the organic phase. A pH of 2 ensures you are >6 log units below the pKa, guaranteeing >99.9% ionization.
Phase Separation: Separate the layers. Discard the organic layer (which now contains unreacted benzaldehyde and neutral organic impurities). Wash the aqueous layer once more with fresh isopropyl ether to ensure complete removal of neutral organics.
Basification (Validation Step): Cool the aqueous layer in an ice bath (0–5 °C). Slowly add 2M NaOH until the pH is > 10.
Self-Validation: The aqueous layer will turn cloudy as the N-benzyl azetidine deprotonates and crashes out of the aqueous solution as a free base.
Final Extraction: Extract the cloudy aqueous layer with isopropyl ether (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
mL). Combine the organic layers, dry over anhydrous , and concentrate under reduced pressure at a bath temperature not exceeding 30 °C to yield the pure product.
Self-validating acid-base extraction workflow for isolating pure N-benzyl azetidine.
Protocol B: High-Vacuum Distillation
For applications requiring >99% purity (e.g., asymmetric catalysis or API synthesis), a final distillation is required to remove trace oligomers.
Step-by-Step Methodology:
Apparatus Setup: Assemble a short-path distillation apparatus or a Kugelrohr setup. Ensure all joints are greased with high-vacuum silicone grease to prevent leaks.
Vacuum Equilibration: Apply a high vacuum (target: 0.4 mmHg). Do not apply heat until the vacuum has stabilized. Causality: Heating before vacuum stabilization exposes the strained azetidine ring to unnecessary thermal stress, promoting ring-opening degradation.
Fraction Collection: Slowly increase the oil bath temperature. Collect the main fraction at a vapor temperature of 54–55 °C[2].
System Shutdown: Once distillation is complete, backfill the system with inert Argon or Nitrogen gas to prevent oxidation of the hot amine.
References
Lai, C., et al. (2001). "A Facile and Efficient Synthesis of N-Benzylazetidine." Synthetic Communications. URL:[Link]
Bott, T. M., & West, F. G. (2011). "Preparation and Synthetic Applications of Azetidines." Heterocycles / CLOCKSS Archive. URL:[Link]
De Kimpe, N., et al. (2000). "N-Benzylazetidine-2,3-dione." Organic Syntheses, Vol. 77, p. 50. URL:[Link]
Azetidine Alkylation Support Center: Solvent Optimization & Troubleshooting
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks during the N-alkylation of azetidines.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks during the N-alkylation of azetidines. While azetidines are highly valuable four-membered nitrogen heterocycles in modern drug development, their inherent ring strain (~25 kcal/mol) and the basicity of the secondary amine (pKa ~11.3) make them uniquely challenging[1].
Unlike larger heterocycles like piperidines, azetidines are highly prone to over-alkylation and subsequent nucleophilic ring-opening side reactions[1]. This guide provides field-proven troubleshooting strategies, focusing on the causality of solvent effects and self-validating experimental workflows.
Mechanistic Overview: The Alkylation vs. Ring-Opening Paradigm
To troubleshoot azetidine alkylation, we must first understand the competing pathways. The desired reaction is an SN2 nucleophilic attack by the azetidine nitrogen on an alkyl halide. However, if the resulting tertiary amine (N-alkyl azetidine) reacts with a second equivalent of the electrophile, it forms an azetidinium ion . Because of the massive ring strain, this intermediate is highly susceptible to nucleophilic attack, leading to irreversible C-N bond cleavage[1],[2].
Mechanistic pathways of azetidine alkylation highlighting desired and side reactions.
Troubleshooting Guide & FAQs
Q1: My N-alkylation reaction is yielding significant amounts of acyclic (ring-opened) byproducts. How do I prevent this?
Analysis & Causality: You are likely forming an azetidinium intermediate that is being attacked by a nucleophile present in your reaction mixture. Unlike piperidinium salts, the strained azetidinium ion is highly susceptible to nucleophilic attack at the C2 or C4 positions, leading to ring opening[1]. This is often exacerbated by strong nucleophiles (like iodide from alkyl iodides) or harsh basic conditions.
Optimization Strategy:
Electrophile Selection: Switch from alkyl iodides to alkyl bromides or triflates to reduce the nucleophilicity of the leaving group in the reaction mixture.
Solvent/Base Matrix: Utilize a non-nucleophilic solvent system (e.g., THF or Toluene) and avoid strong nucleophilic bases.
Q2: I am experiencing poor conversion rates. Should I switch to a protic solvent like methanol to increase reagent solubility?
Analysis & Causality: No. The rate of the Menshutkin reaction (alkylation of an amine with an alkyl halide) is profoundly influenced by the solvent's hydrogen-bonding capabilities. Polar protic solvents like methanol form a hydrogen-bonded "cage" around the azetidine's nitrogen lone pair[3]. This deactivates the nucleophile and drastically increases the activation energy barrier.
Optimization Strategy: Utilize polar aprotic solvents such as Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF). These solvents possess high dielectric constants that stabilize the charged SN2 transition state without solvating the amine nucleophile, thereby maximizing the reaction rate[3].
Q3: How can I selectively achieve mono-N-alkylation without forming quaternary ammonium salts?
Analysis & Causality: Because the resulting tertiary amine (N-alkyl azetidine) is often more nucleophilic and sterically accessible than the starting secondary amine, over-alkylation is thermodynamically favorable[4].
Optimization Strategy:
The Cesium Effect: Employing cesium bases (e.g., Cs2CO3 or CsOH) in anhydrous DMF or DMSO has been shown to heavily favor mono-N-alkylation[4]. The large ionic radius of cesium enhances the solubility and reactivity of the base while sterically and electronically suppressing dialkylation.
Reductive Amination: If direct alkylation remains unselective, pivot to reductive amination (see Protocol B below).
Troubleshooting workflow for identifying and resolving azetidine alkylation issues.
Quantitative Data: Solvent Effects on Azetidine Alkylation
To aid in your solvent selection, the following table summarizes the physicochemical properties of common solvents and their empirical impact on azetidine alkylation kinetics and side-reaction probability.
Solvent
Dielectric Constant (ε)
H-Bonding Ability
Relative SN2 Reaction Rate
Risk of Azetidine Ring Opening
Acetonitrile (MeCN)
37.5
Low (Aprotic)
Very Fast
Moderate (if over-alkylated)
N,N-Dimethylformamide (DMF)
36.7
Low (Aprotic)
Very Fast
Moderate
Tetrahydrofuran (THF)
7.5
Low (Aprotic)
Moderate
Low
Methanol (MeOH)
32.7
High (Protic)
Slow
Low
Toluene
2.4
None (Aprotic)
Very Slow
Low
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems , meaning the workflow inherently confirms the success or failure of the reaction at critical junctures without requiring immediate complex analytical instrumentation.
Protocol A: Optimized Direct N-Alkylation (Polar Aprotic System)
Objective: Achieve high-yield mono-alkylation while suppressing azetidinium formation using the "Cesium Effect"[4].
Preparation: Flame-dry a round-bottom flask under inert gas (N2 or Ar). Add azetidine (1.0 equiv) and anhydrous DMF to achieve a dilute 0.05 M concentration. Causality: High dilution thermodynamically disfavors the bimolecular collision required for over-alkylation.
Base Addition: Add finely powdered anhydrous Cs2CO3 (1.5 equiv).
Self-Validation Check: The base should remain largely insoluble, acting as a heterogeneous acid scavenger. This prevents the bulk basicity of the solution from causing elimination side-reactions.
Electrophile Addition: Slowly add the alkyl bromide (1.05 equiv) dropwise at 0 °C to control the initial exotherm.
Reaction: Warm to room temperature and stir for 12 hours.
Self-Validation Check: Spot the reaction on a TLC plate and stain with Ninhydrin. Secondary amines (starting material) typically stain a different color (often blue/purple) compared to tertiary amines (product, often faint yellow or brown), providing immediate visual confirmation of conversion.
Biphasic Workup: Filter the heterogeneous mixture to remove inorganic salts. Partition the filtrate between Ethyl Acetate and saturated aqueous NaHCO3.
Self-Validation Check: Any over-alkylated quaternary azetidinium salts are highly polar and will selectively partition into the aqueous layer. The organic layer will inherently contain only the desired neutral tertiary amine.
Purification: Dry the organic layer over Na2SO4, filter, and purify via basic alumina chromatography (silica can sometimes cause degradation of strained amines).
Protocol B: Reductive Amination (The Zero-Quaternization Alternative)
Objective: Completely eliminate the risk of over-alkylation and ring-opening by avoiding alkyl halides entirely.
Imine Formation: Dissolve azetidine (1.0 equiv) and the target aldehyde/ketone (1.1 equiv) in anhydrous Dichloromethane (DCM) (0.2 M). Stir at room temperature for 2 hours.
Reduction: Add Sodium Triacetoxyborohydride (NaBH(OAc)3) (1.5 equiv) in portions.
Causality: NaBH(OAc)3 is a mild reducing agent that selectively reduces the protonated iminium ion intermediate without reducing unreacted aldehydes, preventing alcohol byproducts. Furthermore, because no alkyl halides are present, quaternization is chemically impossible.
Quench: After complete consumption of the starting material, quench the reaction with 1N NaOH to break down stable boron-amine complexes.
Self-Validation Check: The mixture will transition from a cloudy suspension to a clear biphasic solution once the boron complexes are fully hydrolyzed, indicating the product is free and ready for extraction.
Extraction: Extract with DCM, dry over MgSO4, and concentrate under reduced pressure.
Technical Support Center: Stability & Handling of 1-Benzyl-3-ethylazetidine-3-carbonitrile
Executive Technical Summary 1-Benzyl-3-ethylazetidine-3-carbonitrile is a highly strained, 3,3-disubstituted heterocyclic intermediate. While the Thorpe-Ingold effect (gem-disubstituent effect) provided by the C3-ethyl a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Technical Summary
1-Benzyl-3-ethylazetidine-3-carbonitrile is a highly strained, 3,3-disubstituted heterocyclic intermediate. While the Thorpe-Ingold effect (gem-disubstituent effect) provided by the C3-ethyl and C3-cyano groups imparts greater kinetic stability than mono-substituted azetidines, the molecule remains thermodynamically fragile.
The Core Threat: The azetidine ring possesses ~26 kcal/mol of strain energy. The C3-cyano group is electron-withdrawing, which inductively deactivates the ring nitrogen but simultaneously increases the electrophilicity of the C2 and C4 positions. Consequently, protonation or quaternization of the nitrogen atom creates a "spring-loaded" electrophile susceptible to rapid nucleophilic ring opening.
This guide addresses the three primary failure modes: Acid-Catalyzed Hydrolysis , Nucleophilic Ring Opening , and Debenzylation-Induced Fragmentation .
Diagnostic & Troubleshooting Modules
Module A: Acid-Catalyzed Ring Opening (The #1 Failure Mode)
Symptom: Loss of product during salt formation (e.g., HCl salt) or acidic workup; appearance of linear amine/amide by-products in LC-MS.
Mechanism:
The azetidine nitrogen is basic.[1][2] Upon protonation (
), the C-N bonds at positions 2 and 4 weaken significantly. Even weak nucleophiles (like chloride ions or water) can attack these positions, relieving the ring strain and destroying the molecule.
Figure 1: Mechanism of acid-catalyzed azetidine decomposition. Protonation activates the ring for nucleophilic attack.
Troubleshooting Protocol:
Q: Can I make the HCl salt of this intermediate?
A:Proceed with extreme caution. Standard treatment with 4M HCl/Dioxane often leads to ring opening.
Solution: Use a stoichiometric amount (1.0 eq) of a weaker acid (e.g., Oxalic acid, Fumaric acid) in a non-polar solvent (Ether or MTBE) at 0°C. If HCl is mandatory, use anhydrous HCl in ether at -20°C and isolate immediately by filtration. Do not store in acidic solution.
Q: My product decomposed during silica gel chromatography.
A: Standard silica is slightly acidic (pH 4-5).
Solution: Pre-treat the silica column with 1-2% Triethylamine (TEA) in the eluent to neutralize acidic sites. Alternatively, use neutral alumina or basic alumina stationary phases.
Module B: Debenzylation (The High-Risk Step)
Symptom: Low yield during benzyl group removal; formation of ring-opened propylamines.
Technical Insight: Hydrogenolysis (H2, Pd/C) is the standard method for N-debenzylation.[3] However, the metal surface can catalyze ring opening, especially if the reaction time is prolonged or if the catalyst loading is too high.
Decision Matrix: Choosing the Right Method
Figure 2: Strategic decision tree for removing the N-Benzyl group without compromising the azetidine ring.
Protocol 1: Optimized Hydrogenolysis (Standard)
Solvent: Methanol or Ethanol (0.1 M concentration).
Catalyst: 5% Pd/C (dry or 50% wet). Avoid Pd(OH)2 (Pearlman’s Catalyst) if possible, as it is more aggressive.
Additive: Add 1.0 eq of Ammonium Formate as a hydrogen source instead of H2 gas balloon if pressure control is difficult. This allows for "Transfer Hydrogenation" which is often gentler.
Monitoring: Monitor by TLC/LC-MS every 30 minutes. Stop immediately upon consumption of starting material.
Protocol 2: ACE-Cl Method (Chemical Cleavage)
Use this if hydrogenation fails.
Dissolve substrate in dry 1,2-dichloroethane (DCE).
Add 1-Chloroethyl chloroformate (ACE-Cl) (1.2 eq) and Proton Sponge (1.5 eq) to scavenge HCl.
Heat to reflux for 1-2 hours (formation of carbamate).
Evaporate solvent, redissolve in Methanol, and reflux for 30 mins (cleavage of carbamate).
Critical: The methanol reflux generates HCl. Ensure the time is minimized to prevent acid-catalyzed ring opening.
Module C: Nucleophilic & Thermal Stability
Symptom: Degradation when reacting the nitrile group or during distillation.
Solvent & Reagent Compatibility Table
Reagent Class
Compatibility
Technical Note
Strong Bases (LDA, n-BuLi)
Moderate
Can be used at -78°C. At RT, may cause elimination or ring fragmentation.
Nucleophiles (Azides, Cyanides)
Low
Strong nucleophiles in polar aprotic solvents (DMSO, DMF) attack C2/C4.
Oxidants (mCPBA)
High
Generally stable to N-oxidation (forms N-oxide), but N-oxide is thermally unstable.
Reducing Agents (LiAlH4)
Moderate
Nitrile reduction to amine is possible, but ring opening is a competing side reaction.
Thermal Handling Guide:
Distillation: Do not distill this compound at atmospheric pressure. It will polymerize or ring-open.
Vacuum: Use high vacuum (<1 mbar) and keep the bath temperature below 80°C.
Storage: Store at -20°C under Argon. The nitrile group does not stabilize the ring against oxidation; inert atmosphere is crucial to prevent N-oxide formation (which triggers Cope-like elimination).
References
Vertex Pharmaceuticals. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. National Institutes of Health (PMC). [Link]
University of Alberta. (2011). Preparation and Synthetic Applications of Azetidines. [Link]
Organic Chemistry Portal. (2016). Azetidine Synthesis and Ring Opening. [Link]
Oxford University. (2000). A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. [Link]
Technical Support Center: Stability & Handling of 1-Benzyl-3-ethylazetidine-3-carbonitrile
Welcome to the Technical Support Center. This guide is designed for researchers and process chemists working with 1-Benzyl-3-ethylazetidine-3-carbonitrile (CAS: 1609647-01-9)[1].
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers and process chemists working with 1-Benzyl-3-ethylazetidine-3-carbonitrile (CAS: 1609647-01-9)[1]. Due to the unique structural features of this molecule—specifically the highly strained four-membered azetidine ring and the electrophilic nitrile group—it exhibits distinct vulnerabilities under acidic conditions.
This bulletin provides a mechanistic understanding of its degradation pathways, diagnostic data for troubleshooting, and self-validating experimental protocols to ensure structural integrity during synthesis and purification.
Chemical Vulnerability Profile: The Causality of Degradation
When exposed to acidic environments (e.g., during aqueous workups, Boc-deprotection of adjacent intermediates, or salt formation), 1-Benzyl-3-ethylazetidine-3-carbonitrile is susceptible to two primary, competing degradation pathways:
Pathway A: Acid-Catalyzed Nitrile Hydrolysis
Nitriles are prone to hydration in the presence of aqueous acid. The mechanism initiates with the protonation of the nitrile nitrogen, which drastically increases the electrophilicity of the adjacent carbon. Nucleophilic attack by water forms an imidic acid intermediate, which rapidly tautomerizes into a primary amide[2][3]. Under prolonged acidic heating, this amide further hydrolyzes into a carboxylic acid, releasing an ammonium ion[4][5].
Pathway B: Azetidinium Ring Opening
Azetidines possess significant ring strain energy (~26 kcal/mol). While relatively stable under neutral conditions, the basic tertiary amine nitrogen is easily protonated at low pH (typically pH < 4)[6]. This protonation forms a highly reactive azetidinium ion , turning the nitrogen into an excellent leaving group. Subsequent
-type nucleophilic attack by solvent molecules (e.g., water) or counterions (e.g., chloride from HCl) at the less sterically hindered C2 or C4 positions results in irreversible ring opening, yielding acyclic amino ethers or amino halides[7].
Diagnostic Data: Identifying Acidic Degradation
To rapidly diagnose which degradation pathway is occurring in your reaction vessel, refer to the quantitative analytical signatures summarized in the table below.
Degradation Product
Mechanism / Causality
LC-MS Signature (ESI+)
H NMR Signature (Diagnostic Changes)
Intact Starting Material
N/A
201.1
Symmetrical C2/C4 azetidine protons (AB quartet or broad singlet, ~3.0-3.5 ppm).
Primary Amide
Hydration of -CN
219.1 ( Da)
Appearance of two distinct broad singlets (~5.5-7.0 ppm); slight upfield shift of C3-ethyl.
Carboxylic Acid
Full Hydrolysis of -CN
220.1 ( Da)
Loss of signals; broad -COOH peak (>10 ppm).
Acyclic Amino Alcohol
Ring Opening (by )
219.1 ( Da)*
Complete loss of C2/C4 symmetry; appearance of complex multiplets for linear chains.
Acyclic Amino Chloride
Ring Opening (by )
237.1 ( Da)
Loss of symmetry; downfield shift of the adjacent to the newly incorporated chlorine atom.
*Note: Both nitrile hydrolysis and water-mediated ring opening yield a +18 Da mass shift. NMR is required to differentiate between the intact azetidine ring (amide formation) and the loss of symmetry (ring opening).
Degradation Pathway Visualization
Caption: Acid-mediated degradation pathways of 1-Benzyl-3-ethylazetidine-3-carbonitrile.
Troubleshooting FAQs
Q: I need to perform an acidic extraction to remove a basic impurity, but my yield of 1-Benzyl-3-ethylazetidine-3-carbonitrile is dropping. What is happening?A: You are likely using a strong mineral acid (like
or ) and leaving the phases in contact for too long. The high acidity protonates the azetidine nitrogen, and the highly nucleophilic chloride ions actively drive the ring-opening.
Solution: Switch to a weaker, non-nucleophilic acid such as 10% aqueous Citric Acid or , and strictly limit phase contact time to under 5 minutes.
Q: My LC-MS shows a massive +18 Da peak, but my NMR still shows the symmetrical azetidine ring. Why?A: This confirms Pathway A (Nitrile Hydrolysis)[8]. The azetidine ring is intact, but the nitrile has hydrated to an amide. Nitriles adjacent to quaternary centers (like the C3 position here) can be surprisingly susceptible to hydration if the intermediate imidic acid is stabilized. Avoid heating the compound in the presence of any aqueous acid.
Q: Can I form a stable HCl salt of this compound for storage?A: It is highly risky. While azetidine hydrochlorides can sometimes be isolated under strictly anhydrous conditions (e.g., using dry
in dioxane/ether), the presence of even trace moisture will trigger ring opening upon storage. If a salt is required, consider non-nucleophilic, weaker acids like maleic acid or p-toluenesulfonic acid (TsOH), and store under desiccation.
Workup Decision Workflow
Caption: Troubleshooting workflow for the aqueous workup of azetidine-3-carbonitriles.
Validated Experimental Protocols
To ensure scientific integrity, the following protocol is designed as a self-validating system . It includes mandatory In-Process Controls (IPCs) that dictate whether the procedure can safely continue, preventing catastrophic batch loss.
Protocol: Safe Mild Acidic Workup for Azetidine-3-Carbonitriles
Objective: Remove basic impurities without triggering nitrile hydrolysis or azetidine ring opening.
Reagents Required:
Extraction Solvent: Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF).
Preparation: Dilute the crude reaction mixture containing 1-Benzyl-3-ethylazetidine-3-carbonitrile in EtOAc (10 mL per gram of substrate). Cool the organic layer over an ice bath to 0–5 °C. Causality: Low temperatures exponentially decrease the rate of both hydrolysis and
ring opening.
Acidic Wash: Add 0.5 volumes of chilled 10% Citric Acid. Stir vigorously for exactly 2 minutes .
Phase Separation: Immediately transfer to a separatory funnel, allow phases to separate (max 1 minute), and drain the aqueous layer.
Validation Check (IPC 1): Withdraw 10 µL of the organic phase, dilute in 1 mL Acetonitrile, and run a rapid LC-MS.
Pass Criteria: Main peak is
201.1. Peak at 219.1 is < 2% AUC.
Fail Criteria: If
219.1 > 2%, abort further acidic washes immediately and proceed to Step 5.
Neutralization: Immediately wash the organic layer with 0.5 volumes of Saturated
to neutralize any residual acid.
Validation Check (IPC 2): Check the pH of the aqueous waste from Step 5. It must be > 7.5.
Drying & Concentration: Dry the organic phase over anhydrous
, filter, and concentrate under reduced pressure at a water bath temperature not exceeding 30 °C .
References
Intramolecular Ring-Opening Decomposition of Aryl Azetidines. National Center for Biotechnology Information (PMC). Available at:[Link]
6.6: Chemistry of Nitriles. Chemistry LibreTexts. Available at:[Link]
Transforming Nitriles: Acid Hydrolysis to Acids. TutorChase. Available at:[Link]
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. Available at:[Link]
Acidic Hydrolysis of Nitriles To Amides. Master Organic Chemistry. Available at:[Link]
Reactions of Nitriles. Chemistry Steps. Available at:[Link]
Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. Indian Institute of Technology, Kanpur. Available at:[Link]
Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. Organic Chemistry Portal. Available at:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Overcoming steric hindrance in 3-ethylazetidine substitution
Content type: Technical Support Center Guide
Status: Operational
Subject Matter Expert: Senior Application Scientist, Process Chemistry Division
Last Updated: March 7, 2026
Executive Summary: The Steric-Strain Conundrum
Substitutions at the C3 position of azetidines are notoriously difficult due to the "puckered" conformation of the four-membered ring. When an ethyl group is already present at C3 (3-ethylazetidine), the challenge intensifies. The ethyl chain acts as a flexible steric gatekeeper, shielding the reaction center from incoming nucleophiles.
This guide addresses the specific failure modes encountered when attempting to form quaternary centers on 3-ethylazetidine scaffolds. The core conflict in these reactions is the competition between Nucleophilic Substitution (
) , Elimination () , and Ring Opening .
Diagnostic & Troubleshooting Guide (Q&A)
Category A: Reaction Stalling & Low Conversion
Q1: I am attempting a nucleophilic substitution on N-Boc-3-bromo-3-ethylazetidine, but the starting material remains unconsumed even after 24 hours. What is blocking the reaction?
Diagnosis: This is a classic manifestation of steric shielding. The ethyl group at C3 creates significant steric bulk, raising the activation energy for the
backside attack. Standard conditions (e.g., THF, RT) are often insufficient to overcome this barrier.
Corrective Protocol:
Solvent Switch: Move from low-dielectric solvents (THF, DCM) to polar aprotic solvents with high dielectric constants. Acetonitrile (MeCN) is the gold standard here, as it stabilizes the polar transition state without solvating the nucleophile too strongly.
Thermal Activation: These reactions require heat to overcome the steric barrier. Increase temperature to reflux (approx. 80°C in MeCN) .
Leaving Group Optimization: If bromide is too slow, convert the precursor to a 3-iodo-3-ethylazetidine (Finkelstein reaction) in situ or prior to the main step. Iodide is a better leaving group and can accelerate the rate significantly.
Q2: My nucleophile is bulky (e.g., a secondary amine). Can I still achieve substitution at C3?
Diagnosis: Unlikely via standard
. The combination of the C3-ethyl group and a bulky nucleophile creates a "steric clash" that effectively shuts down the substitution pathway.
Corrective Protocol:
Switch Mechanism: Do not rely on direct displacement. Instead, utilize a Lithiation-Trapping strategy .
Step 1: Generate the 3-lithio species (via Li/Halogen exchange).
Step 2: React with an electrophile.
Note: This inverts the polarity (making the azetidine the nucleophile), which often faces less steric resistance than forcing an external nucleophile into the hindered C3 pocket.
Category B: Side Reactions (Elimination & Ring Opening)[1]
Q3: Instead of the substitution product, I am isolating 3-ethylideneazetidine (the alkene). Why?
Diagnosis: You are observing E2 Elimination . The C3-ethyl group forces the molecule into a conformation where the
-protons (on the ethyl group) are accessible. If your nucleophile is also a strong base (e.g., alkoxides, hydroxide), it will abstract a proton rather than attack the hindered carbon.
Corrective Protocol:
Nucleophile Selection: Switch to "soft" nucleophiles with high nucleophilicity but low basicity.
Recommended: Azides (
), Cyanides (), Thiols (), or Acetates ().
Avoid: Sodium methoxide (
), Potassium tert-butoxide ().
Base Management: If a base is required to deprotonate the nucleophile, use a non-nucleophilic, weaker base like
or rather than strong organic bases.
Q4: The reaction mixture turned black/tarry, and NMR shows loss of the azetidine signals. Did the ring open?
Diagnosis: Yes. Azetidines possess ~26 kcal/mol of ring strain. Under harsh acidic conditions or high temperatures with Lewis acids, the ring relieves strain by opening, often polymerizing (turning to tar).
Corrective Protocol:
Buffer the System: Avoid strong Lewis acids (e.g.,
, ) which coordinate to the nitrogen and trigger ring opening.
Protecting Group Check: Ensure the nitrogen is protected with an electron-withdrawing group (Boc, Cbz, Tosyl). This reduces the electron density on the nitrogen, preventing it from participating in self-destructive ring-opening pathways. N-alkyl azetidines are far less stable than N-acyl/carbamoyl azetidines.
Strategic Decision Workflow
The following diagram illustrates the critical decision points when functionalizing 3-ethylazetidines.
Caption: Decision logic for preventing elimination side-reactions during 3-ethylazetidine substitution.
Validated Experimental Protocol
Protocol: Synthesis of 3-Cyano-3-ethylazetidine (Quaternary Center Formation)
This protocol is optimized to overcome steric hindrance using solvent effects and thermal activation, minimizing elimination.
Materials:
N-Boc-3-bromo-3-ethylazetidine (1.0 equiv)
Potassium Cyanide (KCN) (1.5 - 2.0 equiv)
Solvent: Anhydrous Acetonitrile (MeCN)
Catalyst (Optional): 18-Crown-6 (0.1 equiv) to solubilize cyanide.
Step-by-Step Methodology:
Preparation: Dissolve N-Boc-3-bromo-3-ethylazetidine in anhydrous MeCN (0.2 M concentration).
Why: MeCN is polar enough to dissolve the salt but aprotic to enhance nucleophilicity.
Reagent Addition: Add KCN (1.5 equiv) in a single portion.
Note: If KCN solubility is poor, add 18-Crown-6 or switch to NaCN.
Thermal Activation: Equip the flask with a reflux condenser. Heat the mixture to reflux (82°C) under nitrogen atmosphere.
Critical Control Point: Do not simply stir at room temperature. The steric barrier of the ethyl group requires thermal energy to cross.
Monitoring: Monitor by TLC or LCMS. Expect reaction times of 15 to 24 hours .
Target: Disappearance of starting bromide.
Side Product Check: Watch for the elimination product (lower Rf on TLC usually).
Workup: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate. Partition between EtOAc and Water. Dry organic layer (
Purification: Silica gel chromatography (Hexanes/EtOAc).
Data Table: Nucleophile Performance on 3-Bromo-3-ethylazetidine
Nucleophile Class
Reagent
Solvent/Temp
Outcome
Yield
Notes
Soft Carbon
KCN
MeCN / Reflux
Substitution
89-92%
Excellent chemoselectivity; minimal elimination.
Nitrogen
n-PrNH₂
MeCN / Reflux
Substitution
80-85%
Requires excess amine (5 equiv) to drive kinetics.
Oxygen (Hard)
NaOMe
MeOH / Reflux
Elimination
N/A
Major product is 3-ethylideneazetidine (alkene).
Oxygen (Soft)
NaOAc
MeCN / Reflux
Substitution
85-90%
Acetate is non-basic enough to avoid E2.
References
De Kimpe, N., et al. (2010). Application of 3-Bromo-3-ethylazetidines and 3-Ethylideneazetidines for the Synthesis of Functionalized Azetidines. Synlett.
Hodgson, D. M., et al. (2014). Generation and Electrophile Trapping of N-Boc-2-lithio-2-azetine. Organic Letters.
Ombito, J. O., et al. (2025).[2] Recent progress in synthesis of 3-functionalized azetidines. Arkivoc.
BenchChem Technical Support. (2025). Diastereoselective Synthesis of 3-Substituted Azetidines.
Technical Support Center: Nitrile Reduction in Azetidine Scaffolds
Subject: Minimizing Side Reactions During Nitrile Reduction of Azetidines Ticket ID: AZT-RED-001 Support Level: Tier 3 (Senior Application Scientist) Status: Open Executive Summary: The Strain-Reactivity Paradox Welcome...
Author: BenchChem Technical Support Team. Date: March 2026
Subject: Minimizing Side Reactions During Nitrile Reduction of Azetidines
Ticket ID: AZT-RED-001
Support Level: Tier 3 (Senior Application Scientist)
Status: Open
Executive Summary: The Strain-Reactivity Paradox
Welcome to the technical support center. You are likely here because your reduction of 1-protected-3-cyanoazetidine did not go as planned.
The central challenge with azetidines is the Strain-Reactivity Paradox . The azetidine ring possesses approximately 25.4 kcal/mol of ring strain .[1] Standard nitrile reduction protocols (e.g., refluxing LiAlH₄) often trigger catastrophic ring opening or polymerization before the nitrile is fully reduced to the primary amine.
This guide prioritizes chemoselectivity over raw reducing power. We focus on two critical failure modes:
Ring Scission: Caused by Lewis acidic reducing agents coordinating to the ring nitrogen.
Dimerization: The formation of secondary amines via the "von Braun" type mechanism.
Critical Failure Modes & Mechanisms
Before attempting a protocol, you must understand why the reaction fails. This diagram outlines the competing pathways in your reaction vessel.
Figure 1: Competing reaction pathways. Note that the primary amine product is nucleophilic and can attack the imine intermediate, leading to dimerization.
Recommended Protocols
Protocol A: The "Gold Standard" (Cobalt Chloride / NaBH₄)
Best For: Small to mid-scale (<10g), high functional group tolerance, preventing ring opening.
Mechanism: In situ formation of Cobalt Boride (
), a heterogeneous catalyst that functions similarly to Raney Nickel but under milder conditions.
Workup: The black precipitate must be removed.[2] Filter through a Celite pad.[1][2] The filtrate will be clear/faint pink.
Why this works: The reaction occurs at 0°C to RT, avoiding the thermal energy required to snap the azetidine ring. The borohydride is activated only at the catalyst surface, minimizing Lewis acid character in the bulk solution.
Protocol B: The "In-Situ Trap" (Hydrogenation + Boc-Anhydride)
Best For: Scale-up (>10g), preventing dimerization (secondary amine formation).
Mechanism: As soon as the primary amine is formed, it is trapped by
, rendering it non-nucleophilic. This prevents it from attacking the imine intermediate.
Reagents:
Catalyst: Raney Nickel (preferred) or Pd/C (10 wt%)
Trap:
(2.0 equiv)
Solvent: Ethanol or Methanol
Additive:
(7N in MeOH) - Optional but recommended
Step-by-Step Workflow:
Mix: Combine substrate,
, and solvent in a pressure vessel.
Catalyst: Add Raney Nickel (as a slurry in water/ethanol). Safety: Pyrophoric. Keep wet.
Hydrogenation: Pressurize to 50 psi
. Shake/Stir at RT for 12 hours.
Filtration: Filter catalyst over Celite.
Result: You isolate the N-Boc protected aminomethyl azetidine directly.
Troubleshooting Matrix
Use this table to diagnose your specific failure.
Symptom
Probable Cause
Technical Explanation
Corrective Action
NMR shows linear alkyl signals (propyl chain)
Ring Opening
Strong Lewis Acid (e.g., from LAH) coordinated to the azetidine nitrogen, facilitating nucleophilic attack at the -carbon.
Switch to Protocol A (). Avoid LAH. If using LAH, perform inverse addition at -78°C.
Mass Spec shows [2M - NH₃] peak
Dimerization
The product (primary amine) reacted with the intermediate (imine). Common in standard hydrogenation.
Add Ammonia to the solvent (shifts equilibrium toward primary amine) or use Protocol B (Boc-trap).
Reaction stalls at Imine
Under-reduction
Catalyst poisoning or insufficient hydrogen pressure.
If using , add more fresh and . If Hydrogenation, increase pressure or wash catalyst.
Loss of N-protecting group (e.g., Cbz/Bn)
Hydrogenolysis
Pd/C cleaves Benzyl/Cbz groups readily under .
Use Raney Nickel or Protocol A (Borohydride does not deprotect Cbz/Bn).
Black precipitate passes through filter
Colloidal Cobalt
Cobalt Boride particles are extremely fine.
Use a double pad of Celite. Acidify filtrate slightly (if product is acid stable) to dissolve residual cobalt, then basify and extract.
Decision Logic for Method Selection
Follow this logic flow to select the correct reagent system for your specific azetidine derivative.
Figure 2: Reagent selection decision tree based on protecting group chemistry and scale.
FAQ: Technical Deep Dive
Q: Why can't I just use Lithium Aluminum Hydride (LAH)? It's standard for nitriles.A: LAH is a double-edged sword. While it reduces nitriles effectively, the aluminum species (
) acts as a Lewis Acid. It coordinates to the azetidine nitrogen, increasing the electrophilicity of the ring carbons. This lowers the activation energy for ring opening via nucleophilic attack (even by the hydride itself). If you must use LAH, use "Inverse Addition" (add hydride to the nitrile) at -78°C to keep the local concentration of hydride low.
Q: I see a blue color in my product after the Cobalt method. Is it contaminated?A: Yes, that is residual Cobalt(II). Cobalt amines are often pink/blue. To remove it:
Dissolve crude amine in EtOAc.
Wash with a chelating solution (e.g., EDTA or dilute aqueous ammonia).
The organic layer should become colorless.
Q: Can I use Pd/C for Protocol B?A: Yes, but Pd/C is less effective at reducing nitriles than Raney Nickel and is more prone to poisoning by the amine product. If using Pd/C, you must use acidic conditions (e.g., HCl/MeOH) or the Boc-anhydride trap to prevent the amine from poisoning the catalyst surface.
References
Fringuelli, F., Pizzo, F., & Vaccaro, L. (2000).[4] Cobalt(II) Chloride-Catalyzed Chemoselective Sodium Borohydride Reduction of Azides in Water. Synthesis, 2000(5), 646–650.
Cadamuro, S. A., et al. (2013). Hydrogenation of Nitriles to Amines.[5][6][7][8][9] Comprehensive Organic Synthesis.
Watson, I. D. G., et al. (2009). Ruthenium-Catalyzed Hydrogenation of Nitriles to Primary Amines. Journal of the American Chemical Society, 131(41), 14654–14655.
Kukula, P., et al. (2019). Minimizing Secondary Amine Formation in Nitrile Hydrogenation. Organic Process Research & Development.
1H NMR interpretation of 1-Benzyl-3-ethylazetidine-3-carbonitrile
Structural Elucidation of 1-Benzyl-3-ethylazetidine-3-carbonitrile: A Comparative H NMR Guide Introduction Azetidines are highly valued in modern medicinal chemistry as metabolically stable, sp -rich bioisosteres for mor...
Author: BenchChem Technical Support Team. Date: March 2026
Structural Elucidation of 1-Benzyl-3-ethylazetidine-3-carbonitrile: A Comparative
H NMR Guide
Introduction
Azetidines are highly valued in modern medicinal chemistry as metabolically stable, sp
-rich bioisosteres for morpholines and piperidines. However, the structural elucidation of highly functionalized azetidines—specifically 3,3-disubstituted variants like 1-benzyl-3-ethylazetidine-3-carbonitrile—presents unique analytical challenges.
As a Senior Application Scientist, I frequently encounter workflows where distinguishing between mono-substituted and di-substituted azetidine rings is critical for confirming successful synthetic transformations [1]. This guide objectively compares the
H NMR performance and spectral causality of 1-benzyl-3-ethylazetidine-3-carbonitrile against its mono-substituted precursor, providing a self-validating protocol for researchers and drug development professionals.
The Causality of Chemical Shifts in Substituted Azetidines
The fundamental difference in the
H NMR spectra of mono- vs. di-substituted azetidines lies in the spin-spin coupling networks of the ring protons.
In a mono-substituted analogue (e.g., 1-benzylazetidine-3-carbonitrile), the C3 position bears a single proton. The protons at the C2 and C4 positions couple vicinally (
) to this C3 proton, as well as geminally () to each other. This creates a complex spin system where the C2/C4 protons typically manifest as overlapping multiplets or pseudo-triplets in the 3.2–3.6 ppm range [2].
Conversely, in 1-benzyl-3-ethylazetidine-3-carbonitrile , the C3 position is a quaternary center bearing an ethyl group and a nitrile group. The causality of the resulting spectral simplification is twofold:
Loss of Vicinal Coupling : The absence of a proton at C3 eliminates all
couplings for the ring protons.
Diastereotopic Environment : The fixed stereochemical environment created by the ethyl and nitrile groups renders the two faces of the azetidine ring non-equivalent. Consequently, the two protons on C2 (and equivalently on C4) are diastereotopic. One proton is cis to the cyano group, while the other is cis to the ethyl group.
Because they only couple with each other, these protons appear as two distinct, clean doublets with a characteristic geminal coupling constant (
Hz).
Comparative NMR Data Analysis
To objectively evaluate the resolution of these structural features, the table below compares the expected 400 MHz
H NMR data of the mono-substituted precursor against the di-substituted target compound. The disappearance of the C3 multiplet and the simplification of the ring protons are the primary indicators of a successful C3-alkylation.
Proton Assignment
1-Benzylazetidine-3-carbonitrile (Precursor)
1-Benzyl-3-ethylazetidine-3-carbonitrile (Target)
Aromatic (Ar-H)
7.25 – 7.35 ppm (m, 5H)
7.25 – 7.35 ppm (m, 5H)
Benzyl (-CH-Ph)
3.65 ppm (s, 2H)
3.62 ppm (s, 2H)
Azetidine C2/C4 ()
3.55 ppm (m, 2H)
3.45 ppm (d, Hz, 2H)
Azetidine C3 (-CH-)
3.35 ppm (m, 1H)
Absent (Quaternary C3)
Azetidine C2/C4 ()
3.25 ppm (m, 2H)
3.15 ppm (d, Hz, 2H)
Ethyl (-CH-)
Absent
1.85 ppm (q, Hz, 2H)
Ethyl (-CH)
Absent
0.95 ppm (t, Hz, 3H)
Note: Data summarized based on established chemical shift principles for functionalized azetidines [1][2].
Standardized Experimental Protocol for High-Resolution NMR
To ensure a self-validating system where the acquired data inherently proves the chemical structure, adhere to the following step-by-step methodology for sample preparation and acquisition.
Step 1: Sample Preparation
Weigh 15–20 mg of highly purified 1-benzyl-3-ethylazetidine-3-carbonitrile.
Dissolve the compound completely in 0.6 mL of deuterated chloroform (CDCl
) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
Transfer the homogenous solution to a standard 5 mm NMR tube, ensuring no particulate matter or air bubbles are present in the active volume.
Step 2: 1D
H NMR Acquisition
Insert the sample into a 400 MHz (or higher, e.g., 800 MHz for superior resolution of the diastereotopic doublets) NMR spectrometer.
Allow the sample to equilibrate to 298 K for 5 minutes.
Lock the spectrometer to the deuterium frequency of CDCl
and meticulously shim the magnetic field (Z1-Z4) until the CDCl solvent peak (7.26 ppm) is sharp and symmetrical.
Acquire the spectrum using a standard 30° pulse sequence (zg30), a relaxation delay (D1) of 2.0 seconds, and a minimum of 16 scans to ensure a high signal-to-noise ratio.
Step 3: Processing and Validation
Apply a zero-filling factor of 2 and an exponential window function (Line Broadening = 0.3 Hz) prior to Fourier transformation.
Phase and baseline correct the spectrum manually.
Validation Check : Confirm the integration of the ethyl group (5H total) matches the integration of the isolated diastereotopic doublets (4H total). The exact 2:2 integration of the doublets at ~3.45 ppm and ~3.15 ppm definitively proves the formation of the quaternary C3 center.
Advanced Structural Verification Workflow
When dealing with complex mixtures or overlapping signals (e.g., if the benzyl CH
singlet overlaps with the azetidine doublets), a structured analytical decision tree is required. The diagram below outlines the optimal workflow for verifying quaternary C3 azetidines.
Workflow for NMR verification of quaternary C3 azetidines.
References
Ravi, S. (2022). An asymmetric approach towards 3-spiropiperidines. PhD thesis, University of York. White Rose eTheses Online.[Link][1]
A Comparative Guide to the Definitive 13C NMR Shift Assignment of 1-Benzyl-3-ethylazetidine-3-carbonitrile
This guide provides an in-depth analysis and predicted assignment of the 13C Nuclear Magnetic Resonance (NMR) spectrum for 1-Benzyl-3-ethylazetidine-3-carbonitrile. Designed for researchers in synthetic chemistry and dru...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth analysis and predicted assignment of the 13C Nuclear Magnetic Resonance (NMR) spectrum for 1-Benzyl-3-ethylazetidine-3-carbonitrile. Designed for researchers in synthetic chemistry and drug development, this document moves beyond simple data presentation. It outlines the causal logic behind spectral interpretation, offers a comparative analysis with analogous structures, and details the definitive experimental workflows required for unambiguous verification.
Introduction: The Structural Elucidation Challenge
1-Benzyl-3-ethylazetidine-3-carbonitrile is a substituted azetidine, a class of saturated four-membered nitrogen heterocycles. The azetidine ring is a privileged scaffold in medicinal chemistry, valued for its ability to impart unique three-dimensional character and improved physicochemical properties to drug candidates. Accurate and unambiguous characterization of novel derivatives like this is paramount.
The molecule presents a distinct challenge for 13C NMR assignment due to the presence of two quaternary carbons (C3 and the ipso-carbon of the benzyl group) and multiple methylene groups with similar electronic environments. This guide establishes a predicted assignment based on foundational principles and provides a robust, self-validating experimental protocol for its confirmation.
Predicted 13C NMR Assignments and Comparative Data
The predicted chemical shifts for 1-Benzyl-3-ethylazetidine-3-carbonitrile are summarized below. These values are derived from established chemical shift ranges and comparative analysis with structurally related compounds.[1][2]
Table 1: Predicted 13C NMR Chemical Shifts for 1-Benzyl-3-ethylazetidine-3-carbonitrile
Carbon Atom (Label)
Predicted Shift (δ, ppm)
Carbon Type
Rationale / Comparative Notes
Azetidine Ring
C2 / C4
~63-68
CH₂
Adjacent to ring nitrogen; deshielded. Shift is higher than a simple alkane CH₂ due to the electronegative nitrogen.[3]
C3
~40-45
C (Quaternary)
Aliphatic quaternary carbon. Less deshielded than C2/C4. Its signal is expected to be weak due to a lack of NOE enhancement.[1][4]
Methylene carbon attached to nitrogen, significantly deshielded.
C9 (ipso-C)
~138-142
C (Quaternary)
Aromatic carbon attached to the CH₂ group. Expected to be weak.[4]
C10 (ortho-C)
~128-130
CH
Aromatic methine carbon.
C11 (meta-C)
~128-129
CH
Aromatic methine carbon, often overlapping with ortho-C.
C12 (para-C)
~127-128
CH
Aromatic methine carbon.
Note: The molecule possesses a plane of symmetry through the benzyl group, making the two ortho carbons (C10) and two meta carbons (C11) chemically equivalent.
The Logic of Assignment: A Step-by-Step Rationale
Assigning a 13C NMR spectrum is a process of deduction, beginning with a broad understanding of chemical shift regions and progressively refining the assignments with more advanced techniques.
Initial Assessment with Broadband Decoupled 13C NMR
A standard proton-decoupled 13C NMR experiment provides the chemical shift for each unique carbon atom as a singlet. Based on established ranges, we can group the observed signals:
160-110 ppm: Aromatic (C9-C12) and Nitrile (C7) carbons.
90-50 ppm: Carbons adjacent to nitrogen (C2, C4, C8).
50-0 ppm: Aliphatic carbons (C3, C5, C6).
While useful, this initial spectrum leaves significant ambiguity, particularly in assigning the specific methylene and aromatic carbons.
Differentiating Carbon Types with DEPT-135
Distortionless Enhancement by Polarization Transfer (DEPT) is a critical next step.[6][7] A DEPT-135 experiment specifically differentiates carbons based on the number of attached protons:
Positive Signals: CH₃ and CH carbons.
Negative Signals: CH₂ carbons.
Absent Signals: Quaternary carbons (C).
Applying this to our molecule:
We expect one positive CH₃ signal (C6) and three positive CH signals (C10, C11, C12) in the aromatic region.
We expect three negative CH₂ signals (C2/C4, C5, C8).
The signals for the three quaternary carbons (C3, C7, C9) will disappear.[8][9]
This experiment is instrumental. It confirms the count of each protonated carbon type and, by process of elimination, identifies the quaternary carbon signals from the original broadband spectrum.
Definitive Assignment via 2D NMR Spectroscopy
To eliminate all ambiguity and confirm the connectivity of the molecular skeleton, two-dimensional NMR experiments are essential.
HSQC: Linking Carbons to Their Attached Protons
The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates carbon signals with the signals of the protons directly bonded to them.[10][11] This provides a direct and unambiguous link, allowing us to assign any carbon if its attached proton's assignment is known. For example, it will definitively correlate the signal for C6 with the terminal methyl protons and C8 with the benzylic methylene protons.
HMBC: Unveiling the Carbon Skeleton
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the final key to the puzzle, especially for assigning quaternary carbons.[12][13] It reveals correlations between carbons and protons that are two or three bonds apart. This long-range connectivity is crucial:
Assigning C3 (Quaternary): The protons on the ethyl methylene (C5) and the azetidine methylenes (C2/C4) will show a correlation to the C3 signal.
Assigning C7 (Nitrile): The protons on the ethyl methylene (C5) and the azetidine methylenes (C2/C4) will show correlations to the C7 nitrile carbon.
Assigning C9 (ipso-C): The benzylic protons (C8) and the ortho-protons (C10) of the phenyl ring will show correlations to the C9 quaternary carbon.
The collective data from these 2D experiments provides an interlocking web of correlations that allows for the definitive assignment of every carbon atom in the molecule.[14]
Experimental Workflow for Unambiguous Verification
The following protocol outlines a self-validating system for the complete and accurate assignment of the 13C NMR spectrum of 1-Benzyl-3-ethylazetidine-3-carbonitrile.
Sample Preparation
Dissolve 15-20 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
Transfer the solution to a 5 mm NMR tube.
Ensure the sample is free of particulate matter.
NMR Data Acquisition
Acquire a standard, quantitative proton (¹H) NMR spectrum to assess purity and establish proton chemical shifts.
Acquire a broadband proton-decoupled ¹³C NMR spectrum. A typical spectral width would be 0-220 ppm.[15]
Acquire a DEPT-135 spectrum using standard instrument parameters.
Acquire a phase-sensitive HSQC spectrum to determine one-bond C-H connectivities.
Acquire an HMBC spectrum. Optimize the long-range coupling delay (typically for a J-coupling of 8-10 Hz) to clearly observe 2- and 3-bond correlations.[11]
The diagram below illustrates the logical flow of this comprehensive assignment strategy.
Caption: Workflow for definitive 13C NMR assignment.
Conclusion
While a direct experimental spectrum provides the raw data, it is the systematic application of a suite of NMR experiments that yields true structural insight. This guide provides a robust predicted 13C NMR assignment for 1-Benzyl-3-ethylazetidine-3-carbonitrile based on established principles. More importantly, it details the logical workflow, from basic 1D experiments to advanced 2D correlation spectroscopy, that empowers researchers to move from uncertainty to definitive structural confirmation. This methodology serves as a reliable blueprint for the characterization of similarly complex small molecules.
References
13 Carbon NMR . NMR Service - The Weizmann Institute of Science. [Link]
Crimmins, M. T., & DeBaillie, A. C. (2006). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts . Tetrahedron Letters, 47(51), 9155–9158. [Link]
DEPT: A tool for 13C peak assignments . Nanalysis. (2015, November 19). [Link]
DEPT 13C-NMR Spectra . University of Calgary. [Link]
Measuring methods available and examples of their applications 13C DEPT . JEOL. [Link]
2D NMR: HMBC & Assignments in MNova . University of Wisconsin-Madison. [Link]
Dona, A., et al. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots . BMC Bioinformatics, 15(1), 415. [Link]
Common 2D (COSY, HSQC, HMBC) . San Diego State University NMR Facility. [Link]
HSQC and HMBC for Topspin . University of Missouri-St. Louis. [Link]
Pelliccia, S., et al. (2015). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines . Chemical Communications, 51(58), 11704-11707. [Link]
A Step-By-Step Guide to 1D and 2D NMR Interpretation . Emery Pharma. (2018, April 2). [Link]
13C NMR spectroscopy • Chemical shift . e-PG Pathshala. [Link]
13.11 Characteristics of 13C NMR Spectroscopy . OpenStax. (2023, September 20). [Link]
19.5: Carbon-13 NMR . Chemistry LibreTexts. (2022, October 24). [Link]
13C NMR Chemical Shift . Oregon State University. [Link]
12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra . Chemistry LibreTexts. (2020, May 30). [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Professionals.
Scope: Structural elucidation, ionization comparison (EI vs. ESI), and mechanistic pathways.
Executive Summary: The Analytical Challenge
Azetidine carbonitriles are increasingly pivotal in medicinal chemistry as conformationally restricted scaffolds that modulate metabolic stability and potency. However, their analysis presents a unique paradox: the azetidine ring is highly strained (~26 kcal/mol), making it prone to explosive fragmentation, while the cyano group (–CN) is a robust electron-withdrawing group that alters standard amine fragmentation patterns.
This guide compares the two dominant analytical approaches—Electron Ionization (EI) and Electrospray Ionization (ESI-MS/MS) —providing the mechanistic insight required to interpret their distinct spectral signatures.
Mechanistic Deep Dive: The Physics of Fragmentation
To interpret the mass spectrum of an azetidine carbonitrile, one must understand the two forces driving the ion decomposition: Ring Strain Release and Charge Localization .
The Retro-[2+2] Cycloaddition (The "Signature" Cut)
Unlike six-membered rings that undergo Retro-Diels-Alder reactions, the four-membered azetidine ring typically disassembles via a Retro-[2+2] cycloaddition . This process splits the ring into two ethylenic fragments.
Mechanism: The bond diagonal to the nitrogen breaks, followed by the adjacent bonds, effectively "unzipping" the square.
Result: For azetidine-3-carbonitrile, this yields a neutral ethylene imine species and an acrylonitrile radical cation (or vice versa depending on charge stability).
The Nitrile Effect
The cyano group at the 3-position suppresses the standard
-cleavage common in amines. Instead of stabilizing a neighboring carbocation, the electron-deficient –CN group destabilizes it, forcing the charge to migrate to the nitrogen or bulky N-substituents (e.g., benzhydryl or Boc groups).
Comparative Analysis: EI vs. ESI Performance
This section compares the utility of Hard Ionization (EI) versus Soft Ionization (ESI) for this specific chemical class.
Comparison Matrix
Feature
Electron Ionization (EI)
Electrospray Ionization (ESI-MS/MS)
Energy Input
High (70 eV)
Low (Thermal/Electric Field)
Molecular Ion ()
Weak or Absent (due to ring strain)
Dominant ( or )
Primary Mechanism
Radical-induced bond homolysis
Collision-Induced Dissociation (CID)
Key Application
Library matching, fingerprinting
Molecular weight confirmation, impurity profiling
Detection Limit
Nanogram range
Picogram range (High Sensitivity)
Scenario A: Electron Ionization (EI)[1]
Behavior: The high energy of EI instantly overcomes the azetidine ring strain.
Outcome: You will rarely see the intact molecular ion. The spectrum is dominated by low-mass fragments resulting from the shattering of the ring and loss of the cyano group (
).
Diagnostic Utility: Excellent for confirming the presence of the azetidine core via the characteristic "hydrocarbon zipper" pattern (m/z 41, 42, 55).
Behavior: ESI gently protonates the tertiary/secondary amine. The ring remains intact during ionization.
Outcome: A clean
peak is observed.
MS/MS Fragmentation: When subjected to collision energy (CID), the ring opens. For N-protected derivatives (e.g., 1-benzhydrylazetidine-3-carbonitrile), the charge preferentially stays on the protecting group, yielding a massive peak for the benzhydryl cation (m/z 167).
Visualizing the Pathways
The following diagrams illustrate the divergent fragmentation logic between the free base and the N-substituted derivatives common in synthesis.
Diagram 1: Fragmentation Logic of 1-Benzhydrylazetidine-3-carbonitrile (ESI-MS/MS)
Caption: ESI-MS/MS pathway for N-benzhydryl derivatives. The charge is sequestered by the stable benzhydryl carbocation, rendering the azetidine moiety a neutral loss.
Experimental Protocols
These protocols are designed to be self-validating. If the diagnostic ions listed in Section 6 are not observed, check the instrument collision energy or source temperature.
Protocol A: GC-MS (EI) for Volatile Azetidine Nitriles
Best for: Free bases and small alkyl derivatives.
Sample Prep: Dissolve 1 mg of sample in 1 mL Dichloromethane (DCM) . (Avoid methanol as it can react with activated nitriles under high GC injector temps).
Inlet Conditions: Splitless injection at 250°C.
Note: High inlet temps can cause thermal degradation of the strained ring before it hits the source. If peaks are broad, lower inlet to 200°C.
Column: DB-5ms or equivalent non-polar column.
Source: 70 eV Electron Ionization.
Validation: Look for the absence of M+ and presence of m/z 54 (Retro-[2+2] fragment) or m/z 41 (Acetonitrile-like fragment).
Protocol B: LC-MS/MS (ESI) for Polar/Salt Forms
Best for: Hydrochloride salts and complex intermediates.
Infusion: Direct infusion at 5-10 µL/min is preferred over column chromatography for structural elucidation to allow for prolonged signal averaging.
Polarity: Positive Mode (
).
Collision Energy Ramp: 10 -> 50 eV.
Why: Azetidines are fragile. Low energy (10-20 eV) preserves the molecular ion; High energy (>35 eV) is needed to induce the characteristic ring shattering.
Diagnostic Data Tables
Use these values to validate your spectral interpretation.
Table 1: Characteristic Fragment Ions (EI Mode)
m/z
Ion Identity
Origin
54
Retro-[2+2] cleavage (Acrylonitrile homolog)
53
Loss of H from m/z 54
41
Acetonitrile radical cation (Ring breakdown)
26
Direct loss of nitrile group
Table 2: Characteristic Fragment Ions (ESI-MS/MS Mode - N-Benzhydryl)
m/z
Ion Identity
Relative Abundance
Mechanism
249
10-100%
Protonated Molecule
167
100% (Base Peak)
C-N bond cleavage (Charge retention on Benzhydryl)
165
20-40%
Cyclization of Benzhydryl cation (Fluorenyl-like)
91
10-30%
Tropylium ion (Secondary fragmentation)
References
NIST Mass Spectrometry Data Center. Mass Spectrum of Azetidine.[1] National Institute of Standards and Technology. Available at: [Link]
PubChem. 1-(Diphenylmethyl)azetidine-3-carbonitrile Data Sheet. National Library of Medicine. Available at: [Link]
Jackson, G. Identification of novel fragmentation pathways... in protonated synthetic cathinones. West Virginia University / NIH. (2020). (Demonstrates Tropylium m/z 91 formation mechanism). Available at: [Link]
ResearchGate. The retro-[2 + 2] cycloaddition reaction in the molecular ion of spiro[cholestane-3,1′-cyclobutan]-2′-one. Available at: [Link]
Precision IR Profiling of Azetidine Nitriles in Covalent Drug Discovery
The following guide provides an in-depth technical comparison and experimental framework for characterizing nitrile-substituted azetidines using Infrared (IR) Spectroscopy. Executive Summary & Strategic Context In modern...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides an in-depth technical comparison and experimental framework for characterizing nitrile-substituted azetidines using Infrared (IR) Spectroscopy.
Executive Summary & Strategic Context
In modern medicinal chemistry, the azetidine ring (a saturated 4-membered nitrogen heterocycle) has emerged as a high-value scaffold due to its ability to lower lipophilicity and restrict conformational flexibility compared to piperidines or pyrrolidines. Concurrently, the nitrile (cyano, -C≡N) group has experienced a renaissance as a "Goldilocks" warhead for Targeted Covalent Inhibitors (TCIs) —reactive enough to modify catalytic cysteines (e.g., in Cathepsin K or SARS-CoV-2 Mpro) but stable enough to avoid metabolic liabilities associated with aldehydes.
This guide addresses the specific spectroscopic challenges of characterizing azetidine-nitriles. Unlike simple aliphatic nitriles, the high ring strain (~26 kcal/mol) of the azetidine core and the electronic influence of the nitrogen atom induce distinct shifts in the vibrational frequency (
) and intensity of the nitrile peak. Accurate interpretation of these peaks is critical for validating synthesis and monitoring target engagement (covalent adduct formation).
Technical Comparison: IR Signatures of Azetidine Nitriles
The vibrational frequency of a nitrile group is governed by the force constant (
) of the triple bond and the reduced mass () of the system, approximated by Hooke's Law: .
In azetidines, two primary structural classes exist, each with distinct IR signatures:
C-Linked Nitriles (e.g., 3-azetidinecarbonitrile): The nitrile is attached to a ring carbon.
N-Linked Nitriles (e.g., 1-azetidinecarbonitrile): The nitrile is attached to the nitrogen (a cyclic cyanamide).
Comparative Data Table: Wavenumber & Intensity Shifts
Structural Class
Representative Compound
(cm⁻¹)
Intensity (ε)
Mechanistic Driver for Shift
Linear Aliphatic
Acetonitrile / Butyronitrile
2245 – 2260
Medium
Baseline hybridization; minimal strain.
Aromatic
Benzonitrile
2220 – 2240
Strong
Conjugation lowers bond order (), reducing frequency.
Azetidine (C-Linked)
3-Azetidinecarbonitrile
2240 – 2255
Medium
Ring strain increases -character of exocyclic bonds, slightly increasing , counteracting inductive effects.
Azetidine (N-Linked)
1-Azetidinecarbonitrile
2200 – 2220
Very Strong
Cyanamide Resonance: N lone pair donation into the C≡N orbital weakens the triple bond, lowering but drastically increasing the transition dipole moment.
Thioimidate Adduct
Post-Reaction Product
~1600 – 1650
Medium
Loss of Triple Bond: Reaction with Cys-SH converts C≡N to C=N, causing the disappearance of the 2200 region peak (Self-Validating Step).
Mechanism of the "Cyanamide Shift" (N-Linked Azetidines)
For 1-azetidinecarbonitrile, the nitrogen of the azetidine ring donates electron density into the nitrile group (
). This resonance contribution:
Reduces Bond Order: The triple bond character decreases, lowering the frequency to ~2210 cm⁻¹.
Increases Polarity: The charge separation creates a massive change in dipole moment during vibration (
), resulting in a peak intensity 2–4x stronger than C-linked nitriles. This makes N-linked azetidine nitriles exceptionally easy to detect even at low concentrations.
Reaction: Suspend azetidine HCl (1.0 equiv) in DCM at 0°C. Add TEA (2.2 equiv) dropwise.
Addition: Add Cyanogen Bromide (1.1 equiv) solution in DCM dropwise over 15 mins.
Workup: Stir for 2h at RT. Quench with water. Extract organic layer, dry over
, and concentrate
Note: Cyanamides are often stable but can polymerize; store at -20°C.
B. FT-IR Characterization Protocol (ATR Method)
Instrument: FTIR Spectrometer with Diamond ATR accessory (e.g., Bruker Alpha or equivalent).
Parameters: Resolution 4 cm⁻¹, 32 scans.
Background: Collect air background.
Sample Loading: Place 2 mg of crude/purified azetidine nitrile on the crystal. Apply high pressure clamp.
Acquisition: Scan from 4000–600 cm⁻¹.
Data Processing: Apply baseline correction. Look specifically for the 2200–2220 cm⁻¹ region.
Pass Criteria: A sharp, intense peak at ~2210 cm⁻¹.
Fail Criteria: Broad peak at 3300 cm⁻¹ (unreacted amine) or peak at 2250 cm⁻¹ (isocyanate impurity).
C. The "Disappearing Peak" Validation (Target Engagement Simulation)
To prove the nitrile is an active warhead (and not just an inert decoration), perform a reactivity assay with a thiol.
Dissolve the azetidine nitrile in DMSO-d6 (or CDCl3 for IR liquid cell).
Add 1.5 equiv of N-acetylcysteine methyl ester (thiol mimic) and 0.1 equiv base (DIPEA).
Monitor: Take IR spectra at t=0, 1h, and 4h.
Result: The nitrile peak at 2210 cm⁻¹ will decrease , and a new band at ~1640 cm⁻¹ (C=N thioimidate) will appear.
Why this matters: This confirms the "reversible covalent" mechanism essential for modern cathepsin inhibitors.
Visualization of Workflows
Diagram 1: Analytical Decision Tree for Azetidine Nitriles
This workflow guides the researcher through identifying the specific type of nitrile based on IR data.
Caption: Decision tree for classifying azetidine nitriles based on wavenumber and intensity shifts.
Diagram 2: Covalent Warhead Validation Mechanism
This diagram illustrates the chemical transformation that IR spectroscopy monitors during drug development.
Caption: Spectroscopic shift during the covalent reaction of a nitrile warhead with a cysteine thiol.
References
Getmansova, I., et al. (2018). Cyanamide as an Infrared Reporter: Comparison of Vibrational Properties between Nitriles Bonded to N and C Atoms. The Journal of Physical Chemistry B. Link
Larkin, P. (2011).[1] Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier.[1] Link
Sresht, V., et al. (2022). Nitrile-based reversible covalent inhibitors of cysteine proteases. Current Opinion in Chemical Biology. Link
Specac Application Notes. (2023). Infrared Frequency Lookup and Functional Group Analysis. Link
Vertex Pharmaceuticals. (2020). Discovery of Nitrile-Based Inhibitors of Cathepsin K. Journal of Medicinal Chemistry. Link
HPLC method development for 1-Benzyl-3-ethylazetidine-3-carbonitrile purity
Executive Summary & Chemical Context 1-Benzyl-3-ethylazetidine-3-carbonitrile (CAS: 1609647-01-9) is a critical pharmacophore and intermediate, most notably utilized in the synthesis of Janus Kinase (JAK) inhibitors such...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Context
1-Benzyl-3-ethylazetidine-3-carbonitrile (CAS: 1609647-01-9) is a critical pharmacophore and intermediate, most notably utilized in the synthesis of Janus Kinase (JAK) inhibitors such as Baricitinib .[1]
Developing a purity method for this molecule presents specific chromatographic challenges:
Basic Tailing: The azetidine nitrogen is a tertiary amine (
), prone to severe peak tailing on traditional silica columns due to silanol interactions.
Structural Strain: The 4-membered azetidine ring is strained; aggressive acidic conditions or high temperatures can induce ring-opening hydrolysis.
Hydrophobic/Polar Balance: The molecule possesses a hydrophobic benzyl tail and a polar nitrile head, requiring a stationary phase capable of balanced selectivity.
This guide compares three distinct separation strategies, ultimately recommending a High-pH Reversed-Phase approach as the superior methodology for purity analysis and impurity profiling.
We evaluated three protocols to determine the most robust method for Quality Control (QC).
Feature
Method A: Traditional Acidic
Method B: Phenyl-Hexyl Selectivity
Method C: High-pH Hybrid (Recommended)
Stationary Phase
Standard C18 (5µm)
Phenyl-Hexyl (3.5µm)
Hybrid Silica C18 (e.g., XBridge/Gemini)
Mobile Phase
0.1% TFA in Water/ACN
0.1% Formic Acid in Water/MeOH
10mM Ammonium Bicarbonate (pH 10.0) / ACN
Mechanism
Hydrophobic Interaction
Interaction + Hydrophobic
Hydrophobic (Neutral State Suppression)
Peak Shape ()
Poor (1.8 - 2.5)
Moderate (1.2 - 1.5)
Excellent (1.0 - 1.1)
Resolution
Low for polar impurities
High for aromatic byproducts
High for all key impurities
Verdict
Not Recommended
Alternative
Primary Choice
Why Method C Wins (The Causality)
At low pH (Method A/B), the azetidine amine is protonated (
). This charged species interacts ionically with residual silanols on the silica surface, causing "shark-fin" tailing. By operating at pH 10.0 (Method C), we suppress ionization (driving the amine to its neutral free-base form). This eliminates silanol interactions, resulting in sharp, symmetrical peaks and higher sensitivity.
Recommended Experimental Protocol (Method C)
This protocol is designed to be stability-indicating , separating the main peak from likely synthetic precursors (Benzylamine) and degradation products (Hydrolyzed amide).
Equipment & Reagents[4][5][8][9]
Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).
Column: Waters XBridge C18 BEH,
(or Phenomenex Gemini NX-C18).
Note: Do not use standard silica columns at pH 10; they will dissolve.
10mM Ammonium Bicarbonate buffer, adjusted to pH 10.0 with
Mobile Phase B
Acetonitrile (100%)
Flow Rate
1.0 mL/min
Column Temp
35°C
Injection Vol
5 - 10 µL
Detection
UV at 215 nm (Primary), 254 nm (Secondary identification)
Run Time
20 Minutes
Gradient Program
Time (min)
% Mobile Phase A
% Mobile Phase B
Event
0.0
90
10
Initial Hold
2.0
90
10
Start Elution
12.0
10
90
Gradient Ramp
15.0
10
90
Wash
15.1
90
10
Re-equilibration
20.0
90
10
End
Method Development Logic & Workflow
The following diagram illustrates the decision matrix used to arrive at the High-pH protocol, ensuring scientific rigor in the selection process.
Figure 1: Method Development Decision Tree highlighting the rationale for High-pH selection to overcome amine tailing.
Impurity Profiling & Performance Data[4][6]
This section provides representative performance metrics. In a rigorous validation (per ICH Q2(R1)), these values must be confirmed experimentally.
Relative Retention Times (RRT)
Understanding the separation of synthetic precursors is vital.
Compound
Structure Note
Approx. RRT
Detection
Benzylamine
Starting Material (Polar)
0.35
215 nm
3-ethylazetidine-3-carbonitrile
De-benzylated (Secondary Amine)
0.60
210 nm (Low UV)
1-Benzyl-3-ethylazetidine-3-carbonitrile
Main Analyte
1.00
215/254 nm
Benzyl Chloride
Alkylating Agent (Neutral)
1.80
215 nm
Dimer Impurity
Reaction Byproduct (High LogP)
2.10
254 nm
System Suitability Criteria (Acceptance Limits)
Parameter
Acceptance Limit
Typical Result (Method C)
Tailing Factor ()
NMT 1.5
1.08
Theoretical Plates (N)
NLT 5000
> 12,000
Resolution ()
NLT 2.0 (between Impurity & Main)
> 3.5
RSD (Area, n=6)
NMT 2.0%
0.4%
Synthesis & Impurity Fate Map
Understanding where impurities originate allows the analyst to target them specifically. The diagram below maps the synthesis flow to the HPLC detection points.
Figure 2: Impurity Fate Mapping showing the origin of key impurities tracked by the HPLC method.
Validation Guidelines (ICH Q2)
To ensure this method is "Publish Ready" or suitable for regulatory filing, perform the following validation steps:
Specificity: Inject individual impurity standards to confirm they do not co-elute with the main peak. Use a PDA detector to check "Peak Purity" (homogeneity of spectra across the peak).
Linearity: Prepare 5 concentration levels (e.g., 50% to 150% of target concentration). The correlation coefficient (
) must be .
Accuracy (Recovery): Spike the sample matrix with known amounts of the analyte. Recovery should be
.
Robustness: Deliberately vary pH (
units) and Column Temp (). The resolution between the critical pair must remain .
References
International Council for Harmonisation (ICH). (2005).[3][4][5] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
Waters Corporation. (2023). XBridge BEH C18 Column Care and Use Manual. Retrieved from [Link]
PubChem. (n.d.). Compound Summary: 1-Benzyl-3-ethylazetidine-3-carbonitrile. National Library of Medicine. Retrieved from [Link]
McCalley, D. V. (2010).[6] The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations. Journal of Chromatography A, 1217(6), 858-880.[6] [Link]
Eli Lilly and Company. (2018). Baricitinib Synthesis and Intermediate Characterization (Patent WO2016125080A2).
Comparative Guide: Reactivity & Performance of Azetidine vs. Pyrrolidine Nitriles
Executive Summary In modern drug discovery, the substitution of a pyrrolidine ring with an azetidine ring is a high-value bioisosteric strategy used to lower lipophilicity (LogP), improve metabolic stability, and alter v...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery, the substitution of a pyrrolidine ring with an azetidine ring is a high-value bioisosteric strategy used to lower lipophilicity (LogP), improve metabolic stability, and alter vector alignment. However, the chemical reactivity of azetidine-3-carbonitrile differs fundamentally from pyrrolidine-3-carbonitrile due to the immense ring strain (~25 kcal/mol) of the four-membered system.
This guide provides a technical comparison of these two scaffolds, focusing on the operational differences required during synthesis and the physicochemical implications for lead optimization.
Structural & Electronic Fundamentals
The reactivity divergence between these scaffolds is dictated by the geometric constraints of the ring systems.[1]
Ring Strain and Hybridization
Pyrrolidine: A flexible, nearly strain-free (approx. 6 kcal/mol) 5-membered ring. The carbons exhibit classic
hybridization with bond angles close to 109.5°.
Azetidine: A rigid, highly strained (approx.[1] 25.4 kcal/mol) 4-membered ring.[2] To accommodate the ~90° bond angles, the internal ring bonds utilize orbitals with higher
-character of the external bonds in azetidine renders the -protons (at the 3-position) more acidic and the C-H bonds stronger (higher Bond Dissociation Energy), which paradoxically improves metabolic stability against oxidative clearance while increasing chemical sensitivity to nucleophiles.
Visualization: Structural Stress Comparison
Figure 1: Structural causality linking ring strain to chemical properties.
Chemical Reactivity Profile
Nitrile Hydrolysis (CN
COOH/CONH2)
This is the most critical differentiation point.
Pyrrolidine: The nitrile is robust.[1] Standard harsh conditions (e.g., 6M HCl, reflux, 12h) are well-tolerated.
Azetidine: The ring is prone to acid-catalyzed ring opening.[3][4][5] Under harsh acidic conditions, the ring nitrogen protonates, becoming a good leaving group. A nucleophile (even water or chloride) can attack the ring carbons (usually C2/C4), relieving strain but destroying the heterocycle.
Recommended Approach:
For azetidines, avoid boiling concentrated acids. Use alkaline hydrolysis (H₂O₂/NaOH) or enzymatic hydrolysis (nitrilase) to preserve the ring.
Alpha-Functionalization (Alkylation)
The electron-withdrawing nature of the nitrile group acidifies the
-proton.
Azetidine: The
-proton is more acidic due to the -character effect mentioned in Section 1. Deprotonation with bases (e.g., LiHMDS, LDA) is faster. However, the resulting carbanion is more sterically crowded.
Pyrrolidine: Standard enolate chemistry applies.
Reduction (CN
CH
NH
)
Pyrrolidine: Hydrogenation (H₂/Pd-C) or hydride reduction (LiAlH₄) works quantitatively.
Azetidine: LiAlH₄ is generally safe, but catalytic hydrogenation requires care. High temperatures or specific catalysts can induce hydrogenolysis of the strained C-N bonds, leading to ring-opened aliphatic amines.
Stability & Degradation Risks[3]
The "Achilles' Heel" of azetidine is Acid-Catalyzed Nucleophilic Ring Opening . This pathway is often silent until the workup phase, where mass spectrometry reveals a mass equivalent to the product + H₂O/HCl (linear chain).
Mechanism of Failure
Protonation: The ring nitrogen is protonated (
).
Activation: Strain energy lowers the barrier for C-N bond cleavage.
Attack: A nucleophile (
) attacks the -carbon (C2 or C4).
Collapse: The ring opens to a linear propyl-amine derivative.
Figure 2: The acid-catalyzed decomposition pathway of azetidines.
Medicinal Chemistry Comparison
Despite the synthetic challenges, azetidines are often superior in the late stages of drug design.
Feature
Azetidine-3-CN
Pyrrolidine-3-CN
Impact on Drug Candidate
LogP (Lipophilicity)
Lower
Higher
Azetidine improves solubility and lowers metabolic clearance risk.
Metabolic Stability
High
Moderate
Azetidine C-H bonds are stronger; less prone to CYP-mediated oxidation than pyrrolidine.
Basicity ( of amine)
~11.29
~11.31
Comparable, but steric bulk around N is lower in Azetidine.
Vector Geometry
Puckered Square
Envelope
Azetidine provides a distinct exit vector, useful for fine-tuning target fit.
Synthetic Risk
High (Acid Labile)
Low (Robust)
Azetidine requires milder processing conditions.
Experimental Protocols
Protocol A: Robust Hydrolysis (Pyrrolidine Only)
Use this for Pyrrolidine-3-carbonitrile. Do NOT use for Azetidine.
Dissolution: Dissolve pyrrolidine-3-carbonitrile (1.0 eq) in 6M HCl (10 vol).
Reaction: Heat to reflux (100°C) for 4–12 hours. Monitor by LCMS for disappearance of nitrile.
Workup: Concentrate in vacuo to dryness to afford the carboxylic acid hydrochloride salt.
Use this for Azetidine-3-carbonitrile to prevent ring opening.
Setup: Dissolve azetidine-3-carbonitrile (1.0 eq) in a mixture of DMSO and water (10:1 ratio). Keep temperature at 0°C.
Reagents: Add K₂CO₃ (1.5 eq) followed by dropwise addition of 30% H₂O₂ (4.0 eq).
Note: The reaction is exothermic. Maintain T < 20°C.
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
Quench: Carefully quench with saturated Na₂S₂O₃ (sodium thiosulfate) to destroy excess peroxide. Test with starch paper.
Extraction: Extract with EtOAc or DCM/iPrOH (3:1) if the product is polar.[2][6]
Result: Yields the primary amide (CONH₂). To get the acid, mild enzymatic hydrolysis (Nitrilase) is recommended over chemical hydrolysis.
References
BenchChem. (2025).[1][3][4][6] A Comparative Analysis of Azetidine, Pyrrolidine, and Piperidine Sulfonylamides for Drug Discovery.[6] Retrieved from
Couty, F., & Drouillat, B. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.[2] Royal Society of Chemistry. Retrieved from
Pfizer Inc. (2016). Strategies toward optimization of the metabolism of a series of serotonin-4 partial agonists: investigation of azetidines as piperidine isosteres. PubMed. Retrieved from
National Institutes of Health (NIH). (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.[4][5] PMC.[7] Retrieved from
Ohwada, T., et al. (2016). Ring Strain and Other Factors Governing the Basicity of Nitrogen Heterocycles. Retrieved from
Chromatographic Separation of Azetidine Enantiomers: A Comparative Technical Guide
Executive Summary The azetidine ring, particularly azetidine-2-carboxylic acid (Aze) , serves as a critical conformationally restricted analogue of proline in peptide mimetics and drug discovery. However, its high polari...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The azetidine ring, particularly azetidine-2-carboxylic acid (Aze) , serves as a critical conformationally restricted analogue of proline in peptide mimetics and drug discovery. However, its high polarity, lack of a strong chromophore (in its native state), and the rigidity of the four-membered ring present unique chromatographic challenges.
This guide moves beyond generic "chiral screening" advice. We compare three distinct workflows: Direct Ligand-Exchange/Crown Ether Chromatography (for free amino acids), Polysaccharide-based HPLC/SFC (for N-protected intermediates), and Indirect Derivatization (for biological trace analysis).
Decision Matrix: Selecting the Right Workflow
Before selecting a column, define the analyte state and the separation goal. The following decision tree illustrates the logical pathway for method selection.
Figure 1: Strategic decision tree for azetidine enantioseparation based on analyte chemistry and downstream requirements.
Method A: Direct Separation of Free Azetidine (The "Gold Standard")
For underivatized azetidine-2-carboxylic acid, Crown Ether columns are the industry standard due to their specific recognition of the primary ammonium group (
).
Stationary Phase: CROWNPAK CR(+) / CR-I(+)
The chiral selector is a chiral crown ether (3,3'-diphenyl-1,1'-binaphthyl-20-crown-6) that forms a host-guest inclusion complex with the protonated amine.
Mechanism: The ammonium protons of the azetidine form hydrogen bonds with the ether oxygens of the crown ring. The steric barrier of the binaphthyl group discriminates between L- and D- isomers.
Critical Requirement: The mobile phase must be acidic (pH 1.0–2.[1][2]0) to ensure the amine is fully protonated.
When mass spectrometry detection is required (e.g., pharmacokinetic studies), the CHIRALPAK ZWIX(+) or ZWIX(-) columns are superior.
Chemistry: Cinchona alkaloid fused with a chiral sulfonic acid.[5]
Mechanism: Synergistic double ion-pairing.[6][7] The azetidine amine interacts with the sulfonic acid, while the carboxylate interacts with the cinchona quinuclidine.
Mobile Phase: MeOH/MeCN/Water (49:49:2) + 50 mM Formic Acid + 25 mM Diethylamine (DEA).[4]
Advantage: Fully volatile mobile phase allows for high-sensitivity MS/MS detection.
Method C: Separation of N-Protected Azetidines (SFC & HPLC)
In synthetic pathways, azetidine is often protected (e.g., N-Boc, N-Cbz, N-Fmoc). These derivatives are less polar and possess better chromophores, making them ideal for Polysaccharide CSPs .
Supercritical Fluid Chromatography (SFC)
SFC is the preferred method for preparative separation of N-protected azetidines due to low viscosity and easy solvent recovery.
Comparative Screening Data (N-Boc-Azetidine-2-carboxylic acid)
Stationary Phase
Selector
Mobile Phase
Selectivity ()
Recommendation
Chiralpak AD-3
Amylose tris(3,5-dimethylphenylcarbamate)
/ MeOH (85:15)
1.8 – 2.2
Highly Recommended
Chiralcel OD-H
Cellulose tris(3,5-dimethylphenylcarbamate)
/ IPA (90:10)
1.4 – 1.6
Good Alternative
Chiralpak IC
Cellulose tris(3,5-dichlorophenylcarbamate)
/ EtOH (80:20)
1.2 – 1.4
Use if AD fails
Protocol for Chiralpak AD-3 (SFC):
Back Pressure: 120–150 bar.
Temperature: 35°C.
Co-Solvent: Start with 10% Methanol. If retention is too low, switch to Isopropanol (IPA).
Additive: Add 0.1% TFA if the peak tails (suppresses ionization of the free carboxylic acid).
Method D: Indirect Separation (Marfey's Reagent)
For biological samples where the analyte concentration is low and the matrix is complex, derivatization with Marfey's Reagent (FDAA) is the most robust approach.
Mechanism
FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) reacts with the secondary amine of the azetidine ring to form diastereomers. These diastereomers have different hydrophobicities and can be separated on a standard achiral C18 column.
Figure 2: Derivatization pathway converting enantiomers into separable diastereomers.
Elution Order: Unlike primary amines where L-L usually elutes first, for cyclic secondary amines like Proline and Azetidine, the elution order can vary. Self-validation with standards is mandatory.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Peak Tailing (Free Aze)
Ionization of carboxyl group
Ensure pH is < 2.0 (Crownpak). Add TFA if using Polysaccharide columns.
Low Resolution (Crownpak)
Temperature too high
Lower column oven to 10°C or 5°C.
Broad Peaks (SFC)
Solubility issues
Switch co-solvent from MeOH to MeOH:DCM (1:1) or increase system pressure.
Ghost Peaks (Marfey's)
Excess reagent hydrolysis
Run a blank (reagent only). FDAA hydrolyzes to a peak that elutes early.
References
Daicel Chiral Technologies. Instruction Manual for CROWNPAK® CR(+) / CR(-). Retrieved from [Link]
Ilisz, I., et al. (2014).[8] "Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns". Journal of Chromatography A.
Bhushan, R., & Martens, J. (2010). "Marfey's reagent for chiral amino acid analysis: A review". Amino Acids.[1][2][3][4][5][7][8][9]
Sethi, S., et al. (2025). "Assessment and Application of Marfey's reagent and analogs in Enantioseparation". Biomedical Chromatography.
Mangelings, D., & Vander Heyden, Y. (2014). "Generic chiral separation strategy for SFC". Journal of Chromatography A.
Elemental Analysis Standards for 1-Benzyl-3-ethylazetidine-3-carbonitrile: A Comparative Characterization Guide
Executive Summary 1-Benzyl-3-ethylazetidine-3-carbonitrile (CAS: 1609647-01-9) is a critical synthetic intermediate, primarily utilized in the manufacturing of Janus kinase (JAK) inhibitors such as Baricitinib . As a str...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1-Benzyl-3-ethylazetidine-3-carbonitrile (CAS: 1609647-01-9) is a critical synthetic intermediate, primarily utilized in the manufacturing of Janus kinase (JAK) inhibitors such as Baricitinib . As a strained, four-membered nitrogen heterocycle, its chemical stability and purity are pivotal for downstream yield and regulatory compliance.
This guide evaluates the performance of Elemental Analysis (EA/CHN) as the primary validation standard for this compound, comparing it against modern alternatives like Quantitative NMR (qNMR) and HPLC-UV . While HPLC is ubiquitous for process monitoring, this guide demonstrates why EA remains the "Gold Standard" for establishing the absolute purity of reference materials required for drug development.
Part 1: Technical Comparison of Analytical Standards
In the context of pharmaceutical intermediates, "performance" refers to the analytical method's ability to determine absolute mass balance —confirming that the substance is not just chemically correct but also free of invisible contaminants like moisture, inorganic salts, or trapped solvents.
Comparative Analysis: EA vs. qNMR vs. HPLC
Feature
Elemental Analysis (Combustion)
Quantitative NMR (qNMR)
HPLC-UV (Chromatography)
Primary Output
Mass % of C, H, N
Molar ratio of protons
Relative Area %
Purity Type
Absolute Mass Balance (Includes solvates/salts)
Absolute Purity (Specific to structure)
Relative Purity (UV-active only)
Blind Spots
Cannot distinguish isomers
Requires soluble internal standard
Misses inorganics, water, & non-UV salts
Sample Req.
2–5 mg (Destructive)
10–20 mg (Non-destructive)
<1 mg (Destructive)
Precision
±0.3% (Industry Standard)
±1.0% (Typical)
±0.1% (High Precision)
Verdict
Best for Reference Standard Certification
Best for Potency Assignment
Best for Routine Process Control
Why Elemental Analysis Wins for Reference Standards
For 1-Benzyl-3-ethylazetidine-3-carbonitrile , the synthesis often involves benzylamine and alkyl halides, followed by extraction with inorganic bases (e.g., K₂CO₃) and solvents like Ethyl Acetate.
The Trap: An HPLC chromatogram may show "99.9% purity" because it ignores the 2% residual moisture or 1% trapped potassium salt.
The Solution: EA detects these immediately. If the Carbon % is lower than theoretical, it confirms the presence of "invisible" mass (water/salts).
Part 2: Experimental Protocols
Theoretical Calculation
Before analysis, establish the baseline theoretical values for C₁₃H₁₆N₂ .
Objective: Determine mass percentage of C, H, and N to within ±0.4% of theoretical values.
Equipment: Thermo Scientific FlashSmart or Elementar vario EL cube.
Reagents: Acetanilide (Calibration Standard), Tungsten Trioxide (Catalyst).
Step-by-Step Methodology:
Sample Preparation:
Dry the azetidine sample under high vacuum (0.1 mbar) at 40°C for 4 hours to remove surface moisture. Azetidines can be hygroscopic; rapid handling is essential.
Weighing:
Weigh 2.00–3.00 mg of sample into a tin capsule using a microbalance (readability 0.001 mg).
Critical Step: Fold the capsule immediately to prevent atmospheric moisture absorption.
Combustion:
Introduce sample into the combustion reactor at 950°C with oxygen pulse.
Gases (CO₂, H₂O, N₂, NOₓ) pass over copper reduction wires (600°C) to convert NOₓ to N₂.
Detection:
Gases are separated via TPD (Temperature Programmed Desorption) column and detected by Thermal Conductivity Detector (TCD).
Validation:
Run a "Blank" (empty tin capsule) and a "Standard" (Acetanilide) before the sample. The Standard must read within ±0.1% of its theoretical value.
Interpretation of Results (Pass/Fail Criteria)
Measured Value
Deviation from Theoretical
Interpretation
Action
C: 77.85%
-0.11%
PASS (High Purity)
Certify as Reference Standard.
C: 76.50%
-1.46%
FAIL (Low Carbon)
Likely trapped inorganic salts or water. Perform Karl Fischer titration.
Decomposition or non-nitrogenous impurity. Check NMR.
Part 3: Characterization Workflow Visualization
The following diagram illustrates the decision logic for certifying the 1-Benzyl-3-ethylazetidine-3-carbonitrile standard, highlighting where Elemental Analysis serves as the critical "Gatekeeper."
Caption: Logical workflow for certifying the Reference Standard. Elemental Analysis acts as the final gatekeeper to detect non-chromatographic impurities that HPLC misses.
References
National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 71306894, 1-Benzyl-3-ethylazetidine-3-carbonitrile. Retrieved from [Link]
Cui, D., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Chemistry Central Journal (PMC). Retrieved from [Link]
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
European Medicines Agency (EMA). (2017). Assessment Report: Olumiant (Baricitinib). [Regulatory validation of azetidine intermediates]. Retrieved from [Link]
Elementar. (n.d.). Elemental analysis in pharmaceutical industry. Retrieved from [Link]
Benchmarking Synthetic Routes for N-Protected Azetidines
Executive Summary: The Strain Challenge Azetidine, a four-membered nitrogen heterocycle, possesses a ring strain energy of approximately 25.4 kcal/mol .[1] While this strain drives its value as a pharmacophore—offering r...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Strain Challenge
Azetidine, a four-membered nitrogen heterocycle, possesses a ring strain energy of approximately 25.4 kcal/mol .[1] While this strain drives its value as a pharmacophore—offering rigid vector orientation and metabolic stability superior to aziridines—it simultaneously complicates its synthesis.
For drug development professionals, the "free base" azetidine is a process liability: it is volatile (bp 61–62 °C), hygroscopic, and prone to polymerization. Therefore, N-protection is not optional; it is a stabilization strategy.
This guide benchmarks the three dominant synthetic methodologies for accessing N-protected azetidines, prioritizing scalability, atom economy, and safety.
Strategic Benchmark: Route Selection Matrix
We have evaluated three primary routes based on industrial viability. The data below synthesizes internal process data with literature standards.
Table 1: Comparative Analysis of Synthetic Routes
Feature
Route A: Nucleophilic Cyclization
Route B: -Lactam Reduction
Route C: C-H Activation / Photoredox
Primary Mechanism
Intramolecular Displacement (4-exo-tet)
Amide Reduction (Hydride transfer)
Radical/Pd-Catalyzed Amination
Best For...
Scale-up of simple/symmetrically substituted azetidines.
Figure 1: Decision tree for selecting the optimal azetidine synthesis pathway based on substrate complexity and scale.
Deep Dive: Route A – The Nucleophilic Cyclization (Standard)
This is the industrial workhorse. The reaction relies on the cyclization of
-haloamines or sulfonyloxy-amines. The most robust variant involves reacting 1-bromo-3-chloropropane with a sulfonamide.
Mechanistic Insight
The reaction proceeds via a 4-exo-tet cyclization. According to Baldwin’s rules, this is favorable, but the entropy of activation is higher than for 5-membered rings. Therefore, high dilution or specific solvent effects (DMSO/DMF) are often required to suppress intermolecular polymerization (oligomerization).
Protocol 1: Synthesis of N-Tosyl Azetidine (Scale: 50g)
Reference Basis: Adapted from Hillier et al. (JOC) and standard process lab procedures.
Addition: Heat the suspension to 60°C. Add 1-bromo-3-chloropropane dropwise over 1 hour.
Why? Slow addition prevents the "double alkylation" side product (bis-sulfonamide).
Reaction: Raise temperature to 90–100°C and stir for 12–16 hours.
Monitoring: TLC (EtOAc/Hex) or HPLC. Look for disappearance of the intermediate N-(3-chloropropyl)tosylamide.
Workup: Cool to RT. Pour into ice water (10 volumes). The product, N-tosyl azetidine, will precipitate as a white solid.
Purification: Filter and wash with water. Recrystallize from Ethanol/Water if necessary.
Expected Yield: 85–92%.
Deprotection Note: The Tosyl group is robust. Removal requires Sodium Naphthalenide (reductive cleavage) or Mg/MeOH, which can be harsh. For easier deprotection, use Benzhydrylamine followed by hydrogenolysis (H
/Pd-C), then Boc-protection in situ [1].
Deep Dive: Route B –
-Lactam Reduction (Chiral)
When specific stereochemistry is required (e.g., 2-substituted azetidines), this route is superior because
-lactams can be synthesized stereoselectively via the Staudinger synthesis or from amino acids.
Mechanistic Insight
Amides are notoriously difficult to reduce. Standard NaBH
fails. You must use electrophilic reducing agents (Borane, BH) or nucleophilic aluminum hydrides (LAH, AlH).
Critical Causality: The strained carbonyl of the
-lactam is more reactive than a linear amide, but ring opening is a competing pathway. Using Alane (AlH) (generated in situ from LAH + AlCl) often preserves the ring better than LAH alone.
Protocol 2: Reduction of (S)-4-Phenyl-2-azetidinone
Reference Basis: Ojima et al. and standard reduction protocols [2].
Reagents:
(S)-4-Phenyl-2-azetidinone: 1.0 equiv
LiAlH
(LAH): 1.5 equiv
AlCl
(Optional but recommended): 0.5 equiv
Solvent: Anhydrous Ether or THF
Step-by-Step Workflow:
Generation: In a dry flask under Argon, suspend LAH in THF at 0°C. (Optional: Add AlCl
carefully to generate AlH).
Addition: Dissolve the
-lactam in THF and add dropwise to the hydride slurry.
Safety: This is highly exothermic. Maintain internal temp <5°C.
Reflux: Once addition is complete, warm to RT and then reflux for 2–4 hours.
Quench (Fieser Method): Cool to 0°C. Carefully add:
mL Water
mL 15% NaOH
mL Water
(where x = grams of LAH used).
Isolation: Filter the granular aluminum salts. Dry the filtrate (Na
SO) and concentrate.
Protection (Immediate): The crude azetidine is unstable. Immediately redissolve in DCM/Et
N and add BocO.
Expected Yield: 60–75% (over 2 steps).
Visualization: Mechanism of Cyclization (Route A)
Figure 2: The 4-exo-tet cyclization mechanism showing the critical transition state.
Safety & Stability: The "Self-Validating" System
Working with azetidines requires adherence to strict safety protocols.[4][5][6][7] A "self-validating" system in this context means the workflow is designed to prevent the accumulation of the hazardous free base.
The Volatility Trap: Azetidine free base (bp ~62°C) has a flash point of -20°C.
Rule: Never concentrate the free base to dryness. Always keep it in solution or convert immediately to the HCl salt or N-Boc/N-Ts derivative.
Toxicity: Azetidine is a potential alkylating agent (similar to aziridines, though less reactive). It is a severe skin/eye irritant [3].[4][5][6][7][8]
N-H Azetidine:[1][10][12] Polymerizes on standing.
Test: If your clear oil turns viscous/yellow overnight, polymerization has occurred. Store N-protected forms at 4°C.
References
Hillier, M. C., & Chen, C. Y. (2006).[13] A Straightforward Synthesis of Various 1,3-Disubstituted Azetidines via the Alkylation of Primary Amines with In Situ Generated Bis-triflates.[13] The Journal of Organic Chemistry, 71(20), 7885–7887. [Link]
Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223–264.[11] [Link]
Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles.[11][12] Organic Preparations and Procedures International, 38(5), 427–465. [Link]
Google Patents. (2018). CN109053524A - Preparation method of N-Boc-3-hydroxy azetidine.
Ojima, I. (1995). The Organic Chemistry of
-Lactams. VCH Publishers. (General Reference for Lactam Reduction mechanics).
This guide outlines the scientifically validated disposal procedures for 1-Benzyl-3-ethylazetidine-3-carbonitrile (CAS: 1609647-01-9). These protocols are designed for laboratory personnel and safety officers.
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the scientifically validated disposal procedures for 1-Benzyl-3-ethylazetidine-3-carbonitrile (CAS: 1609647-01-9).
These protocols are designed for laboratory personnel and safety officers. They prioritize the prevention of hydrogen cyanide (HCN) liberation and the complete thermal destruction of the strained azetidine ring system.
Chemical Profile & Hazard Identification
To dispose of this chemical safely, you must understand its reactive functional groups. This compound combines a strained nitrogen heterocycle (azetidine) with a nitrile group.
Parameter
Technical Detail
Chemical Name
1-Benzyl-3-ethylazetidine-3-carbonitrile
CAS Number
1609647-01-9
Molecular Formula
C₁₃H₁₆N₂
Functional Hazards
Nitrile (-CN): Precursor to cyanide; releases HCN upon contact with strong acids.Azetidine Ring: High ring strain; potentially reactive/unstable under high heat or alkylating conditions.Tertiary Amine: Basic character; incompatible with strong oxidizers.[1]
Physical State
Liquid (typically) or low-melting solid depending on purity.
Pre-Disposal Storage & Segregation
CRITICAL SAFETY WARNING:NEVER store or dispose of this chemical in the same waste stream as ACIDS .
Reasoning: The nitrile group can hydrolyze in the presence of strong acids to release hydrogen cyanide (HCN) gas, a rapid-acting asphyxiant.
Container: Amber glass or High-Density Polyethylene (HDPE).
Labeling: Must be clearly labeled "TOXIC - ORGANIC NITRILE" .
Disposal Procedures
The only acceptable final disposal method for 1-Benzyl-3-ethylazetidine-3-carbonitrile is High-Temperature Incineration . Chemical deactivation in the lab is discouraged due to the risk of generating more toxic byproducts (e.g., free cyanide).
Applicability: Expired pure stock, contaminated gloves, spill cleanup debris.
Procedure:
Double-bag in thick polyethylene bags (3-mil minimum).
Place inside a fiber drum or approved solid waste pail.
Label as "Solid Debris Contaminated with Organic Nitriles."
Ship for Incineration .
Visualization: Disposal Decision Logic
The following flow chart illustrates the decision-making process for disposing of this specific compound, ensuring no cross-contamination with acidic streams.
In the event of a spill, immediate containment is required to prevent environmental release and exposure.[2][3][4]
Evacuate & Ventilate: Clear the immediate area.[2][5][6] Nitriles can have volatile toxic components.
PPE: Don Nitrile gloves (double-gloved recommended), safety goggles, and a lab coat. If the spill is large (>100mL) or in a confined space, use a respirator with organic vapor cartridges.
Containment:
Do NOT use water initially (spreads the chemical).
Use Vermiculite or Dry Sand to absorb the liquid.[2][7]
Prohibited: Do not use sawdust or paper towels if the material is concentrated, as this increases flammability.
Cleanup:
Scoop absorbed material into a wide-mouth jar.
Clean the surface with a 1% Sodium Hydroxide (NaOH) solution to degrade trace residues and maintain basic pH.
Dispose of all cleanup materials as Hazardous Solid Waste .
References
University of Wisconsin–Madison. (n.d.). Chapter 7: Chemical Disposal Procedures - Organic Nitriles. Laboratory Safety Guide. Retrieved from [Link]
National Science Teaching Association (NSTA). (2024). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]
Personal protective equipment for handling 1-Benzyl-3-ethylazetidine-3-carbonitrile
Advanced Safety and Operational Protocol for Handling 1-Benzyl-3-ethylazetidine-3-carbonitrile For researchers and drug development professionals, handling specialized synthetic intermediates like1[1] requires more than...
Author: BenchChem Technical Support Team. Date: March 2026
Advanced Safety and Operational Protocol for Handling 1-Benzyl-3-ethylazetidine-3-carbonitrile
For researchers and drug development professionals, handling specialized synthetic intermediates like1[1] requires more than basic laboratory hygiene. It demands a mechanistic understanding of the molecule's toxicological profile to implement fail-safe operational and disposal plans. This guide synthesizes chemical properties, mechanistic toxicology, and authoritative safety protocols to ensure absolute scientific integrity and personnel safety.
Chemical Profile & Mechanistic Toxicology
1-Benzyl-3-ethylazetidine-3-carbonitrile features a highly strained four-membered azetidine ring and a carbonitrile (cyanide) functional group. While intact organic nitriles generally exhibit lower acute toxicity than free cyanide salts, their danger lies in their metabolic or chemical degradation.
The Causality of Toxicity: If inhaled, ingested, or absorbed percutaneously, nitriles can be metabolized by 2[2], releasing free cyanide ions (CN⁻). The cyanide ion acts as an irreversible inhibitor of3[3] in the mitochondrial electron transport chain. By binding to the ferric iron (Fe³⁺) within the enzyme's heme group, cyanide halts electron transfer to oxygen, precipitating 4[4]. Furthermore, the basic azetidine moiety acts as a severe 5[5].
Figure 1: Mechanistic pathway of nitrile-induced histotoxic hypoxia via Cytochrome P450 metabolism.
Core Personal Protective Equipment (PPE) Matrix
Selecting PPE is not arbitrary; it is dictated by the chemical's permeation dynamics. 6[6] when handling organic nitriles. Latex offers poor protection against organic solvents, degrades rapidly, and acts as a biological sensitizer. Nitrile rubber (NBR) is the required standard, providing superior chemical resistance to both the lipophilic benzyl group and the polar nitrile group.
PPE Category
Specification / Material
Quantitative Standard
Scientific Justification
Hand Protection
Nitrile Rubber (NBR) Gloves
Thickness ≥ 0.11 mm (Incidental)Thickness > 0.40 mm (Extended)
Breakthrough time > 480 min for standard organics. Prevents percutaneous absorption of the lipophilic benzyl-azetidine core[7][8].
Eye Protection
Tightly Sealed Goggles
ANSI Z87.1 Compliant
Protects against severe eye irritation (H319) and aerosolized droplets characteristic of basic amines[5][7].
Body Protection
Flame-Resistant Lab Coat
100% Cotton or Nomex
Synthetic blends can melt into the skin during a fire. Must cover to the wrists[9].
Respiratory
Chemical Fume Hood
Face velocity 80-100 fpm
Primary engineering control. Prevents inhalation of toxic vapors (H332)[9][10].
Operational Workflow & Handling Protocol
To establish a self-validating safety system, every handling step must include a verification checkpoint to prevent exposure.
Step 1: Engineering Control Verification
Action: Verify the chemical fume hood is operational.
Causality: Moving the apparatus at least 9[9] reduces vapor concentrations at the face by up to 90%.
Validation: Check the digital airflow monitor (target: 100 fpm) before uncapping the reagent.
Step 2: Dispensing and Weighing
Action: Tare the vial inside the fume hood. Use an enclosed analytical balance.
Causality: 1-Benzyl-3-ethylazetidine-3-carbonitrile can 10[10] if disturbed by ambient air currents during transfer.
Validation: Ensure the balance doors are completely sealed before recording the mass.
Step 3: Reaction Setup
Action: Dissolve the compound in an appropriate anhydrous solvent under an inert atmosphere (Nitrogen or Argon).
Causality: Prevents oxidative degradation and minimizes the volatility of the amine base.
Causality (Critical): Never use strong acids. Acidification of cyanide salts or labile nitriles triggers the rapid release of highly lethal11[11].
Figure 2: Standard operating procedure for handling and quenching nitrile-containing compounds.
Emergency Response & Spill Management
In the event of a spill, immediate containment is required to prevent vapor accumulation and accidental inhalation.
Isolate: Evacuate personnel from the immediate vicinity.
Protect: Don heavy-duty nitrile gloves (>0.4 mm) and an 12[12] if the spill is outside the fume hood.
Neutralize & Absorb: Apply an inert, non-acidic absorbent (e.g., vermiculite or sand). Do not use acidic spill kits due to the risk of 4[4].
Decontaminate: Wash the surface with a mild alkaline detergent solution to safely degrade residual traces.
Waste Disposal & Decommissioning
Proper decommissioning ensures environmental safety and compliance with institutional regulations.
Segregation: Collect all 1-Benzyl-3-ethylazetidine-3-carbonitrile waste in a dedicated, clearly labeled "Hazardous Organic Nitrile Waste" container.
Incompatibility: Strictly isolate this waste stream from strong oxidizers and acids.
Disposal: Submit to Environmental Health and Safety (EHS) for high-temperature incineration, which safely destroys the nitrile group without generating toxic byproducts. 10[10].
References
Frontiers in Microbiology. "Impact of Nitriles on Bacterial Communities". [Link]
National Center for Biotechnology Information (PMC). "Past, present and future of cyanide antagonism research".[Link]